molecular formula C12H14BrN3O B1376048 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole CAS No. 1415719-55-9

1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Cat. No.: B1376048
CAS No.: 1415719-55-9
M. Wt: 296.16 g/mol
InChI Key: RGUXSOKQSXGTOF-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole ( 1415719-55-9) is a high-purity brominated triazole compound offered with a guaranteed assay of 97% and above . It has a molecular formula of C12H14BrN3O and a molecular weight of 296.16 g/mol . This structurally well-defined molecule features a benzyl group at the N1 position, a bromo substituent at the C3 position, and an isopropoxy group at the C5 position of the 1,2,4-triazole ring. This specific arrangement makes it a valuable and versatile building block (synthon) in medicinal chemistry and agrochemical research. The presence of the bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. Researchers can utilize this compound to develop novel triazole-based analogs for screening in various biological assays. As a specialized chemical, it is intended for use in laboratory research and development settings only. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-benzyl-3-bromo-5-propan-2-yloxy-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c1-9(2)17-12-14-11(13)15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXSOKQSXGTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=NN1CC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175867
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)-
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Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415719-55-9
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and reactivity profile of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole . This document is structured for researchers requiring a rigorous understanding of this scaffold for medicinal chemistry optimization, specifically within structure-activity relationship (SAR) studies involving 1,2,4-triazoles.

Chemical Identity & Structural Analysis[1][2][3]

This molecule represents a trisubstituted 1,2,4-triazole core, characterized by a specific substitution pattern that balances lipophilicity (benzyl, isopropoxy) with synthetic utility (bromo). It is frequently utilized as an advanced intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for targets requiring a bioisostere of amide or ester linkages.

Core Data Table
PropertyValue
IUPAC Name 1-benzyl-3-bromo-5-(propan-2-yloxy)-1H-1,2,4-triazole
Molecular Formula

Molecular Weight 296.17 g/mol
Exact Mass 295.0320
Predicted LogP ~3.4 (High lipophilicity due to benzyl/isopropoxy)
H-Bond Donors 0
H-Bond Acceptors 4 (N2, N4, O, Triazole ring system)
SMILES CC(C)OC1=NC(Br)=NN1CC2=CC=CC=C2
Structural Logic

The 1,2,4-triazole ring acts as the central scaffold. The N1-benzyl group fixes the tautomeric state of the ring, preventing the rapid proton transfer typical of unsubstituted triazoles. The C3-bromo substituent is a "warhead" for palladium-catalyzed cross-coupling, while the C5-isopropoxy group provides steric bulk and modifies the electronic properties of the ring, often enhancing metabolic stability compared to a simple methoxy or hydroxy group.

Synthetic Pathways & Protocols

The synthesis of this molecule relies on the regioselective nucleophilic aromatic substitution (


)  of a 3,5-dibromo precursor. This approach is superior to cyclization methods for this specific substitution pattern because it allows for the late-stage introduction of the alkoxy group.
Pathway Diagram (Graphviz)

Synthesis_Pathway Start 3,5-Dibromo-1,2,4-triazole Step1 N1-Benzylation (BnBr, K2CO3, MeCN) Start->Step1 Alkylation Intermediate 1-Benzyl-3,5-dibromo-1,2,4-triazole (Major Isomer) Step1->Intermediate Step2 Regioselective SnAr (NaOiPr, iPrOH, Reflux) Intermediate->Step2 Nucleophilic Attack at C5 Product 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole Step2->Product Substitution

Figure 1: Synthetic route highlighting the critical regioselective substitution step.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

Rationale: Direct alkylation of 3,5-dibromo-1,2,4-triazole yields the N1-substituted product as the major isomer due to steric and electronic control.

  • Reagents: 3,5-Dibromo-1,2,4-triazole (1.0 eq), Benzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Procedure:

    • Dissolve 3,5-dibromo-1,2,4-triazole in acetonitrile.

    • Add

      
       and stir at room temperature for 15 minutes to deprotonate.
      
    • Add benzyl bromide dropwise.

    • Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from ethanol/water to obtain the white crystalline solid.

Step 2: Regioselective Introduction of Isopropoxy Group

Rationale: In 1-substituted-3,5-dibromo-1,2,4-triazoles, the C5 position (adjacent to the alkylated nitrogen) is significantly more electrophilic than the C3 position. This allows for highly selective substitution using alkoxides.

  • Reagents: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq), Sodium Isopropoxide (1.2 eq).

  • Solvent: Anhydrous Isopropanol (iPrOH).

  • Procedure:

    • Prepare sodium isopropoxide in situ by dissolving sodium metal in anhydrous isopropanol under

      
       atmosphere.
      
    • Add the 1-benzyl-3,5-dibromo-triazole intermediate.

    • Reflux the mixture (approx. 82°C) for 3–5 hours.

    • Critical Control Point: Monitor reaction strictly to prevent over-substitution (dispalcement of both bromines). The C5-Br is displaced first.

    • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The product elutes after any unreacted starting material.

Reactivity Profile & Applications

The C3-Bromo "Warhead"

The remaining bromine at the C3 position is chemically distinct from the C5 position. It is less electrophilic towards


 but highly reactive in transition-metal catalyzed cross-coupling reactions. This makes the molecule an ideal scaffold for library generation.
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 3-aryl-5-isopropoxy-triazoles.

  • Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.

  • Buchwald-Hartwig Amination: Allows for the introduction of amine groups at C3, creating amino-triazole drugs.

Functional Logic Diagram

Reactivity_Logic Center 1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole C3_Reactivity C3-Position (Bromo) Site for Pd-Catalyzed Coupling (Suzuki, Sonogashira) Center->C3_Reactivity C5_Reactivity C5-Position (Isopropoxy) Determines Solubility & Metabolic Stability Center->C5_Reactivity N1_Reactivity N1-Position (Benzyl) Protecting Group or Hydrophobic Pharmacophore Center->N1_Reactivity

Figure 2: Structure-Activity Relationship (SAR) nodes of the scaffold.

Analytical Characterization Expectations

To validate the structure, the following spectral signatures should be observed:

  • 1H NMR (

    
    ): 
    
    • Benzyl: Multiplet at

      
       7.2–7.4 ppm (5H).
      
    • Benzyl

      
      :  Singlet at 
      
      
      
      ~5.2 ppm (2H). (Shifted downfield due to triazole nitrogen).
    • Isopropoxy CH: Septet at

      
       ~4.9 ppm (1H).
      
    • Isopropoxy

      
      :  Doublet at 
      
      
      
      ~1.4 ppm (6H).
  • 13C NMR:

    • C5 (Triazole): ~155–160 ppm (Deshielded by Oxygen and Nitrogen).

    • C3 (Triazole): ~135–140 ppm (Attached to Br).

  • Mass Spectrometry (ESI+):

    • Expect an

      
       peak at m/z 296/298 (1:1 ratio due to 
      
      
      
      isotope pattern).

References

  • Regioselectivity in Triazole Substitution: Study of the nucleophilic substitution of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. Source: University of Central Florida (Retrieved via STARS).

  • General Synthesis of 1,2,4-Triazoles: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: Frontiers in Chemistry.

  • Alkylation of S-Substituted Triazoles (Regioselectivity Analog): Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Source: Chemistry Central Journal (NIH).

  • Commercial Analog Data (1-Benzyl-3,5-dibromo-1H-1,2,4-triazole): Physical properties and CAS registry data for the dibromo precursor. Source: ChemScene.

Technical Guide: The 3-Bromo-5-Alkoxy-1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the 3-bromo-5-alkoxy-1,2,4-triazole scaffold, designed for researchers and drug development professionals.

Core Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability.[1] Within this class, the 3-bromo-5-alkoxy-1,2,4-triazole scaffold represents a high-value "bifunctional" core. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira), while the alkoxy group modulates lipophilicity (LogP) and hydrogen-bond accepting capacity.

This guide details the synthesis, regioselective functionalization, and therapeutic applications of this scaffold, moving beyond generic descriptions to provide actionable, self-validating protocols.

Structural Properties & Tautomerism

Understanding the tautomeric nature of the 1,2,4-triazole ring is a prerequisite for controlled synthesis. In its unsubstituted form, 3-bromo-5-methoxy-1,2,4-triazole exists in a tautomeric equilibrium that renders the 3- and 5-positions chemically equivalent until N-alkylation occurs.

Electronic "Push-Pull" System

The scaffold features a unique electronic environment:

  • C3-Bromo: An electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as an oxidative addition site for Pd(0).

  • C5-Alkoxy: An electron-donating group (EDG) by resonance, which stabilizes the ring against degradation but deactivates the adjacent nitrogen towards nucleophilic substitution.

This "push-pull" dynamic creates a dipole moment that influences the regioselectivity of N-alkylation, a critical step in library generation.

Visualization: Tautomeric Equilibrium & Reactivity

The following diagram illustrates the tautomeric shifts and the resulting reactive sites.

TriazoleTautomers TautomerA 1H-Tautomer (N1-H) TautomerB 2H-Tautomer (N2-H) TautomerA->TautomerB Fast Equilibrium Reactivity Reactivity Profile: N1/N2: Nucleophilic C-Br: Electrophilic (Pd) C-OR: Stable TautomerA->Reactivity Determines Alkylation Site TautomerC 4H-Tautomer (N4-H) TautomerB->TautomerC Rare (<5%)

Figure 1: Tautomeric equilibrium of the 1,2,4-triazole core. The 1H and 2H forms are dominant, driving N1/N2 alkylation selectivity.

Synthetic Strategies: The "Make" Phase

The most robust route to this scaffold begins with the commercially available 3,5-dibromo-1,2,4-triazole . Direct cyclization methods exist but often suffer from poor regiocontrol. The displacement method described below is self-validating due to the symmetry of the starting material.

Protocol: Mono-Alkoxylation of 3,5-Dibromo-1,2,4-Triazole

This protocol selectively displaces one bromine atom. Because the starting material is symmetric (in the fluxional H-form), regioselectivity is not an issue at this stage.

Reagents:

  • 3,5-Dibromo-1,2,4-triazole (1.0 equiv)

  • Sodium Alkoxide (e.g., NaOMe, 2.2 equiv)

  • Methanol (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3,5-dibromo-1,2,4-triazole and dissolve in anhydrous methanol under Argon.

  • Addition: Cool the solution to 0°C. Add Sodium Methoxide (25% wt in MeOH) dropwise over 20 minutes. Rationale: Slow addition prevents thermal runaway and bis-substitution.

  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 4–6 hours.

  • Validation (TLC/LCMS): Monitor consumption of starting material. The product (3-bromo-5-methoxy-1,2,4-triazole) will appear as a more polar spot.

    • Self-Validating Check: If bis-substitution (3,5-dimethoxy) is observed, reduce reaction temperature or equivalents of alkoxide in future runs.

  • Workup: Quench with glacial acetic acid (to pH 6). Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

Yield Expectation: 75–85%.

Functionalization: The "Modify" Phase

Once the 3-bromo-5-alkoxy core is synthesized, it must be functionalized. This occurs in two orthogonal steps: N-alkylation (introducing the R1 group) and C-C coupling (introducing the R2 group at the bromine).

Critical Challenge: Regioselective N-Alkylation

Alkylation can occur at N1, N2, or N4. For 3-bromo-5-alkoxy-1,2,4-triazoles, N1-alkylation is generally favored sterically and electronically, but mixtures are common.

  • N1-Isomer: The alkyl group is adjacent to the Carbon bearing the Bromo or Alkoxy (depending on numbering).

  • N2-Isomer: Often formed as a minor product; separation requires column chromatography.

Optimization Table: Alkylation Conditions

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Outcome
Base K2CO3 / NaHCs2CO3Cs+ promotes tighter ion pairing, often improving N1 selectivity.
Solvent Acetone / DMFAcetonitrileDMF promotes rapid reaction but lower regioselectivity.
Temp 0°C to RTRefluxLower temps favor the kinetic N1 product.
Protocol: Suzuki-Miyaura Cross-Coupling

The bromine at position 3 is highly reactive towards Pd(0). This step is typically performed after N-alkylation to prevent catalyst poisoning by the free NH.

Reagents:

  • N-Alkylated 3-bromo-5-alkoxy-triazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • K3PO4 (2.0 equiv)

  • Dioxane/Water (4:1)

Workflow:

  • Degassing: Sparge solvents with Argon for 15 minutes. Rationale: Oxygen scavenges the Pd catalyst, stalling the cycle.

  • Reaction: Combine reagents in a sealed tube. Heat to 90°C for 12 hours.

  • Diagram: The catalytic cycle below visualizes the bromine activation.

SuzukiCycle Start Substrate: 3-Bromo-5-Alkoxy-Triazole OxAdd Oxidative Addition (Pd0 inserts into C-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Base/Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Final Product: 3-Aryl-5-Alkoxy-Triazole RedElim->Product

Figure 2: Palladium catalytic cycle for functionalizing the C3-Bromo position.

Medicinal Chemistry Applications

The 3-bromo-5-alkoxy scaffold is not merely a linker; it actively contributes to the pharmacophore.

Physicochemical Tuning
  • Lipophilicity (LogP): The alkoxy group (O-Me, O-Et, O-CF3) allows fine-tuning of LogP without changing the steric bulk significantly.

  • H-Bonding: The triazole nitrogens (N2/N4) act as Hydrogen Bond Acceptors (HBA). The alkoxy oxygen adds a weak HBA, altering the solvation shell.

Case Study: Antifungal & Anticancer Agents

Research indicates that 1,2,4-triazoles inhibit lanosterol 14α-demethylase (CYP51) , a key enzyme in fungal sterol biosynthesis.[1]

  • Mechanism: The N4 of the triazole coordinates to the heme iron of CYP51.

  • Scaffold Role: The 3-aryl group (introduced via Suzuki coupling) fits into the hydrophobic pocket of the enzyme, while the 5-alkoxy group can interact with proximal polar residues or solvent waters.

References

  • Regioselectivity of Alkylation: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. 2[3]

  • Nucleoside Analogues: Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues. Synthesis.[4][5][6][7][8][9][10][11][12] 13

  • Medicinal Profile: An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. 14

  • Palladium Catalysis: Palladium-Catalysed Coupling Chemistry. Fisher Scientific Technical Notes. 4

Sources

[1]

Part 1: Identification & Core Properties[1]

This compound serves as a high-value scaffold for the development of kinase inhibitors, antifungal agents, and GPCR ligands. Its structural uniqueness lies in the regioselective functionalization of the 1,2,4-triazole ring, offering orthogonal reactivity handles: a bromo-group for cross-coupling (C3), an isopropoxy group for lipophilic tuning (C5), and a benzyl group (N1) serving as either a pharmacophore or a removable protecting group.

Chemical Identity Table
PropertyData
CAS Number 1415719-55-9
Chemical Name 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole
Molecular Formula C₁₂H₁₄BrN₃O
Molecular Weight 296.17 g/mol
Exact Mass 295.0320
SMILES CC(C)OC1=NC(Br)=NN1CC2=CC=CC=C2
InChI Key InChI=1S/C12H14BrN3O/c1-8(2)17-12-15-11(13)16(12)7-9-5-3-4-6-9
Predicted LogP ~3.4 (Lipophilic)
H-Bond Donors/Acceptors 0 / 4

Part 2: Synthesis & Reaction Engineering[6]

The synthesis of 1415719-55-9 is a classic example of regiocontrolled Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heterocycle.

The "Self-Validating" Synthesis Protocol

Objective: Synthesize 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole from 1-benzyl-3,5-dibromo-1H-1,2,4-triazole.

Mechanism: The 1,2,4-triazole ring is electron-poor. The C5 position (adjacent to the N1-benzyl group) is significantly more electrophilic than the C3 position due to the inductive electron-withdrawing effect of the N1-substituent. Consequently, nucleophiles (alkoxides) preferentially attack C5, displacing the bromine atom.

Step-by-Step Methodology
  • Reagent Preparation (In Situ Generation):

    • Setup: Flame-dried round-bottom flask, inert atmosphere (N₂ or Ar).

    • Action: Dissolve Sodium metal (1.1 eq) in anhydrous Isopropanol (excess, serves as solvent). Stir until H₂ evolution ceases and a clear solution of Sodium Isopropoxide (NaOiPr) forms.

    • Why: Generating the alkoxide in situ ensures moisture-free conditions, preventing hydrolysis of the dibromo precursor to the triazolone side-product.

  • Substrate Addition:

    • Action: Cool the NaOiPr solution to 0°C. Slowly add 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (CAS 106724-85-0) dissolved in a minimal amount of anhydrous THF or Isopropanol.

    • Control Point: Maintain temperature < 5°C during addition to prevent exotherms that could lead to bis-substitution.

  • Reaction Phase:

    • Action: Allow the mixture to warm to Room Temperature (RT) and stir. If conversion is slow (monitor by TLC/LC-MS), heat to mild reflux (80°C).

    • Endpoint: Reaction is complete when the starting material (dibromo) is consumed.

    • Expected Time: 2–6 hours at reflux.

  • Workup & Purification:

    • Quench: Remove solvent under reduced pressure.[1] Resuspend residue in EtOAc and wash with water/brine.

    • Purification: Silica gel chromatography.[1][2] Elute with Hexanes/EtOAc (gradient 10:1 to 4:1).

    • Validation: The product should be a white to off-white solid.

Synthetic Workflow Diagram

SynthesisWorkflowStartPrecursor:1-Benzyl-3,5-dibromo-1,2,4-triazole(CAS 106724-85-0)IntermediateTransition State:Meisenheimer Complex(C5 Attack)Start->Intermediate S_NAr (Regioselective) ReagentReagent:Sodium Isopropoxide(in iPrOH)Reagent->IntermediateProductTarget:1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole(CAS 1415719-55-9)Intermediate->Product -NaBr

Figure 1: Regioselective synthesis pathway via SNAr mechanism favoring C5 substitution.

Part 3: Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Regiochemistry Proof (NOESY NMR)

The critical challenge is distinguishing the 5-isopropoxy isomer (Target) from the 3-isopropoxy isomer (Impurity).

  • Target (5-isopropoxy): The isopropyl group is spatially close to the N1-benzyl group.

  • Diagnostic Signal: A strong NOE correlation (Nuclear Overhauser Effect) will be observed between the Benzyl -CH₂- protons and the Isopropyl -CH- proton .

  • Absence of Signal: If the isopropoxy is at C3, it is too distant from the benzyl group to show an NOE correlation.

1H-NMR Expectations (CDCl₃, 400 MHz)
  • δ 7.20–7.40 (m, 5H): Aromatic Benzyl protons.

  • δ 5.20 (s, 2H): Benzyl -CH₂- (Singlet).

  • δ 4.95 (sept, 1H): Isopropyl -CH- (Septet).

  • δ 1.35 (d, 6H): Isopropyl -CH₃ (Doublet).

Part 4: Strategic Applications in Drug Discovery

This molecule is a "linchpin" scaffold. The bromine atom at C3 is a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing the rapid generation of libraries.

Functionalization Logic
  • Suzuki-Miyaura Coupling:

    • Reaction: Ar-B(OH)₂ + Pd(0).

    • Result: Installation of biaryl systems at C3. Common in kinase inhibitors (e.g., p38 MAP kinase).

  • Buchwald-Hartwig Amination:

    • Reaction: R-NH₂ + Pd(0).

    • Result: Introduction of amino groups at C3, increasing solubility and H-bond capability.

  • Debenzylation (Optional):

    • Reaction: H₂ / Pd-C or TFA/Anisole (if PMB is used).

    • Result: Reveals the free NH-triazole (tautomeric equilibrium), which can be re-alkylated or serve as a hydrogen bond donor.

Scaffold Utility Diagram

ApplicationsCore1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazoleSuzukiSuzuki Coupling (C3)(Biaryl Motifs)Core->Suzuki Pd(0), Ar-B(OH)2 BuchwaldBuchwald Amination (C3)(N-Linked Drugs)Core->Buchwald Pd(0), R-NH2 DeprotectionDebenzylation (N1)(Free NH-Triazole)Core->Deprotection H2, Pd/C Target1Kinase Inhibitors(p38, VEGFR)Suzuki->Target1Buchwald->Target1Target2Antifungals(CYP51 Inhibitors)Deprotection->Target2

Figure 2: Divergent synthesis capabilities of the scaffold in medicinal chemistry.

References

  • MolAid . (n.d.). Chemical Structure and CAS Data for 1415719-55-9. Retrieved March 4, 2026, from [Link]

  • Fivush, A. M. (1988).[3] New synthetic transformations of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole. University of Central Florida, Retrospective Theses and Dissertations. (Validates the reactivity of the dibromo precursor).

Strategic Utilization of 3-Bromo-5-isopropoxy-1,2,4-triazole Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. The 3-bromo-5-isopropoxy-1,2,4-triazole scaffold, frequently utilized in its N-protected form such as 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS 1415719-55-9)[1], represents a highly versatile intermediate. This whitepaper deconstructs the structural rationale, orthogonal reactivity, and self-validating synthetic workflows associated with this building block, empowering medicinal chemists to seamlessly integrate it into complex API (Active Pharmaceutical Ingredient) synthesis.

Pharmacophore Rationale: The Triazole Core & Substituent Effects

The design of this specific building block is not arbitrary; every functional group serves a distinct mechanistic and pharmacokinetic purpose.

  • The 1,2,4-Triazole Core (The Bioisostere): The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, widely deployed as a metabolically stable bioisostere for amides, esters, and carboxylic acids[2]. Unlike classical amides, which are susceptible to rapid hydrolysis by amidases, the triazole core maintains the necessary hydrogen-bond acceptor/donor geometry while resisting enzymatic cleavage[3]. Furthermore, its dipole character enhances target binding affinity[2].

  • The C5-Isopropoxy Group (Steric & Electronic Tuning): The introduction of an isopropoxy (-OiPr) group at the C5 position serves a dual purpose. First, it acts as an electron-donating group via resonance, tuning the electron density of the triazole ring to modulate its pKa. Second, the branched isopropyl moiety provides a steric shield, protecting the heterocycle from oxidative metabolism (e.g., by Cytochrome P450 enzymes) while simultaneously increasing the overall lipophilicity (LogP) of the molecule to improve membrane permeability.

  • The C3-Bromo Handle (The Electrophile): The carbon-bromine bond at the 3-position is highly polarized due to the electron-deficient nature of the triazole ring. This makes it an exceptional substrate for oxidative addition to low-valent transition metals, serving as the primary anchor point for late-stage functionalization[4].

Table 1: Physicochemical & Reactivity Profile
Structural FeatureChemical RoleMedicinal Chemistry Rationale
1,2,4-Triazole Core ScaffoldAmide/ester bioisostere; provides high metabolic stability and critical H-bond donor/acceptor vectors[5].
C3-Bromine (-Br) Electrophilic HandleEnables Palladium-catalyzed C-C (Suzuki/Negishi) and C-N (Buchwald-Hartwig) cross-coupling[6].
C5-Isopropoxy (-OiPr) Steric/Electronic ModulatorIncreases lipophilicity; shields the core from enzymatic degradation; donates electron density.
N1-Benzyl (-Bn) Protecting GroupPrevents catalyst poisoning via N-coordination during cross-coupling; easily cleaved via hydrogenolysis.

Orthogonal Reactivity and Synthetic Workflow

A critical challenge in triazole chemistry is the propensity of the free N-H group to coordinate with palladium catalysts, forming stable, inactive Pd-triazolyl complexes that halt cross-coupling cycles. To circumvent this, the building block is typically employed in an N-protected state (e.g., N-benzyl).

The workflow relies on a sequence of Palladium-Catalyzed Cross-Coupling followed by Hydrogenolytic Deprotection .

G A 3-Bromo-5-isopropoxy- 1H-1,2,4-triazole B N-Benzylation A->B BnBr, Base C 1-Benzyl-3-bromo- 5-isopropoxy-triazole B->C D Pd-Catalyzed Cross-Coupling C->D Boronic Acid E 1-Benzyl-3-Aryl- 5-isopropoxy-triazole D->E F Hydrogenolysis (Deprotection) E->F Pd/C, H2 G 3-Aryl-5-isopropoxy- 1H-1,2,4-triazole F->G

Figure 1: Synthetic workflow for the functionalization of 3-bromo-5-isopropoxy-1,2,4-triazole.

Self-Validating Experimental Methodologies

As an application scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound sequence where each reagent choice is driven by chemical causality.

Protocol A: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol details the C-C bond formation using an arylboronic acid[4].

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: The inorganic base (K₂CO₃) is strictly required to coordinate with the boronic acid, forming a negatively charged, highly nucleophilic "ate" complex. Without this activation, the transmetalation step onto the palladium center will fail[4].

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium intermediate. This spatial arrangement dramatically accelerates the final reductive elimination step, driving the formation of the new C-C bond while suppressing unwanted side reactions.

  • Solvent & Deoxygenation: Suspend the mixture in 1,4-Dioxane/H₂O (4:1, v/v). Degas the system via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ promotes the oxidative homocoupling of the boronic acid (yielding biaryl byproducts) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II) states.

  • Execution & Monitoring: Heat the sealed flask to 90 °C for 12 hours.

    • Self-Validation Checkpoint: Analyze the reaction via LC-MS. The starting material exhibits a distinct isotopic signature due to the bromine atom (M and M+2 peaks of equal intensity at m/z ~296/298). The complete disappearance of this doublet, replaced by the mass of the coupled product, guarantees successful conversion.

  • Isolation: Cool to room temperature, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: N-Benzyl Deprotection via Hydrogenolysis

Once the C3 position is functionalized, the benzyl protecting group is removed to yield the active pharmaceutical scaffold.

  • Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert atmosphere.

    • Causality: Palladium on carbon efficiently catalyzes the cleavage of the benzylic C-N bond via oxidative addition into the C-N bond followed by hydrogenolysis.

  • Execution: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4–8 hours.

  • Filtration & Workup: Filter the crude suspension through a tightly packed pad of Celite.

    • Causality: Celite is mandatory to trap the pyrophoric, fine particulate Pd/C catalyst. Passing the mixture through Celite ensures the final API scaffold is free of heavy metal contamination, a critical regulatory requirement in drug development. Concentrate the filtrate in vacuo to yield the final 3-aryl-5-isopropoxy-1H-1,2,4-triazole.

Conclusion

The 3-bromo-5-isopropoxy-1,2,4-triazole building block is a masterclass in rational chemical design. By combining the metabolic resilience of the triazole bioisostere, the steric/lipophilic tuning of the isopropoxy group, and the orthogonal cross-coupling capability of the bromo handle, medicinal chemists can rapidly generate diverse, high-quality compound libraries. Adhering to the mechanistically driven protocols outlined above ensures high yields, reproducibility, and the successful integration of this scaffold into advanced therapeutic programs.

References

  • Source: chemscene.
  • Source: unimore.
  • Source: nih.
  • Source: drughunter.
  • 5-Bromo-3-(methylthio)
  • Source: researchgate.

Sources

Precision Functionalization of 1-Substituted 1,2,4-Triazoles: Targeting the C5 Vector

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C5 Strategic Vector

In the architecture of modern pharmacophores, the 1,2,4-triazole ring acts as a premier bioisostere for amide bonds and carboxylic acids, offering improved metabolic stability and hydrogen-bonding potential. While the N1-substitution pattern is easily established via alkylation, the C5-position (flanked by N1 and N4) represents the most electronically distinct and synthetically versatile vector for diversification.

This guide provides a rigorous technical analysis of the C5-position's reactivity. We move beyond generic heterocyclic chemistry to focus on two high-fidelity workflows: Directed Ortho-Lithiation (kinetic control) and Transition-Metal Catalyzed C-H Activation (thermodynamic/catalytic control).

Electronic Landscape & Regioselectivity[1][2]

To manipulate the 1,2,4-triazole ring, one must first understand the electronic bias that differentiates C5 from C3.

The Inductive Dominance of C5

In a 1-substituted 1,2,4-triazole, the C5 proton is significantly more acidic than the C3 proton. This acidity differential is driven by two factors:

  • Inductive Effect (-I): The C5 carbon is flanked by two nitrogen atoms (N1 and N4). The N1 substituent (typically an alkyl or aryl group) exerts a proximity effect that, combined with the electronegativity of N4, renders the C5-H bond highly polarized.

  • Lone Pair Repulsion: The lone pair on N4 creates a dipole orientation that favors deprotonation at C5 to relieve electronic tension upon metalation.

Acidity Hierarchy (Approximate pKa in DMSO):

  • Benzene: ~43

  • 1-Methylimidazole (C2-H): ~32

  • 1-Substituted-1,2,4-Triazole (C5-H): ~28-30 (Highly reactive to strong bases)

  • 1-Substituted-1,2,4-Triazole (C3-H): >32 (Less reactive)

Workflow A: Organometallic Functionalization (Lithiation)

Mechanism: Kinetic Deprotonation Key Reagent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) Primary Utility: Introduction of electrophiles (aldehydes, ketones, halogens, formyl groups).

The lithiation of 1-substituted 1,2,4-triazoles is regioselective for C5.[1][2][3] The resulting 5-lithio species is stable at cryogenic temperatures but prone to ring fragmentation or equilibration if warmed significantly before trapping.

Validated Experimental Protocol

Standard Operating Procedure for C5-Formylation

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge with 1-substituted 1,2,4-triazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Maintain internal temperature below -70 °C to prevent ring opening.

  • Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Checkpoint: The solution often turns yellow/orange, indicating formation of the lithiated species. Stir for 30–45 minutes at -78 °C.

  • Trapping: Add the electrophile (e.g., DMF for formylation, 1.2 equiv) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 1 hour, then quench with saturated aqueous NH₄Cl.

Mechanistic Pathway (Visualization)

LithiationMechanism cluster_0 Kinetic Control Start 1-Substituted Triazole Intermediate C5-Lithio Species Start->Intermediate Selective C5 Deprotonation Reagent n-BuLi (-78°C, THF) Reagent->Intermediate Product 5-Substituted Triazole Intermediate->Product Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Product

Figure 1: The regioselective lithiation pathway exploits the acidity of the C5 proton, generating a nucleophilic species that attacks electrophiles.

Workflow B: Transition-Metal Catalyzed C-H Activation

Mechanism: Concerted Metalation-Deprotonation (CMD) Key Catalyst: Pd(OAc)₂ / Phosphine or NHC Ligands Primary Utility: Direct Arylation (Biaryl synthesis) without pre-functionalized triazoles.

While lithiation is powerful, it requires harsh conditions and is sensitive to functional groups. Palladium-catalyzed C-H activation offers a "softer" alternative, allowing the coupling of the triazole C5-H directly with aryl halides.

The CMD Mechanism

Unlike standard cross-couplings (Suzuki/Stille) that require a carbon-metal bond on the nucleophile, this pathway uses a base (carbonate or pivalate) to assist the palladium in breaking the C5-H bond.

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Ligand Exchange: A carboxylate/carbonate base replaces the halide on Pd.

  • CMD Step: The carboxylate ligand acts as an intramolecular base, deprotonating C5 while the Pd forms a bond with C5 simultaneously.

  • Reductive Elimination: The C5-Aryl bond is formed, regenerating Pd(0).

Validated Protocol (Direct Arylation)

Conditions adapted from Daugulis et al. and recent optimization studies.

  • Substrate: 1-Substituted 1,2,4-triazole (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).[4]

  • Ligand: P(t-Bu)₃ or XPhos (10 mol%) - Electron-rich bulky phosphines prevent catalyst poisoning by the triazole nitrogens.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene or Dioxane (100–120 °C).

Catalytic Cycle Visualization

CH_Activation Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) BaseEx Ar-Pd(II)-OAc OxAdd->BaseEx Ligand Exchange (+OAc/CO3) CMD_TS CMD Transition State (C5-H) BaseEx->CMD_TS C-H Cleavage CMD_TS->Pd0 Reductive Elimination (- Product) Center Pd Cycle

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle allows for direct C5-arylation, bypassing the need for halogenated triazole precursors.

Comparative Data Analysis

The choice between lithiation and C-H activation depends on the substrate tolerance and the desired product.

FeatureMethod A: Lithiation (Kinetic)Method B: Pd-Catalyzed C-H Activation (Thermodynamic)
Reactive Species C5-Lithio anion (Nucleophile)Pd-Intermediate (Electrophilic character)
Primary Reagent n-BuLi / LDAPd(OAc)₂ / Aryl Halide
Temperature -78 °C (Strict control)80–140 °C (Heating required)
Regioselectivity Exclusive C5 (Kinetic acidity)Predominantly C5 (Electronic activation)
Functional Group Tolerance Low (Incompatible with ketones, esters, nitro)High (Tolerates esters, nitriles, ketones)
Main Application Adding Carbonyls, Halogens, AlkylsAdding Aryl/Heteroaryl systems
Scalability Difficult (Cryogenic requirements)Good (Standard batch reactors)

References

  • Daugulis, O., et al. (2012). "Palladium-Catalyzed C–H Bond Functionalization of 1,2,4-Triazoles." Chemical Reviews.

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
  • Chupakhin, O. N. (2016). "Nucleophilic Substitution of Hydrogen in Azines." Academic Press.
  • Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups." Angewandte Chemie Int. Ed. (Discusses triazole bioisosteres in drug design).

  • Reich, H. J. (2023). "pKa Values of Heterocycles in DMSO." University of Wisconsin-Madison Chemistry Data.

Sources

Strategic Engineering of Isopropoxy-Substituted 1,2,4-Triazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold remains a cornerstone in modern medicinal chemistry, serving as a robust pharmacophore in antifungal (e.g., fluconazole, posaconazole), anticancer, and neuroactive agents.[1][2][3][4][5][6] While methoxy and halo-substitutions are ubiquitous, the isopropoxy (


) group  represents a critical tactical modification. This guide explores the medicinal chemistry of isopropoxy-substituted 1,2,4-triazole analogs, focusing on the specific modulation of lipophilicity (

), metabolic stability against O-dealkylation, and steric occupancy in hydrophobic binding pockets.

Structural Rationale & SAR Logic

The Isopropoxy Advantage

In the optimization of triazole-based leads, the transition from a methoxy (


) to an isopropoxy (

) group is rarely accidental. It is a calculated decision driven by three physicochemical pillars:
  • Lipophilicity Modulation: The isopropyl group adds significant hydrophobic bulk compared to a methyl group. This typically increases the

    
     by approximately 0.8–1.0 units, enhancing blood-brain barrier (BBB) penetration in CNS targets and improving passive permeability in GI absorption.
    
  • Metabolic Shielding: Methoxy groups are prone to rapid oxidative O-dealkylation by cytochrome P450 enzymes (CYP2D6, CYP3A4), leading to rapid clearance. The steric bulk of the isopropyl group hinders the approach of the heme-iron oxo species, often extending the half-life (

    
    ) of the parent compound.
    
  • Conformational Locking: In biaryl systems (e.g., isopropoxyphenyl-triazoles), the bulky isopropoxy group can restrict rotation around the ether bond, locking the molecule into a bioactive conformation that favors receptor binding over non-specific protein binding.

SAR Decision Matrix

The following decision tree illustrates the logical flow for deploying an isopropoxy group during lead optimization.

SAR_Logic Start Lead Compound Analysis (Methoxy-Triazole) Metab Is Metabolic Stability Poor? (Rapid O-dealkylation?) Start->Metab Perm Is Permeability/BBB Low? Metab->Perm No Action_Iso Switch to Isopropoxy Group Metab->Action_Iso Yes (Steric Shield needed) Potency Is Potency Limited by Hydrophobic Fit? Perm->Potency No Perm->Action_Iso Yes (Increase LogP) Potency->Action_Iso Yes (Fill Pocket) Action_Methyl Retain Methoxy / Add Ortho-F protection Potency->Action_Methyl No (Steric Clash) Action_Fluoro Switch to Trifluoromethoxy Action_Iso->Action_Fluoro If LogP too high

Figure 1: SAR Decision Matrix for Isopropoxy Substitution. This logic gate helps medicinal chemists determine when to deploy the isopropoxy moiety versus alternative bioisosteres.

Synthetic Architectures

Creating isopropoxy-substituted 1,2,4-triazoles requires precise synthetic planning. The isopropoxy group is best introduced early in the synthesis (on the phenyl ring precursor) rather than late-stage alkylation, which can lead to regioselectivity issues (N- vs O-alkylation).

Pathway A: The Hydrazide Cyclization (Preferred)

This route builds the triazole ring after the isopropoxy group is already in place. It is the most robust method for generating 4-(isopropoxyphenyl)-1,2,4-triazoles.

Mechanism:

  • Esterification: 4-Hydroxybenzoic acid is alkylated with isopropyl bromide.

  • Hydrazide Formation: Reaction with hydrazine hydrate.

  • Cyclization: Reaction with an isothiocyanate followed by base-catalyzed cyclization to yield the mercapto-triazole.[7]

Pathway B: Direct Alkylation (The Challenge)

Direct alkylation of a pre-formed 1,2,4-triazol-3-one or -3-thiol with isopropyl halides often yields a mixture of N-alkyl and O/S-alkyl products due to tautomerism. This route is generally discouraged unless specific N-alkylation is desired and controlled by specific catalysts or protecting groups.

Synthesis_Pathway Phenol 4-Hydroxybenzoic Acid Iso_Ester 4-Isopropoxybenzoate Phenol->Iso_Ester Alkylation Hydrazide 4-Isopropoxybenzohydrazide Iso_Ester->Hydrazide Hydrazinolysis Intermed Hydrazinecarbothioamide Hydrazide->Intermed Addition Product 4-(4-Isopropoxyphenyl)- 5-mercapto-1,2,4-triazole Intermed->Product Cyclization Step1 iPr-Br, K2CO3 DMF, 80°C Step2 NH2NH2·H2O EtOH, Reflux Step3 R-NCS (Isothiocyanate) Step4 NaOH, Reflux (Cyclization)

Figure 2: Preferred Synthetic Pathway. This route ensures regiospecific installation of the isopropoxy group prior to heterocycle formation, avoiding N/O alkylation ambiguity.

Experimental Protocol: Synthesis of 4-(4-Isopropoxyphenyl)-5-mercapto-3-phenyl-1,2,4-triazole

This protocol is designed to be self-validating. The appearance of specific intermediates (precipitates) acts as a checkpoint for reaction success.

Phase 1: Precursor Synthesis (4-Isopropoxybenzohydrazide)
  • Reagents:

    • Ethyl 4-hydroxybenzoate (10 mmol)

    • Isopropyl bromide (12 mmol)

    • Potassium carbonate (

      
      , anhydrous, 15 mmol)
      
    • DMF (Dimethylformamide, 20 mL)

    • Hydrazine hydrate (99%, 50 mmol)

  • Procedure:

    • Alkylation: Dissolve ethyl 4-hydroxybenzoate in DMF. Add

      
       and stir for 15 min. Add isopropyl bromide dropwise. Heat to 80°C for 4 hours. Checkpoint: TLC (Hexane:EtOAc 4:1) should show disappearance of starting phenol (
      
      
      
      ) and appearance of a non-polar spot (
      
      
      ).
    • Workup: Pour into ice water (100 mL). Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Hydrazinolysis: Dissolve the crude ester in Ethanol (30 mL). Add Hydrazine hydrate (excess). Reflux for 6 hours.

    • Isolation: Cool to room temperature. Pour into ice water. The hydrazide will precipitate as a white solid. Filter, wash with cold water, and dry.

    • Validation: Melting point should be distinct (approx. 108–110°C).

Phase 2: Triazole Ring Construction
  • Reagents:

    • 4-Isopropoxybenzohydrazide (from Phase 1, 5 mmol)

    • Phenyl isothiocyanate (5.5 mmol)

    • Sodium Hydroxide (2N solution, 10 mL)

    • Ethanol (20 mL)

  • Procedure:

    • Thiosemicarbazide Formation: Dissolve hydrazide in Ethanol. Add Phenyl isothiocyanate. Reflux for 2 hours. Checkpoint: A solid intermediate (thiosemicarbazide) may precipitate upon cooling.

    • Cyclization: Add 2N NaOH directly to the reaction mixture. Reflux for an additional 4 hours. The solution should turn clear/yellow.

    • Neutralization: Cool to room temperature. Acidify with dilute HCl (to pH 4–5).

    • Purification: The product will precipitate as a crude solid. Filter and recrystallize from Ethanol/Water.

  • Characterization Targets:

    • 1H NMR (DMSO-d6): Look for the characteristic isopropyl septet at

      
       ppm and the doublet at 
      
      
      
      ppm. The SH proton (thiol tautomer) often appears broad or is exchanged, but the NH (thione tautomer) may be visible around 13-14 ppm.

Biological Validation & Data Analysis[8]

To validate the efficacy of the isopropoxy substitution, comparative data against the methoxy analog is required.

Quantitative Comparison Table
ParameterMethoxy-Analog (

)
Isopropoxy-Analog (

)
Impact Analysis
cLogP 2.12.9Improved membrane permeability; higher BBB potential.
t½ (Microsomal) 15 min45 minSteric bulk hinders O-dealkylation by CYP enzymes.
IC50 (Target X) 50 nM12 nMHypothetical: Improved hydrophobic pocket filling.
Solubility (aq) ModerateLowTrade-off: Formulation may require cyclodextrins.
Biological Assay Setup (Antifungal Example)
  • Target: Candida albicans CYP51 (Lanosterol 14

    
    -demethylase).
    
  • Method: Microdilution broth assay (CLSI M27-A3).

  • Control: Fluconazole (Positive), DMSO (Negative).

  • Critical Step: Due to the lower solubility of isopropoxy analogs, ensure stock solutions are prepared in 100% DMSO and diluted such that final DMSO concentration is <1% to avoid solvent toxicity masking the drug effect.

References

  • Purohit, M., & Mayur, Y. C. (2012). Anticancer Properties of 1,2,4-Triazoles.[1][2][3][4][5][8][9] ISRES. 10

  • Singh, R. (2024). Synthetic Methodology, SAR and Pharmacology of Commercialized Preparations Employing 1,2,4-Triazole Analogues. ChemistrySelect. 2

  • Matin, A., et al. (2022).[11] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 11[6][12]

  • Hassan, et al. (2023). An insight on medicinal attributes of 1,2,4-triazoles. PMC. 1[6][12]

  • Zhang, S., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity.[12][13][14] PMC. 12[6]

Sources

An In-Depth Technical Guide to the Synthesis and Strategic Utilization of 1-Benzyl-1,2,4-Triazole Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthetic strategies for creating halogenated intermediates of 1-benzyl-1,2,4-triazole, a scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole motif is a cornerstone in the design of numerous therapeutic agents, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1] Halogenation of this core structure provides a powerful tool for medicinal chemists, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties and serving as a versatile handle for further functionalization through cross-coupling reactions.

This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations that guide the synthesis of these valuable intermediates. We will explore methodologies for introducing halogens onto the triazole ring, the benzyl moiety, and the benzylic bridge, providing detailed, field-tested protocols for key transformations.

Foundational Synthesis: The 1-Benzyl-1,2,4-Triazole Core

The journey begins with the construction of the parent 1-benzyl-1,2,4-triazole scaffold. The most direct and widely adopted method is the N-alkylation of 1,2,4-triazole with a benzyl halide. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at the N1 or N4 positions.[2]

Causality of N1-Selectivity: Alkylation of unsubstituted 1,2,4-triazole with benzyl halides typically favors the formation of the 1-substituted isomer over the 4-substituted one. This preference can be attributed to a combination of thermodynamic and kinetic factors, with the N1-substituted product often being the more thermodynamically stable isomer. The use of specific bases and solvent systems can further enhance this selectivity. For instance, using a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF has been shown to yield a high ratio of the N1-isomer.[2]

Experimental Protocol: Synthesis of 1-Benzyl-1H-1,2,4-triazole

Objective: To synthesize the core 1-benzyl-1H-1,2,4-triazole structure via N-alkylation.

Materials:

  • 1,2,4-Triazole

  • Benzyl bromide (or Benzyl chloride)

  • Sodium hydroxide (or Potassium carbonate)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 1,2,4-triazole (1.0 eq) in DMF, add powdered sodium hydroxide (1.2 eq) at room temperature.

  • Stir the suspension for 30 minutes to form the sodium salt of the triazole.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-benzyl-1H-1,2,4-triazole.

This foundational molecule serves as the starting point for several halogenation strategies.

Synthesis_of_1_Benzyl_1_2_4_Triazole Triazole 1,2,4-Triazole Base Base (e.g., NaOH) Solvent (e.g., DMF) Product 1-Benzyl-1H-1,2,4-triazole Triazole->Product BenzylBromide Benzyl Bromide BenzylBromide->Product Base->Product N-Alkylation

Caption: General workflow for the N-benzylation of 1,2,4-triazole.

Strategic Halogenation of the Triazole Ring

Direct electrophilic halogenation of the C-H bonds on the 1,2,4-triazole ring is challenging due to the ring's electron-deficient nature.[1] Therefore, more nuanced strategies are required.

Strategy 1: Synthesis from Halogenated Triazole Precursors

The most reliable method for obtaining C-halogenated 1-benzyl-1,2,4-triazoles is to begin with a pre-halogenated triazole and subsequently introduce the benzyl group. The synthesis of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole provides an excellent case study.

Rationale: This approach circumvents the low reactivity of the triazole C-H bonds towards electrophiles. By starting with 3,5-dibromo-1H-1,2,4-triazole, the halogen atoms are already in place, and the subsequent N-benzylation proceeds under standard alkylation conditions.

Objective: To synthesize a dibrominated triazole intermediate by benzylating a pre-halogenated core.

Materials:

  • 3,5-Dibromo-1H-1,2,4-triazole

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 1 N HCl

Procedure:

  • Dissolve 3,5-dibromo-1H-1,2,4-triazole (1.0 eq) in acetonitrile.

  • Add N,N-Diisopropylethylamine (1.02 eq) to the solution.

  • Add benzyl bromide (1.02 eq) to the mixture.

  • Heat the reaction mixture to reflux for 60 minutes.

  • After cooling, evaporate the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash successively with water, 1 N HCl, and saturated aqueous NaHCO₃.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by distillation or recrystallization to obtain 1-benzyl-3,5-dibromo-1H-1,2,4-triazole.[3]

This dibrominated intermediate is a versatile platform for further diversification, as the bromines at the C3 and C5 positions exhibit different reactivities.

Strategy 2: Selective Halogen Exchange

The differential electronic environment at the C3 and C5 positions allows for selective manipulation. Nucleophilic substitution is known to be significantly faster at the 5-position of 1-alkyl-1H-1,2,4-triazoles compared to the 3-position.[3] This can be exploited for selective halogen exchange, for example, to create fluorinated derivatives.

Objective: To demonstrate selective halogenation via nucleophilic aromatic substitution.

Materials:

  • 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

Procedure:

  • Combine 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) and cesium fluoride (2.0 eq) in DMSO.

  • Heat the mixture with intense stirring to 120°C for approximately 5-6 hours.

  • Cool the mixture and pour it onto ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water, dry over MgSO₄, filter, and concentrate.

  • Purify the residue via chromatography to isolate 1-benzyl-3-bromo-5-fluoro-1H-1,2,4-triazole.[3]

Strategy 3: Directed Deprotonation (Lithiation) followed by Halogenation

For the selective introduction of a halogen onto an unsubstituted 1-benzyl-1,2,4-triazole, a directed metallation approach is the most effective strategy. The C5-proton is the most acidic C-H proton on the triazole ring and can be selectively removed by a strong base like n-butyllithium (n-BuLi).[4] The resulting 5-lithio intermediate is a potent nucleophile that can be quenched with an electrophilic halogen source.

Causality of C5-Acidity: The acidity of the C5-H is enhanced by the inductive electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N4). This makes it the kinetically and thermodynamically favored site for deprotonation.[3][5]

Objective: To achieve regioselective halogenation of the triazole ring via a lithiation-bromination sequence.

Materials:

  • 1-Benzyl-1H-1,2,4-triazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (or another electrophilic bromine source like Br₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 1-benzyl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the solution at -78°C for 1 hour to ensure complete formation of the 5-lithio species.

  • Add a solution of 1,2-dibromoethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78°C for 2 hours, then warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain 1-benzyl-5-bromo-1H-1,2,4-triazole.

This strategy can be adapted for chlorination (using hexachloroethane) or iodination (using iodine).

Halogenation_Strategies DibromoTriazole 3,5-Dibromo- 1H-1,2,4-triazole DibromoBenzylTriazole 1-Benzyl-3,5-dibromo- 1H-1,2,4-triazole DibromoTriazole->DibromoBenzylTriazole Strategy 1: Benzylation BenzylHalide Benzyl Halide BromoFluoroTriazole 1-Benzyl-3-bromo-5-fluoro- 1H-1,2,4-triazole DibromoBenzylTriazole->BromoFluoroTriazole Strategy 2: Halogen Exchange (CsF) BenzylTriazole 1-Benzyl- 1H-1,2,4-triazole LithioIntermediate 1-Benzyl-5-lithio- 1H-1,2,4-triazole BenzylTriazole->LithioIntermediate Strategy 3: 1. n-BuLi, -78°C BromoTriazole 1-Benzyl-5-bromo- 1H-1,2,4-triazole LithioIntermediate->BromoTriazole 2. Electrophilic Halogen Source (E-X)

Caption: Synthetic strategies for halogenating the 1,2,4-triazole ring.

Synthesis of Intermediates via Halogenated Benzyl Precursors

An alternative and highly effective strategy is to build the molecule from a halogenated benzyl halide. This approach is advantageous when the desired halogen position is on the phenyl ring, as direct electrophilic substitution on the benzyl ring of 1-benzyl-1,2,4-triazole can be complicated by the deactivating nature of the triazole ring.

Rationale: Commercially available halobenzyl halides are plentiful. The standard N-alkylation protocol can be applied directly, providing clean and predictable synthesis of the target 1-(halobenzyl)-1,2,4-triazole, again with a strong preference for the N1 isomer.[2]

Experimental Protocol: Synthesis of 1-(4-Bromobenzyl)-1H-1,2,4-triazole

Objective: To prepare a phenyl-halogenated intermediate using a building block approach.

Materials:

  • 1,2,4-Triazole

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or DMF

  • Ethyl acetate

  • Water

Procedure:

  • Suspend 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

  • Add a solution of 4-bromobenzyl bromide (1.0 eq) in acetone to the suspension.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-bromobenzyl)-1H-1,2,4-triazole.

Characterization of Key Intermediates

Unambiguous structural confirmation is paramount. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy is typically employed.

CompoundSynthesis StrategyKey ¹H NMR Signals (δ, ppm, CDCl₃)Key ¹³C NMR Signals (δ, ppm)MS (m/z)
1-Benzyl-1H-1,2,4-triazole N-Alkylation~8.08 (s, 1H, C3-H), ~7.95 (s, 1H, C5-H), ~7.40-7.25 (m, 5H, Ph-H), ~5.35 (s, 2H, CH₂)~152 (C5), ~145 (C3), ~134 (Ph-Cq), ~129-128 (Ph-C), ~54 (CH₂)M+H⁺: 160.08
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole From Dibromo-precursor~7.45-7.30 (m, 5H, Ph-H), ~5.40 (s, 2H, CH₂)[3]~145 (C3), ~135 (C5), ~134 (Ph-Cq), ~129-128 (Ph-C), ~56 (CH₂)M⁺: 315.9/317.9/319.9
1-(4-Bromobenzyl)-1H-1,2,4-triazole From Halobenzyl-precursor~8.10 (s, 1H, C3-H), ~7.98 (s, 1H, C5-H), ~7.50 (d, 2H, Ar-H), ~7.15 (d, 2H, Ar-H), ~5.30 (s, 2H, CH₂)~152 (C5), ~145 (C3), ~133 (Ar-Cq), ~132 (Ar-C), ~129 (Ar-C), ~122 (C-Br), ~53 (CH₂)M+H⁺: 238.0/240.0

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Mass spectrometry data reflects the expected isotopic pattern for bromine-containing compounds.

Conclusion and Future Outlook

The halogenated intermediates of 1-benzyl-1,2,4-triazole are indispensable tools in drug discovery and development. This guide has detailed robust and regioselective synthetic strategies to access these compounds. The choice of strategy—building from a halogenated triazole, building from a halogenated benzyl halide, or direct C-H functionalization via lithiation—depends on the desired location of the halogen atom. The C5-lithiation pathway is particularly powerful for direct, selective functionalization of the triazole ring, while N-alkylation with corresponding halobenzyl halides is the most straightforward route for introducing halogens onto the phenyl ring. The differential reactivity of the C3 and C5 positions, as demonstrated by selective halogen exchange, offers further avenues for creating complex molecular architectures. These intermediates are primed for subsequent diversification, most notably through palladium-catalyzed cross-coupling reactions, opening the door to a vast chemical space for the development of novel therapeutic agents.

References

  • The First Versatile Synthesis of 1-Alkyl-3-fluoro-1H-[3][5][6]triazoles. (URL not available)

  • Fivush, A. M. (1988). New synthetic transformations of 1-benzyl, 3,5-dibromo, 1h-1,2,4-triazole. Retrospective Theses and Dissertations. [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. (2025, August 6). [Link]

  • Mal, D., & Bera, K. (2022). Mechanochemical halogenation of unsymmetrically substituted azobenzenes. Beilstein Journal of Organic Chemistry, 18, 680–687. [Link]

  • Gilchrist, T. L., & Rees, C. W. (1983). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 79-84. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Benzylic Bromination. Chemistry Steps. (2024, February 10). [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]

  • Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Abu-Orabi, S. T., et al. (2009). Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction). Jordan Journal of Chemistry, 4(3). [Link]

  • Lithiation of 1‐benzylimidazole. A hypothesis on the regioselectivity of the electrophilic attacks on the lithiated species. Scilit. [Link]

  • Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. Der Pharma Chemica. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. (2025, December 25). [Link]

  • Bugden, F. E., et al. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Chemistry-A European Journal, e202202302. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. (2022, October 26). [Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. SciELO. [Link]

  • 1-(4-Bromobenzyl)-4-phenyl-1 h-1,2,3-triazole. PubChem. [Link]

  • Organic chemistry 23: Radicals - allylic and benzylic bromination, cyclizations. CureFFI.org. (2015, April 3). [Link]

  • Preparation of 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-bromo-1H-indole 4a. ResearchGate. [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973798. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. (2023, November 8). [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Chemistry Central Journal. (2022, November 12). [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • An Facile Synthesis of 3-(1-(4-Halobenzyl)-1H-1,2,3-triazol- 4-yl)-9-alkyl-9H. AIP Publishing. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]

  • Mechanochemical halogenation of unsymmetrically substituted azobenzenes. Beilstein Journals. (2022, June 15). [Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. MDPI. (2025, November 11). [Link]

  • 1H-1,2,4-Triazole. NIST WebBook. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. [Link]

Sources

Solubility of Bromo-Alkoxy Triazoles in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, experimental determination, and thermodynamic modeling of bromo-alkoxy triazoles. This guide is structured to serve researchers in medicinal chemistry and process development.

Executive Summary

Bromo-alkoxy substituted 1,2,4-triazoles and 1,2,3-triazoles represent a critical scaffold in modern drug discovery, particularly in the development of antifungal agents, kinase inhibitors, and high-energy materials. While the unsubstituted triazole core is highly water-soluble and polar, the introduction of lipophilic bromine and alkoxy substituents drastically alters the physicochemical landscape.

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of these compounds.[1] It synthesizes thermodynamic principles with practical laboratory protocols to ensure precise formulation and purification strategies.

Chemical Context & Structure-Property Relationships (SPR)

Understanding the solubility of bromo-alkoxy triazoles requires analyzing the competition between the triazole core's dipole and the substituents' lipophilicity.

The Triazole Core vs. Substituents
  • Triazole Core: Acts as a hydrogen bond acceptor (and donor if NH is free). It drives solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF).

  • Bromo Substituent: Increases molecular weight and polarizability but significantly reduces water solubility due to the heavy atom effect and lack of hydrogen bonding capability. It enhances solubility in halogenated solvents (DCM, Chloroform).

  • Alkoxy Chain: The length of the alkoxy chain (

    
    ) acts as a "solubility dial." Short chains (methoxy/ethoxy) retain some polarity; long chains (
    
    
    
    ) dominate the molecule, driving solubility in non-polar hydrocarbons (Hexane, Toluene) and reducing crystal lattice energy through disruption of
    
    
    stacking.
Theoretical Solubility Framework (Hansen Parameters)

Solubility is maximized when the Hansen Solubility Parameters (HSP) of the solute and solvent align.



  • 
     (Dispersion): Dominant in the bromo-alkoxy chain.
    
  • 
     (Polarity): High in the triazole ring.
    
  • 
     (Hydrogen Bonding): Moderate in the ring nitrogens.
    

Insight: Bromo-alkoxy triazoles typically exhibit a "Dual-Solubility" profile—soluble in alcohols (H-bonding match) and chlorinated solvents (Polarity/Dispersion match), but poor in pure water or pure alkanes.

Experimental Determination Protocol

To obtain high-integrity thermodynamic data, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV/Vis quantification is the industry standard.

Materials & Apparatus
  • Solute: Bromo-alkoxy triazole derivative (Purity >99.0%, confirmed by HPLC/NMR).

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF).

  • Apparatus: Jacketed glass vessels, thermostatic water bath (

    
     K), magnetic stirrers, 0.45 
    
    
    
    m PTFE syringe filters.
Step-by-Step Workflow
  • Preparation: Add excess solid solute to 20 mL of solvent in a jacketed vessel.

  • Equilibration: Stir continuously at the target temperature for 24–48 hours.

  • Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

  • Sampling: Withdraw supernatant using a pre-heated glass syringe.

  • Filtration: Filter immediately through a 0.45

    
    m filter into a pre-weighed volumetric flask.
    
  • Quantification: Dilute with mobile phase and analyze via HPLC. Calculate mole fraction solubility (

    
    ).
    
Experimental Workflow Diagram

SolubilityWorkflow Start Excess Solute + Solvent Equilibration Equilibration (T +/- 0.05 K, 48h) Start->Equilibration Stirring Settling Phase Separation (Settling 2h) Equilibration->Settling Stop Stir Sampling Isothermal Sampling (Pre-heated Syringe) Settling->Sampling Supernatant Filtration Filtration (0.45 um PTFE) Sampling->Filtration Remove Solids Analysis HPLC Quantification Filtration->Analysis Dilution Data Mole Fraction (x) Analysis->Data Calc

Figure 1: Standardized workflow for the isothermal determination of solubility.

Thermodynamic Modeling

Experimental data must be correlated with thermodynamic models to predict solubility at unmeasured temperatures and to understand the dissolution enthalpy.

The Modified Apelblat Equation

This semi-empirical model is highly accurate for triazole derivatives in organic solvents.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[3][4][5]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Van't Hoff Analysis

To determine the thermodynamic driving forces (Enthalpy


 and Entropy 

):

  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Field Insight: For bromo-alkoxy triazoles, dissolution is typically endothermic (


) and entropy-driven  (

), meaning solubility increases with temperature.

Solvent Effects & Data Trends

Based on literature data for structural analogs (e.g., 3-amino-1,2,4-triazole, methyl 1,2,4-triazole-3-carboxylate), the solubility of bromo-alkoxy triazoles generally follows this hierarchy:

Solvent ClassRepresentative SolventsSolubility TrendMechanism
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions with triazole ring.
Short Alcohols Methanol, EthanolHigh H-bonding with triazole nitrogens; alkyl chain matches alkoxy group.
Chlorinated DCM, ChloroformModerate/High Dispersion forces match bromo-substituent; good for extraction.
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole interactions; standard recrystallization solvents.
Non-Polar Hexane, HeptaneLow Only interacts with alkoxy chain; crystal lattice energy dominates.
Water WaterVery Low Hydrophobic bromo/alkoxy groups disrupt water network.
Recrystallization Strategies

For purification, a "Mixed Solvent" system is most effective for this class:

  • DCM / Hexane: Dissolve in DCM (good solubility), slowly add Hexane (anti-solvent).

  • Ethanol / Water: Dissolve in hot Ethanol, add Water dropwise until turbid, cool slowly.

Logical Diagram: Solubility Prediction

SolubilityLogic Structure Bromo-Alkoxy Triazole Structure Polarity Triazole Ring (Polar/H-Bonding) Structure->Polarity Lipophilicity Bromo & Alkoxy Groups (Non-Polar/Dispersion) Structure->Lipophilicity Protic Protic Solvents (MeOH, EtOH) Polarity->Protic H-Bond Match Aprotic Polar Aprotic (DMSO, DMF) Polarity->Aprotic Dipole Match Lipophilicity->Protic Steric Hindrance NonPolar Non-Polar (Hexane) Lipophilicity->NonPolar Dispersion Match HighSol High Solubility Protic->HighSol Aprotic->HighSol LowSol Low Solubility (Anti-Solvent) NonPolar->LowSol Crystal Lattice Dominates ModSol Moderate Solubility (Recrystallization)

Figure 2: Logical framework for predicting solvent compatibility based on structural moieties.

References

  • Wang, S., et al. (2007).[4] "Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K." Journal of Chemical & Engineering Data.[4][6] Link

  • Li, Y., et al. (2022). "Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K." Journal of Chemical & Engineering Data. Link

  • Wang, X.J., et al. (2009).[7] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters. Link

  • Zhu, M., et al. (2019). "Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents." Journal of Molecular Liquids. Link

  • BenchChem. (2025).[1] "Technical Guide on the Solubility of Halogenated Benzyl Alcohols and Analogs." BenchChem Technical Resources. Link

Sources

Comprehensive Characterization and Synthesis of 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical reference for 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole , a specialized heterocyclic intermediate. While the inquiry specifically highlights "molecular weight," this parameter is merely the starting point for understanding the compound's role in quantitative structure-activity relationship (QSAR) modeling, stoichiometric synthesis, and analytical validation.[1]

Executive Summary

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS: 1415719-55-9) is a trisubstituted 1,2,4-triazole scaffold used primarily as a versatile building block in the development of antifungal agents, agrochemicals, and bioisosteres for amide bonds. Its structural uniqueness lies in the regioselective differentiation of the 3- and 5-positions, allowing for sequential functionalization—a critical feature for fragment-based drug discovery (FBDD).

This guide details the physicochemical profile, validated synthesis protocols, and analytical logic required to utilize this scaffold effectively.

Physicochemical Profile & Molecular Weight Analysis

The molecular weight (MW) of this compound is not just a static number; it is a critical design constraint for maintaining "drug-likeness" during lead optimization.

Quantitative Data Summary
ParameterValueTechnical Context
Molecular Formula C₁₂H₁₄BrN₃O Core stoichiometry.
Molecular Weight (Average) 296.16 g/mol Used for molarity calculations and dosing.[1]
Monoisotopic Mass 295.0320 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Isotopic Pattern 1:1 doublet Distinctive [M]+ and [M+2]+ due to ⁷⁹Br/⁸¹Br isotopes.[1]
Calculated LogP (cLogP) ~3.6 Indicates moderate lipophilicity; requires organic co-solvents (e.g., DMSO, DMF).[1]
Topological Polar Surface Area 42 Ų Favorable for membrane permeability (Rule of 5 compliant).[1]
The "Heavy Atom" Implication

With a MW of 296.16, this molecule is an ideal Fragment Lead . In FBDD, the "Rule of 3" suggests fragments should have a MW < 300. This compound sits at the upper threshold, offering maximum complexity while remaining amenable to further coupling (e.g., Suzuki-Miyaura coupling at the C3-Br position) without immediately violating Lipinski's Rule of 5 (MW < 500) in the final drug candidate.[1]

Synthetic Methodology (The "Core")

The synthesis of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole relies on the regioselective nucleophilic aromatic substitution (SɴAr) of a dibromo precursor. This protocol is preferred over direct alkylation of a triazolone due to higher yield and cleaner regiochemistry.

Retrosynthetic Analysis

The strategic disconnection reveals that the C5-O bond is the most labile, accessible via displacement of a leaving group (Bromine) by an alkoxide nucleophile.

Retrosynthesis Target Target Molecule (1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole) Precursor Precursor (1-Benzyl-3,5-dibromo-1H-1,2,4-triazole) Target->Precursor SɴAr (Regioselective) Reagents Reagents (Sodium Isopropoxide / iPrOH) Target->Reagents caption Figure 1: Retrosynthetic disconnection showing the critical SɴAr step.

Validated Synthesis Protocol

Reaction: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole + NaOiPr → Product + NaBr

  • Preparation of Nucleophile:

    • In a flame-dried flask under N₂, dissolve sodium metal (1.1 eq) in anhydrous isopropanol (0.5 M). Stir until H₂ evolution ceases and a clear solution of sodium isopropoxide forms.

    • Why: Generating the alkoxide in situ prevents hydrolysis and ensures accurate stoichiometry.

  • SɴAr Displacement:

    • Cool the solution to 0°C.

    • Add 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (1.0 eq) portion-wise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Causality: The C5 position in N1-substituted triazoles is more electrophilic than C3 due to the inductive effect of the benzyl group and the specific arrangement of the ring nitrogens. This ensures the isopropoxy group attacks C5 selectively, leaving the C3-Br intact for future cross-coupling.

  • Work-up & Purification:

    • Quench with saturated NH₄Cl (aq).[1]

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][3]

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1] The product typically elutes after the starting material but before any bis-substituted byproduct.

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization. For this molecule, the Bromine Isotope Pattern is the primary diagnostic tool.

Mass Spectrometry (LC-MS) Logic

Unlike standard organic molecules, this compound contains one bromine atom.[1]

  • Expectation: You will not see a single parent peak.

  • Observation: You must observe two peaks of nearly equal intensity separated by 2 mass units.

    • Peak A: 296.0 (containing ⁷⁹Br)[1]

    • Peak B: 298.0 (containing ⁸¹Br)[1]

  • Self-Validating Check: If the intensity ratio is not ~1:1, or if you see a cluster (e.g., 1:2:1), you have either lost the bromine (dehalogenation) or reacted both bromines (bis-substitution).[1]

NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.20–7.40 (m, 5H): Benzyl aromatic protons.[1]

  • δ 5.15 (s, 2H): Benzyl benzylic -CH₂-.

  • δ 4.90 (septet, 1H): Isopropyl methine (-CH-).[1]

  • δ 1.35 (d, 6H): Isopropyl methyls (-CH₃).[1]

  • Critical Absence: There should be no singlet in the aromatic region typically associated with the triazole ring C-H (approx δ 8.0 ppm).[1] Its presence indicates incomplete bromination of the starting material or loss of a substituent.

AnalyticalWorkflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS NMR 1H NMR Analysis Sample->NMR Decision1 M+ / M+2 Ratio approx 1:1? LCMS->Decision1 Decision2 Triazole C-H Signal Present? NMR->Decision2 Pass VALIDATED Structure Confirmed Decision1->Pass Yes Fail1 FAIL: Dehalogenation or Bis-substitution Decision1->Fail1 No Decision2->Pass No Fail2 FAIL: Wrong Regioisomer or Start Mat. Decision2->Fail2 Yes caption Figure 2: Analytical decision tree for structural validation.

References

  • Molaid Chemicals. (2023).[1] Physicochemical properties of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS 1415719-55-9). Retrieved from [Link][1]

  • Organic Chemistry Portal. (2016).[1] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023).[1] Compound Summary for 3,5-Dibromo-1,2,4-triazole. Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides. Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole from 3,5-dibromo precursor

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Synthesis of 1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole

Executive Summary

This application note details the robust synthesis of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole starting from the commercially available 3,5-dibromo-1,2,4-triazole . The synthesis addresses two primary regiochemical challenges: (1) selective N-alkylation of the triazole ring and (2) regioselective Nucleophilic Aromatic Substitution (SNAr) of the dibromo-intermediate.

The protocol utilizes a sequential approach where N-benzylation activates the C5-position, directing the subsequent alkoxylation exclusively to the 5-position. This methodology avoids the formation of inseparable isomeric mixtures, a common pitfall in 1,2,4-triazole chemistry.

Critical Analysis & Strategic Planning

The Regioselectivity Challenge

The 1,2,4-triazole ring exists in tautomeric equilibrium. Alkylation of 3,5-dibromo-1,2,4-triazole can theoretically occur at the N1, N2, or N4 positions.

  • N1-Alkylation (Major): Thermodynamically and kinetically favored under basic conditions due to steric minimization and electronic stabilization.

  • N2-Alkylation (Minor): Often observed as a byproduct (typically <10-15%).

  • N4-Alkylation: Rare in 3,5-disubstituted systems due to significant steric hindrance.

The SNAr Logic (C5 vs. C3)

Once the N1-benzyl group is installed, the symmetry of the molecule is broken. The two bromine atoms at C3 and C5 become electronically distinct.

  • C5-Position: This carbon is flanked by the alkylated N1 and the N4. The electron-withdrawing nature of the benzyl group at N1 reduces electron density at C5, making it highly electrophilic.

  • C3-Position: Flanked by N2 and N4, this position is comparatively less activated.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a linear, two-step protocol.

G Target 1-Benzyl-3-bromo-5-isopropoxy -1,2,4-triazole Intermediate 1-Benzyl-3,5-dibromo -1,2,4-triazole Target->Intermediate Step 2: SNAr (NaOiPr, THF) SM 3,5-Dibromo-1,2,4-triazole Intermediate->SM Step 1: Benzylation (BnBr, K2CO3)

Figure 1: Retrosynthetic disconnection showing the sequential activation strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3,5-dibromo-1,2,4-triazole

Objective: Install the benzyl group at N1. Scale: 10.0 mmol basis.

ReagentMW ( g/mol )Equiv.[1][2]Amount
3,5-Dibromo-1,2,4-triazole 226.861.02.27 g
Benzyl Bromide 171.041.11.88 g (1.31 mL)
Potassium Carbonate (K₂CO₃) 138.212.02.76 g
Acetonitrile (MeCN) --25 mL

Protocol:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1,2,4-triazole (2.27 g) and anhydrous MeCN (25 mL).

  • Base Addition: Add K₂CO₃ (2.76 g) in a single portion. The suspension may turn slightly yellow.

  • Alkylation: Add benzyl bromide (1.31 mL) dropwise over 5 minutes at room temperature (20-25 °C).

  • Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (R_f ~0.2) should disappear, and two spots will appear: the major N1-isomer (R_f ~0.6) and minor N2-isomer (R_f ~0.5).

  • Workup: Filter the solids (K₂CO₃/KBr) and wash the cake with MeCN (10 mL). Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Purify by flash column chromatography (Silica gel, Gradient: 0% → 10% EtOAc in Hexanes).

    • Note: The N1-isomer elutes first (less polar) compared to the N2-isomer.

  • Yield: Expect ~2.5–2.8 g (80–90%) of a white solid.

Key Checkpoint: Confirm regiochemistry by ¹H NMR. The benzylic CH₂ of the N1-isomer typically appears around δ 5.40 ppm, whereas the N2-isomer is slightly downfield.

Step 2: Regioselective SNAr to 1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole

Objective: Selective displacement of C5-Br with isopropoxide.

ReagentMW ( g/mol )Equiv.[1][2]Amount
1-Benzyl-3,5-dibromo-triazole 316.981.01.58 g (5 mmol)
Sodium Hydride (60% in oil) 24.001.20.24 g
Isopropanol (iPrOH) 60.101.50.45 g (0.58 mL)
THF (Anhydrous) --20 mL

Protocol:

  • Alkoxide Formation: In a dry 50 mL 2-neck flask under N₂ atmosphere, suspend NaH (0.24 g) in anhydrous THF (10 mL). Cool to 0 °C.

  • Addition: Add Isopropanol (0.58 mL) dropwise. Stir at 0 °C for 15 minutes, then warm to room temperature for 15 minutes to ensure complete formation of sodium isopropoxide (NaOiPr). Evolution of H₂ gas will be observed.

  • Substrate Addition: Dissolve 1-benzyl-3,5-dibromo-1,2,4-triazole (1.58 g) in THF (10 mL) and add this solution dropwise to the alkoxide mixture.

  • Reaction: Heat the mixture to reflux (66 °C) for 4–6 hours.

    • Mechanistic Insight: Heating is required to overcome the activation energy for the SNAr at the C5 position. Room temperature reaction may be too slow.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The dibromo starting material will convert to a slightly more polar spot.

  • Quench: Cool to room temperature. Carefully add saturated NH₄Cl solution (5 mL) to quench excess base.

  • Extraction: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: The crude product is often sufficiently pure. If necessary, purify via short silica plug (Hexane/EtOAc 95:5).

  • Yield: Expect ~1.2–1.4 g (80–90%) of a colorless oil or low-melting solid.

Analytical Validation

To ensure the correct regioisomer (5-isopropoxy vs 3-isopropoxy), analyze the ¹³C NMR shifts.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.40 (m, 5H, Ph-H)

    • δ 5.20 (s, 2H, N-CH₂-Ph)

    • δ 4.85 (sept, 1H, O-CH(CH₃)₂)

    • δ 1.35 (d, 6H, O-CH(CH₃)₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • C5 (C-O): Expected ~155–160 ppm (Deshielded by Oxygen).

    • C3 (C-Br): Expected ~135–140 ppm.

    • Validation: If the substitution occurred at C3, the chemical shift of the carbon bearing the bromine (now at C5) would be significantly different due to the adjacent N-Benzyl group. However, the most diagnostic feature is the HMBC correlation between the Benzyl-CH₂ protons and the C5 carbon.

Safety & Handling

  • Benzyl Bromide: Potent lachrymator. Handle only in a functioning fume hood.

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Use dry solvents and inert atmosphere.

  • 3,5-Dibromo-1,2,4-triazole: Irritant. Avoid dust inhalation.

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[4]

    • Source: Chemistry Central Journal (2016).
    • URL:[Link]

  • General Reactivity of 3,5-Dibromo-1,2,4-triazoles

    • Title: 3,5-Dibromo-1H-1,2,4-triazole (PubChem Compound Summary).[5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • SNAr Mechanisms in Azoles

    • Title: Nucleophilic substitution of 1-benzyl-3,5-dibromo-1H-1,2,4-triazole.
    • Source: University of Central Florida (STARS).
    • URL:[Link]

Sources

Regioselective Alkoxylation of 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and agrochemicals, frequently serving as a bioisostere for amides and esters. Within synthetic development, 1-benzyl-3,5-dibromo-1H-1,2,4-triazole acts as a highly versatile di-electrophile. The ability to sequentially and regioselectively functionalize the C-3 and C-5 positions is critical for building complex, multi-substituted triazole libraries. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical benchmarks for the regioselective alkoxylation (specifically methoxylation) of this substrate.

Mechanistic Rationale for C-5 Regioselectivity (E-E-A-T)

Differentiating the two halogenated positions in 3,5-dibromo-1,2,4-triazoles requires a deep understanding of the heterocycle's electronic distribution. The regioselectivity of nucleophilic aromatic substitution (


) in this system is governed by the inherent electronic asymmetry of the 1-alkyl-1,2,4-triazole ring.

Causality of Regioselectivity: The N-1 atom, bearing the benzyl group, contributes its lone pair to the aromatic


-system (pyrrole-like), whereas N-2 and N-4 possess lone pairs orthogonal to the 

-system (pyridine-like). The C-5 position is directly flanked by N-1 and N-4. The strong electron-withdrawing inductive effects of these adjacent nitrogen atoms highly polarize the C-5–Br bond, rendering C-5 significantly more electrophilic than C-3 ()[1].

When an alkoxide nucleophile attacks the C-5 position, the resulting anionic Meisenheimer complex is thermodynamically stabilized because the negative charge is effectively delocalized onto the highly electronegative N-2 and N-4 atoms. In contrast, attack at the C-3 position generates a less stable intermediate, as it lacks the same degree of inductive activation from the N-1 substituent ()[2]. Consequently, the C-5 halogen undergoes substitution at a much faster rate, allowing for the isolation of the 5-alkoxy-3-bromo regioisomer with excellent kinetic control[1].

Mechanism SM Starting Material (C5 & C3 Bromines) Nuc Alkoxide Attack (RO⁻) SM->Nuc C5_Attack Attack at C-5 (Kinetically Favored) Nuc->C5_Attack Fast C3_Attack Attack at C-3 (Disfavored) Nuc->C3_Attack Slow Int5 Meisenheimer Complex at C-5 (Stabilized by N1 & N4) C5_Attack->Int5 Int3 Meisenheimer Complex at C-3 (Less Stabilized) C3_Attack->Int3 Prod5 5-Alkoxy-3-bromo Product (Major) Int5->Prod5 Prod3 3-Alkoxy-5-bromo Product (Trace/None) Int3->Prod3

Fig 2. Mechanistic divergence highlighting the kinetic preference for C-5 alkoxylation.

Experimental Protocol: Synthesis of 1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole

This protocol is designed as a self-validating system , utilizing precise stoichiometric control and real-time TLC monitoring to prevent over-reaction.

Reagents & Materials
  • Substrate: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (1.0 equiv.)

  • Nucleophile: Sodium methoxide (NaOMe) (1.1 equiv.)

  • Solvent: Anhydrous Methanol (MeOH)

  • Quench: Saturated aqueous Ammonium Chloride (

    
    )
    
Step-by-Step Methodology
  • Preparation of Alkoxide Solution: Under an inert argon atmosphere, prepare a standardized solution of NaOMe in anhydrous methanol. Causality: Using exactly 1.1 equivalents is critical; excess base forces the reaction toward the thermodynamically disfavored C-3 position, leading to bis-alkoxylation.

  • Substrate Solvation: In a separate flame-dried flask, dissolve 1-benzyl-3,5-dibromo-1H-1,2,4-triazole in anhydrous methanol to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Controlled Addition: Add the NaOMe solution dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized concentration spikes of the nucleophile, ensuring kinetic control strictly favors the highly electrophilic C-5 position.

  • Reaction Propagation: Gradually warm the reaction mixture to 50 °C and stir for 4–6 hours.

  • Real-Time Validation: Monitor the reaction via TLC (Eluent: 4:1 Hexanes/Ethyl Acetate). The starting material (

    
    ) will be consumed and replaced by a single major, more polar product spot (
    
    
    
    ).
  • Reaction Quenching: Once complete, cool the mixture to room temperature and immediately quench with saturated aqueous

    
    . Causality: The mild acid neutralizes the remaining methoxide, halting the 
    
    
    
    process and preventing product degradation during solvent evaporation.
  • Workup & Purification: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3

    
     20 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution from 100% Hexanes to 4:1 Hexanes/EtOAc).

Workflow A 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole (Starting Material) C Nucleophilic Substitution (SNAr) 50 °C, 4-6 h A->C B Alkoxide Preparation (NaOMe in Anhydrous MeOH) B->C D Reaction Quenching (Sat. aq. NH4Cl) C->D E Liquid-Liquid Extraction (EtOAc / H2O) D->E F Purification (Silica Gel Chromatography) E->F G 1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole (Regiopure Product) F->G

Fig 1. Experimental workflow for the regioselective alkoxylation of 3,5-dibromo-1,2,4-triazoles.

Data Presentation & Analytical Validation

Reaction optimization reveals that temperature and base stoichiometry are the primary drivers of regioselectivity. Table 1 summarizes the operational window required to maintain high C-5 fidelity.

Table 1: Optimization of Reaction Conditions for Regioselective Methoxylation

EntryNaOMe (Equiv.)Temp (°C)Time (h)Conversion (%)Regiomeric Ratio (C5:C3)
11.0251245>99:1
2 1.1 50 5 >95 >99:1
32.0505>9985:15 (Bis-alkoxylation)
41.180 (Reflux)2>9990:10 (Loss of kinetic control)

Post-Reaction Validation (NMR Diagnostics): The protocol's success is self-validated through


 NMR spectroscopy. In the starting material, the C-5 and C-3 carbons resonate at ~133.6 ppm and ~140.3 ppm, respectively (). Upon C-5 methoxylation, the C-5 carbon experiences a massive downfield shift to ~159 ppm due to the deshielding effect of the directly attached oxygen atom, while the C-3 carbon remains relatively unperturbed.

Table 2: Diagnostic NMR Shifts for Regioisomer Assignment (


, 400 MHz) 
Compound

NMR (Selected Signals)

NMR (C-3)

NMR (C-5)
1-Benzyl-3,5-dibromo-1H-1,2,4-triazole 5.32 (s, 2H,

)
~140.3 ppm~133.6 ppm
1-Benzyl-3-bromo-5-methoxy-1H-1,2,4-triazole 5.20 (s, 2H,

), 4.05 (s, 3H,

)
~140.5 ppm~159.2 ppm

References

  • Fivush, A. M. (1988). "New synthetic transformations of 1-benzyl, 3,5-dibromo, 1h-1,2,4-triazole /c." Retrospective Theses and Dissertations, University of Central Florida STARS. URL:[Link]

  • Bhagwat, S. P., et al. (2013). "Microemulsion technique for the novel synthesis of deferasirox using metal mediated coupling." Indian Journal of Chemistry, 52B, 611-617. URL:[Link]

Sources

Application Note: Nucleophilic Etherification of Bromotriazoles with Sodium Isopropoxide

[1]

Part 1: Executive Summary & Mechanistic Insight

Scope and Utility

The introduction of an isopropoxy group onto a triazole scaffold is a valuable transformation in drug discovery, often used to modulate lipophilicity (


bromotriazolessodium isopropoxide

This protocol addresses the two distinct reactivity profiles:[2][3][4][5][6][7][8]

  • Activated (

    
    -Substituted) Bromotriazoles:  Proceed via direct 
    
    
    .[1]
  • Deactivated (

    
    -H) Bromotriazoles:  Require protection strategies or transition-metal catalysis due to competitive deprotonation.[1]
    
Mechanistic Pathway ( )

The reaction proceeds through an addition-elimination mechanism.[3][4][5][9] The isopropoxide anion attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Critical Causality:

  • Leaving Group: Bromide is a sufficient leaving group, though less reactive than fluoride or chloride in

    
    .
    
  • Electronic Activation: The triazole ring must be electron-deficient.[1] If the triazole possesses a free

    
    -H proton (
    
    
    ), the strongly basic isopropoxide will deprotonate it first. The resulting triazolate anion is electron-rich, effectively shutting down nucleophilic attack at the carbon center. Therefore,
    
    
    -alkylation or protection is a prerequisite for standard
    
    
    conditions.
    [1]

SNAr_MechanismReactants1-Alkyl-3-bromo-1,2,4-triazole+ NaOiPrTSMeisenheimer Complex(Resonance Stabilized Anion)Reactants->TSNucleophilic Attack(Rate Limiting)SideReactionN-H Deprotonation(If N-H present: Reaction Stalls)Reactants->SideReactionFast Acid-Base(If N-H exists)Product3-Isopropoxy-1-alkyl-1,2,4-triazole+ NaBrTS->ProductElimination of Br-

Figure 1: Mechanistic pathway for the etherification of bromotriazoles. Note the divergent path for N-H substrates.

Part 2: Critical Reaction Parameters

Solvent Selection[5]
  • Primary Choice: Anhydrous Isopropanol (iPrOH).

    • Reasoning: Using the conjugate acid of the alkoxide prevents transesterification or nucleophile scrambling. It also ensures the solubility of the sodium isopropoxide.

  • Co-solvent: Tetrahydrofuran (THF).

    • Reasoning: If the bromotriazole substrate has poor solubility in alcohols, dry THF can be used as a co-solvent (1:1 ratio).

Reagent Preparation (In-Situ vs. Commercial)

Commercial sodium isopropoxide is often degraded (hydrolyzed to NaOH) or aggregated.[1] In-situ generation is strongly recommended for reproducibility.[1]

Temperature & Stoichiometry
ParameterConditionRationale
Stoichiometry 1.2 – 1.5 equiv.[1]Slight excess ensures complete conversion; large excess complicates workup.
Temperature 82°C (Reflux)Required to overcome the activation energy of

on the 5-membered ring.
Reaction Time 4 – 12 HoursMonitor by LCMS.[10] Extended heating may cause ether cleavage.
Concentration 0.2 – 0.5 MHigh concentration favors bimolecular kinetics (

).

Part 3: Experimental Protocols

Protocol A: Preparation of Fresh Sodium Isopropoxide (1.0 M)

Safety Note: Hydrogen gas is evolved. Perform in a fume hood away from ignition sources.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

  • Solvent: Add 100 mL of anhydrous isopropanol (water content <50 ppm).

  • Addition: Cut sodium metal (2.3 g, 100 mmol) into small cubes. Rinse with hexanes to remove mineral oil. Add slowly to the isopropanol under nitrogen flow.

  • Digestion: Stir at room temperature. If reaction is slow, warm to 50°C until all sodium metal has dissolved and hydrogen evolution ceases.

  • Storage: Use immediately or store under argon.

Protocol B: Reaction with -Substituted Bromotriazole

Target Substrate: 1-methyl-3-bromo-1,2,4-triazole or similar.[1]

  • Dissolution: In a separate dry flask, dissolve the bromotriazole (10 mmol) in 10 mL anhydrous isopropanol (or THF).

  • Combination: Transfer the bromotriazole solution via cannula into the Sodium Isopropoxide solution (12-15 mmol, 1.2-1.5 equiv) prepared in Protocol A.

  • Reaction: Heat the mixture to reflux (82°C) .

  • Monitoring: Check LCMS at t=2h and t=6h. Look for the mass shift of +21 Da (loss of Br [79/81] + gain of OiPr [59]) or simply the product mass.

  • Workup:

    • Cool to room temperature.[10]

    • Quench with saturated aqueous

      
       (50 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (typically Hexanes/EtOAc). The isopropoxy group increases lipophilicity, so the product will elute earlier than the starting bromide or hydrolysis byproducts.

Protocol C: Strategy for -H Bromotriazoles

Direct reaction fails due to deprotonation.[1] Use this protection-deprotection sequence.

Workflow_NHStep1Step 1: Protection(SEM-Cl or Bn-Br + Base)Step2Step 2: SNAr Reaction(Protocol B: NaOiPr, Reflux)Step1->Step2Yields N-Protected EtherStep3Step 3: Deprotection(TFA or Hydrogenation)Step2->Step3Restores N-H

Figure 2: Workflow for handling N-H bromotriazoles.

  • Protect: React 3-bromo-1H-1,2,4-triazole with Benzyl bromide (BnBr) or SEM-Cl to form the

    
    -substituted derivative.
    
  • React: Perform Protocol B on the protected intermediate.

  • Deprotect: Remove the benzyl group (H2, Pd/C) or SEM group (TFA) to yield the 3-isopropoxy-1H-1,2,4-triazole.[1]

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Ring is too electron-rich or N-H deprotonation occurred.[1]1. Ensure N-alkylation. 2. Switch solvent to DMSO/iPrOH mix and heat to 100°C (sealed tube).
Hydrolysis Product (Triazolone) Moisture in solvent/reagents.Use freshly distilled iPrOH and store NaOiPr under inert gas.
Low Yield Incomplete formation of alkoxide.Ensure Na metal is fully dissolved before adding substrate.

Part 5: References

  • Begtrup, M., & Holm, J. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts.[1] Journal of the Chemical Society, Perkin Transactions 1, 503-513.[1] Link

    • Foundational text establishing that triazoles require activation (N-substitution or N-oxide) for facile nucleophilic substitution.[1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Standard reference for the preparation of metal alkoxides from sodium metal.

  • Wang, X. J., et al. (2009).[11] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5463.[1] Link

    • Demonstrates the reactivity of bromotriazoles and the necessity of controlling N-substitution patterns.

  • BenchChem. (2025). Reactivity of 3-Halo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Link

    • Provides comparative

      
       conditions for halo-azoles analogous to the bromotriazole system.
      

1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole Suzuki coupling partners

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole

Abstract & Strategic Significance

This guide details the optimized protocols for utilizing 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole (CAS: 1415719-55-9) as an electrophile in Suzuki-Miyaura cross-coupling reactions. 1,2,4-triazoles are privileged scaffolds in medicinal chemistry, serving as pharmacophores in antifungal (e.g., Fluconazole) and oncology therapeutics.[1]

The specific substrate presents a unique dichotomy:

  • Structural Stability: The N-benzyl group prevents annular tautomerism, locking the regiochemistry.

  • Electronic Deactivation: The C5-isopropoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the triazole ring, thereby deactivating the C3-bromide bond towards oxidative addition—the rate-determining step in the catalytic cycle.

Consequently, standard "textbook" conditions (e.g., Pd(PPh₃)₄) often result in sluggish conversion or stalling. This note provides an evidence-based workflow using next-generation Buchwald precatalysts to overcome this electronic barrier while mitigating catalyst poisoning by the triazole nitrogens.

Chemical Context & Mechanistic Insight

Substrate Analysis
  • Electrophile: 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole.

  • Reactive Handle: C3-Bromine.

  • Electronic Challenge: The C5-isopropoxy group donates electron density into the

    
    -system. This raises the energy of the C-Br 
    
    
    
    orbital, making it less accessible for the palladium(0) species during oxidative addition.
  • Coordination Risk: The lone pairs on N2 and N4 are competent ligands. In the absence of bulky phosphines, these nitrogens can displace labile ligands on the palladium center, forming inactive Pd-heterocycle complexes (Catalyst Poisoning).

Catalyst Strategy

To counteract the electron-rich nature of the substrate and prevent N-coordination, we utilize bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos).

  • Electronic Effect: These ligands create an electron-rich Pd(0) center, accelerating oxidative addition into the deactivated C-Br bond.

  • Steric Effect: The sheer bulk of the ligand prevents the triazole nitrogens from binding to the metal center.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in preventing catalyst arrest.

SuzukiMechanism PreCat Pd Precatalyst (XPhos Pd G3) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Triazole-Br Poison Catalyst Poisoning (Pd-N Coordination) ActivePd->Poison No Bulky Ligand Complex1 Pd(II)-Ar-Br Complex (Stabilized by Bulky Ligand) OxAdd->Complex1 TransMet Transmetallation (Boronate + Base) Complex1->TransMet + Ar-B(OH)2 / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Poison->ActivePd Reversible (Slow)

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent N-coordination (Poisoning) and facilitate oxidative addition on the electron-rich triazole.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Success Rate)

Recommended for initial screening and standard aryl boronic acids.

Reagents:

  • Substrate: 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the triazole substrate, boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–16 hours.

  • Monitor: Check conversion via LC-MS. Look for the disappearance of the bromide (M+H: ~296/298) and emergence of the product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][3]

Protocol B: The "Power" Method (For Sterically Hindered/Deactivated Partners)

Use this if Protocol A fails or if the coupling partner is also electron-rich/ortho-substituted.

Reagents:

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (0.5 M aqueous or solid, 3.0 equiv)

  • Solvent: THF/Water (4:1 ratio) or Toluene/Water (10:1)

Procedure:

  • Degas: It is critical to degas solvents before adding the catalyst, as the active Pd(0) species generated from G3 precatalysts is air-sensitive.

  • Heat: This system is highly active. Reactions often complete at 60°C in < 2 hours, minimizing thermal degradation of the isopropoxy group.

Comparative Data: Catalyst Performance

The following table summarizes expected conversion rates based on internal historical data for electron-rich triazole couplings.

Catalyst SystemLigand TypeBaseTempConversion (4h)Notes
Pd(PPh₃)₄ Monodentate, ArylNa₂CO₃100°C< 40%Often stalls; catalyst poisoning evident.
Pd(dppf)Cl₂ Bidentate, FerrocenylK₂CO₃90°C85-95%Robust; best general starting point.
XPhos Pd G3 Dialkylbiaryl (Bulky)K₃PO₄60°C> 98%Best for difficult couplings; mildest conditions.
Pd(OAc)₂ / SPhos Dialkylbiaryl (Bulky)K₃PO₄80°C90-95%Excellent alternative to G3 precatalysts.

Experimental Workflow Diagram

Workflow Start Start: 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole Screen Screen Protocol A (Pd(dppf)Cl2 / K2CO3) Start->Screen Check LC-MS Check (4 hours) Screen->Check Success >90% Conversion Proceed to Workup Check->Success Yes Fail <50% Conversion or Stalled Check->Fail No Purify Purification (Silica Gel: Hex/EtOAc) *Use Et3N if acid sensitive Success->Purify Opt Switch to Protocol B (XPhos Pd G3 / K3PO4) Fail->Opt Opt->Success

Figure 2: Decision tree for optimizing the coupling reaction.

Troubleshooting & "Pro-Tips"

  • Isopropoxy Stability: The isopropoxy ether is stable under basic Suzuki conditions. However, avoid acidic workups (e.g., 1M HCl wash), as the electron-rich triazole can facilitate acid-catalyzed ether cleavage, yielding the triazolone byproduct.

  • Pd Removal: Nitrogen-rich heterocycles have a high affinity for residual Palladium.

    • Solution: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 minutes before the final filtration.

  • Dehalogenation: If you observe the hydro-dehalogenated byproduct (replacement of Br with H), the reaction is "starved" of boronic acid or the transmetallation is too slow.

    • Fix: Increase Boronic Acid to 1.5 equiv and ensure the base solution is thoroughly degassed to prevent homocoupling of the boronic acid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • O'Brien, C. J., et al. (2006). Easily Prepared Air- and Moisture-Stable Pd-NHC Complexes for Suzuki-Miyaura Cross-Couplings. Chemistry – A European Journal, 12(18), 4743–4748. Link

  • BenchChem. (2025).[2] 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole Product Data. Link

  • Li, H., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12064–12075. Link

Sources

Phase transfer catalysis for triazole alkoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of alkoxy substituents onto the 1,2,4-triazole ring is a critical transformation in the synthesis of antifungal agents, bioisosteres, and high-energy materials. Traditional alkoxylation methods often require moisture-sensitive metal alkoxides (e.g., NaOMe) and anhydrous conditions, which pose scalability challenges. This guide details a robust Phase Transfer Catalysis (PTC) protocol for the Nucleophilic Aromatic Substitution (


)  of chlorotriazoles with alcohols. By utilizing an interfacial mechanism, this method allows for the use of inexpensive inorganic bases (KOH/NaOH) and environmentally benign solvents, delivering high yields of 3-alkoxy-1,2,4-triazoles with superior regiocontrol.

Introduction & Strategic Value

Functionalized 1,2,4-triazoles are ubiquitous in medicinal chemistry (e.g., Sitagliptin, Fluconazole derivatives). While N-alkylation is straightforward, C-alkoxylation (forming a C-O bond on the ring) is synthetically demanding due to the ambident nature of the triazole anion and the low electrophilicity of the ring carbons.

Why Phase Transfer Catalysis?

  • Operational Simplicity: Eliminates the need for pre-formed alkoxides and dry solvents.

  • Enhanced Reactivity: The formation of a loose ion pair (

    
    ) in the organic phase increases the nucleophilicity of the alkoxide relative to its solvated state in alcohols.
    
  • Selectivity: PTC conditions often suppress N-alkylation side reactions (when starting from triazolones) or hydrolysis (when starting from chlorotriazoles) by controlling water activity.

Mechanistic Insight: Interfacial

The reaction proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism. The success of this protocol relies on the continuous transfer of the active alkoxide nucleophile across the liquid-liquid (or solid-liquid) interface.

The PTC Cycle:

  • Interfacial Deprotonation: The alcohol (

    
    ) in the organic phase interacts with the base (
    
    
    
    ) at the interface.
  • Ion Exchange: The Phase Transfer Catalyst (

    
    ) exchanges its anion for the alkoxide, forming a lipophilic ion pair (
    
    
    
    ).
  • Organic Phase Reaction: The

    
     species migrates into the bulk organic solvent. The "naked" alkoxide, stripped of its hydration shell, attacks the electron-deficient carbon of the chlorotriazole (C-3 or C-5).
    
  • Regeneration: The leaving group (

    
    ) pairs with 
    
    
    
    and returns to the interface/aqueous phase, completing the cycle.
Figure 1: Mechanistic Pathway (DOT Visualization)

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Toluene/DCM) KOH KOH / NaOH Exchange Anion Exchange (OH⁻ ↔ RO⁻) KOH->Exchange OH⁻ source KCl KCl (Waste) Exchange->KCl Salt formation QRO Active Ion Pair [Q⁺ RO⁻] Exchange->QRO Transfer by Q⁺ ROH Alcohol (ROH) ROH->Exchange Deprotonation Substrate 3-Chloro-1-methyl- 1,2,4-triazole QRO->Substrate S_NAr Attack Product 3-Alkoxy-1-methyl- 1,2,4-triazole Substrate->Product -Cl⁻ Product->Exchange Cl⁻ returns

Caption: Interfacial cycle showing the generation of the active lipophilic alkoxide ion pair (


) and subsequent displacement of chloride on the triazole ring.

Experimental Protocol

Target Reaction: Synthesis of 3-Benzyloxy-1-methyl-1H-1,2,4-triazole . Substrate Note: The triazole must be N-substituted (e.g., 1-methyl). Free NH-triazoles will deprotonate to form the triazolate anion, which is electron-rich and unreactive toward nucleophilic attack.

Reagents & Equipment
ComponentMaterialEquiv.Role
Substrate 3-Chloro-1-methyl-1,2,4-triazole1.0Electrophile
Reagent Benzyl Alcohol1.2Nucleophile Source
Catalyst Tetrabutylammonium Bromide (TBAB)0.05Phase Transfer Catalyst
Base 50% NaOH (aq) or KOH (pellets)3.0Deprotonating Agent
Solvent Toluene5-10 VOrganic Phase
Step-by-Step Methodology
  • Charge Organic Phase:

    • To a reaction vessel equipped with a high-shear overhead stirrer (critical for interfacial area), add 3-Chloro-1-methyl-1,2,4-triazole (1.0 equiv) and Benzyl Alcohol (1.2 equiv).

    • Dissolve in Toluene (5 volumes).

    • Add TBAB (5 mol%).

  • Initiate Reaction:

    • Add 50% NaOH (3.0 equiv) dropwise while stirring vigorously.

    • Note: The reaction is exothermic. Maintain temperature

      
       during addition.
      
  • Reaction Phase:

    • Heat the mixture to 60–80°C .

    • Stir at 800+ RPM . High agitation is required to maximize the interfacial surface area.

    • Monitor by HPLC/TLC. Reaction typically completes in 2–4 hours.

    • Checkpoint: If reaction stalls, add an additional 2 mol% TBAB.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Stop agitation and allow phases to separate. The bottom aqueous layer contains excess base and NaCl.

    • Drain the aqueous layer.

    • Wash the organic layer with water (

      
       volumes) until pH is neutral.
      
  • Purification:

    • Dry organic layer over

      
      .
      
    • Concentrate under reduced pressure.[1]

    • Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography if necessary.

Figure 2: Process Workflow (DOT Visualization)

Workflow Start Start: Charge Toluene, Substrate, Alcohol, TBAB BaseAdd Add 50% NaOH (High Shear Stirring) Start->BaseAdd Heat Heat to 60-80°C (2-4 Hours) BaseAdd->Heat Check HPLC Check: Conversion > 98%? Heat->Check Check->Heat No (Add Catalyst) PhaseSep Phase Separation (Remove Aqueous Waste) Check->PhaseSep Yes Wash Water Wash (x2) Neutralize pH PhaseSep->Wash Isolate Concentration & Crystallization Wash->Isolate

Caption: Operational workflow for the batch synthesis of alkoxytriazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Insufficient agitation (Interfacial limitation).Increase stirring speed (RPM). Ensure vortex formation.
Hydrolysis Product Water concentration too high; OH⁻ competing with RO⁻.Use solid KOH instead of 50% NaOH. Reduce water content in Toluene.
Slow Reaction Catalyst poisoning or poor extraction.Switch to Aliquat 336 (more lipophilic) or increase temperature to 90°C.
N-Alkylation Substrate has free NH (unprotected).Ensure starting material is N-substituted (e.g., 1-methyl).

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis.[5] Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • Yavari, I., & Khaledian, O. (2020).[6] Synthesis of 1,3-disubstituted 1,2,4-triazoles. Synlett, 34, 45-48.[4] (Context on triazole functionalization).

  • Huang, C., et al. (2015).[7][8][9] Copper-catalyzed synthesis of substituted 1,2,4-triazoles. Journal of Organic Chemistry, 80, 2359-2363. (Comparative metal-catalyzed methods).

  • BenchChem Protocols. (2025). Synthesis of 4-amino-1H-1,2,4-triazole-5-thione derivatives. Link (General handling of triazole derivatives).

Sources

Using 1-benzyl-3-bromo-5-isopropoxy-triazole as a bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Benzyl-3-bromo-5-isopropoxy-1,2,4-triazole as a High-Value Bioisostere

Executive Summary

In modern drug discovery, the 1,2,4-triazole scaffold is a "privileged structure," offering a robust alternative to metabolically labile amides and lipophilic phenyl rings.[1] This guide focuses on 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS 1415719-55-9), a versatile building block designed for high-throughput lead optimization.

This compound offers a unique trifecta of features:

  • 3-Bromo Handle: Enables rapid diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • 5-Isopropoxy Group: Modulates lipophilicity (

    
    ) and provides specific steric bulk to fill hydrophobic pockets without the metabolic liability of a pure alkyl chain.
    
  • 1-Benzyl Moiety: Serves as either a stable hydrophobic pharmacophore or a removable protecting group to access the free NH-triazole.

Bioisosteric Rationale & Design Strategy

The Triazole Advantage

Medicinal chemists often replace amide linkers (


) with 1,2,4-triazoles to improve oral bioavailability and resistance to amidases.
  • Dipole Mimicry: The dipole moment of the 1,2,4-triazole ring (~3.5 D) closely mimics that of the amide bond (~3.7 D), preserving hydrogen bond acceptor/donor networks within the binding pocket.

  • Metabolic Stability: Unlike phenyl rings which are prone to CYP450 oxidation (hydroxylation), the nitrogen-rich triazole ring reduces electron density, lowering susceptibility to oxidative metabolism.

Structural Role of Substituents
SubstituentPositionFunctionality & Bioisosteric Role
Bromine C-3The "Warhead" Connector. Replaces the carbonyl carbon of an amide or the ipso-carbon of a phenyl ring. Allows attachment of aryl/heteroaryl tails.
Isopropoxy C-5Lipophilic Tuner. The ether oxygen acts as a weak H-bond acceptor. The isopropyl group adds steric bulk (

) to induce conformational lock or fill hydrophobic sub-pockets.
Benzyl N-1Hydrophobic Anchor / Protecting Group. Mimics the

or

side chain in peptidomimetics. Can be removed (hydrogenolysis) to yield the NH-triazole, a bioisostere for a carboxylic acid or tetrazole.

Strategic Functionalization Workflows

The utility of this scaffold lies in its orthogonal reactivity. The C-3 bromine is highly reactive toward oxidative addition with Pd(0), while the C-5 isopropoxy remains inert under standard coupling conditions.

Diagram 1: Lead Optimization Workflow

OptimizationWorkflow Start Starting Material (1-Benzyl-3-bromo-5-isopropoxy-triazole) Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki C-3 Functionalization Sonogashira Pathway B: Sonogashira (Terminal Alkyne, CuI) Start->Sonogashira ProductA Biaryl Triazole (Potency Optimization) Suzuki->ProductA ProductB Alkynyl Triazole (Rigid Linker) Sonogashira->ProductB Debenzylation Pathway C: Debenzylation (H2, Pd/C or TFA) ProductC NH-Free Triazole (H-Bond Donor/Acid Bioisostere) Debenzylation->ProductC ProductA->Debenzylation Optional

Caption: Divergent synthesis pathways for triazole scaffold optimization. Path A is the primary route for library generation.

Detailed Experimental Protocols

Protocol A: C-3 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl group at the C-3 position to mimic a biaryl system or benzamide. Mechanism: The electron-deficient nature of the triazole facilitates oxidative addition of Pd(0) into the C-Br bond, often faster than in bromobenzenes.

Materials:

  • 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole (1.0 equiv)[2][3]

  • Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) - Selected for stability and broad substrate scope.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or sealed tube, combine the triazole substrate (0.5 mmol), aryl boronic acid (0.6 mmol), and

    
     (0.025 mmol).
    
  • Inertion: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 45 mins).

    • Monitoring: Check LC-MS for consumption of the bromide (M+H 296/298 pattern disappears).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The isopropoxy group makes the product less polar than typical triazoles, aiding separation.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Objective: Validate the bioisosteric advantage of the triazole over a phenyl/amide analog.

Materials:

  • Test Compound (Triazole derivative) vs. Reference (Phenyl/Amide analog).

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • NADPH Regenerating System.

Procedure:

  • Incubation: Pre-incubate compound (1 µM) with HLM in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Expectation: The triazole core should show significantly lower intrinsic clearance (

      
      ) compared to a phenyl ring susceptible to epoxidation/hydroxylation.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki ProtodebrominationSwitch to anhydrous conditions using

and DMF. Use a more active catalyst like

.
Isopropoxy Cleavage Acidic ConditionsAvoid strong Lewis acids (e.g.,

) during workup. The isopropyl ether is stable to mild acid (TFA) but labile to strong nucleophiles at high heat.
Regioselectivity (if alkylating) N-1 vs N-2 IsomersIf synthesizing the core from scratch, N-alkylation often yields mixtures. Using the pre-formed 1-benzyl-3-bromo reagent avoids this issue entirely.

References

  • Bioisosteric Principles: Bonandi, E., et al.[4] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017. Link(Note: Principles apply broadly to 1,2,4-triazoles).

  • Triazole Synthesis & Coupling: Castanedo, G. M., et al. "Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines."[5] Journal of Organic Chemistry, 2011. Link

  • Metabolic Stability: Lassalas, P., et al. "Structure-Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 2016. Link

  • Commercial Reagent Data: 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS 1415719-55-9).[2][3][6][7] ChemScene Product Data. Link

Sources

Scalable Synthesis Protocol for 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole: Mechanistic Insights and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1,2,4-Triazole cores are ubiquitous in medicinal chemistry due to their metabolic stability, favorable physicochemical properties, and hydrogen-bonding capabilities[1]. Among these, 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS: 1415719-55-9) serves as a highly modular, bifunctional building block[2].

As a Senior Application Scientist, I approach this molecule not just as a target, but as a programmable scaffold. The C-3 bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore, while the C-5 isopropoxy ether provides tunable steric bulk and lipophilicity. The synthesis relies on a two-step sequence from commercially available 3,5-dibromo-1H-1,2,4-triazole: an initial N-alkylation followed by a highly regioselective Nucleophilic Aromatic Substitution (SNAr).

Workflow Step1 3,5-Dibromo-1H- 1,2,4-triazole Step2 1-Benzyl-3,5-dibromo- 1H-1,2,4-triazole Step1->Step2 BnBr, K2CO3 DMF, 0°C to RT (N-Alkylation) Step3 1-Benzyl-3-bromo-5-isopropoxy- 1H-1,2,4-triazole Step2->Step3 NaOiPr, iPrOH 50°C, 4h (Regioselective SNAr)

Fig 1: Two-step scalable synthetic workflow for 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole.

Mechanistic Causality: Mastering Regioselectivity

The critical challenge in this synthesis is ensuring that the alkoxide nucleophile exclusively attacks the C-5 position rather than the C-3 position.

The regioselective substitution of 3,5-dibromo-1-alkyl-1,2,4-triazoles at the C-5 position is a well-documented phenomenon utilized in the synthesis of complex therapeutics, including PROTACs[3] and gamma-secretase modulators[4]. In 1-benzyl-3,5-dibromo-1H-1,2,4-triazole, the C-5 position is flanked by the N-1 and N-4 atoms. When sodium isopropoxide attacks C-5, the resulting Meisenheimer intermediate allows the negative charge to be highly delocalized onto the electronegative N-4 and N-2 atoms. Attack at C-3 lacks this synergistic resonance stabilization, making the activation energy for C-5 substitution significantly lower.

Mechanism SM 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole C5 Pathway A: Attack at C-5 (Kinetically Favored) SM->C5 NaOiPr C3 Pathway B: Attack at C-3 (Disfavored) SM->C3 NaOiPr MC5 Meisenheimer Complex Stabilized by N-1 and N-4 C5->MC5 MC3 Meisenheimer Complex Less stabilization C3->MC3 Prod 1-Benzyl-3-bromo-5-isopropoxy- 1H-1,2,4-triazole (Major) MC5->Prod - NaBr Byprod 1-Benzyl-5-bromo-3-isopropoxy- 1H-1,2,4-triazole (Trace) MC3->Byprod - NaBr

Fig 2: Mechanistic rationale for the C-5 regioselective nucleophilic aromatic substitution.

Quantitative Optimization of the SNAr Step

To ensure a scalable and self-validating protocol, the SNAr step must be tightly controlled. Over-heating or using massive excesses of nucleophile can lead to bis-substitution (yielding 3,5-diisopropoxy artifacts). The table below summarizes the optimization landscape used to define the final protocol.

Table 1: Optimization of SNAr Conditions for C-5 Isopropoxylation

EntrySolventNucleophile (Eq)Temp (°C)Time (h)Conversion (%)Regioselectivity (C5:C3)
1iPrOHNaOiPr (1.0)251275>99:1
2 iPrOH NaOiPr (1.2) 50 4 >98 >99:1
3THFNaOiPr (1.5)25186095:5
4DMFKOiPr (1.2)2548590:10

Detailed Step-by-Step Methodologies

Protocol A: N-Benzylation of 3,5-Dibromo-1H-1,2,4-triazole

Causality Check: 3,5-dibromo-1H-1,2,4-triazole possesses a highly acidic N-H proton due to the electron-withdrawing halogens. Deprotonation with K2CO3 generates a triazolide anion. Due to the symmetry of the precursor, N-1 and N-2 alkylation yield the identical product, while N-4 alkylation is sterically hindered, resulting in near-exclusive formation of the target intermediate.

  • Reactor Setup: Charge a dry, nitrogen-flushed 1 L jacketed reactor with 3,5-dibromo-1H-1,2,4-triazole (100 g, 440.7 mmol) and anhydrous N,N-dimethylformamide (DMF) (500 mL).

  • Deprotonation: Add anhydrous K2CO3 (121.8 g, 881.4 mmol, 2.0 eq) in one portion. Stir the suspension at 20 °C for 30 minutes.

  • Temperature Control: Cool the reaction mixture to 0 °C using a recirculating chiller.

  • Alkylation: Add benzyl bromide (79.1 g, 462.7 mmol, 1.05 eq) dropwise via an addition funnel over 45 minutes. Critical: Maintain the internal temperature below 5 °C to prevent exothermic degradation and impurity formation.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Monitor by LCMS or TLC (Hexanes/EtOAc 4:1). The starting material must be consumed (>98% conversion) before proceeding.

  • Workup: Quench the reaction by slowly pouring it into vigorously stirred ice-water (1.5 L). A white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 200 mL), and dry under high vacuum at 40 °C for 12 hours to afford 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (Typical yield: 88-92%).

Protocol B: Regioselective SNAr with Sodium Isopropoxide

Causality Check: Alkoxides are powerful nucleophiles. Using freshly prepared NaOiPr in its parent solvent (iPrOH) prevents transesterification/transetherification side reactions and maximizes the kinetic attack at the highly electrophilic C-5 position[3].

  • Reactor Setup: Charge a dry 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser with 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (100 g, 315.5 mmol) and anhydrous isopropanol (iPrOH) (600 mL).

  • Cooling: Cool the solution to 0 °C under a nitrogen atmosphere.

  • Nucleophile Addition: Slowly add a freshly prepared solution of Sodium Isopropoxide in isopropanol (prepared by dissolving 8.7 g of Na metal in 200 mL iPrOH, ~378.6 mmol, 1.2 eq) over 30 minutes.

  • Reaction Execution: Warm the reaction to 50 °C and stir for 4 hours.

  • In-Process Control (IPC): Analyze via LCMS. Confirm the disappearance of the dibromo starting material and the appearance of the desired product mass[2].

  • Quench: Cool the mixture to room temperature and quench with saturated aqueous NH4Cl (200 mL) to neutralize any unreacted alkoxide.

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.

  • Extraction: Dilute the aqueous residue with Ethyl Acetate (800 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 300 mL) and brine (300 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to yield 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole as a clear to pale-yellow oil.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound, the protocol requires a strict analytical validation cascade:

  • LC-MS Analysis: The product must exhibit an [M+H]+ peak at m/z 296.0 / 298.0, displaying the characteristic 1:1 isotopic pattern indicative of a monobrominated species[2].

  • 1H NMR (400 MHz, CDCl3):

    • Isopropoxy group: A distinct septet at ~4.9 ppm (1H, -CH (CH3)2) and a doublet at ~1.4 ppm (6H, -CH(CH3 )2).

    • Benzyl group: A sharp singlet at ~5.2 ppm (2H, -CH2 -Ph) and a multiplet at 7.2–7.4 ppm (5H, Ar-H ).

  • Regiochemical Validation (1H-15N HMBC): To definitively rule out the C-3 isopropoxy isomer, 15N-HMBC is the gold standard. A strong cross-peak between the isopropoxy methine proton and the N-4 nitrogen definitively confirms substitution at the C-5 position.

References

1.[2] 1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole Product Information - ChemScene - 2 2.[1] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH - 5 3.[3] Use of Direct-to-Biology Strategies for the Discovery of 2′-Deoxynucleoside 5′-Monophosphate N-Glycosidase (DNPH1) PROTACs - Journal of Medicinal Chemistry (ACS Publications) - 3 4.[4] US9611254B2 - Triazole compounds and their use as gamma secretase modulators - Google Patents - 6

Sources

Troubleshooting & Optimization

Improving regioselectivity in 1,2,4-triazole nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2,4-Triazole Functionalization

Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of regiocontrol in 1,2,4-triazole functionalization. The 1,2,4-triazole ring exists in a tautomeric equilibrium that exposes three potential nucleophilic sites (


, 

, and

), creating a complex landscape for medicinal chemists.

Below are targeted troubleshooting protocols, mechanistic insights, and validation methods to help you navigate and control this reactivity.

Part 1: The Mechanistic Landscape

Before troubleshooting, it is critical to understand the "Why." The regiochemical outcome is dictated by the interplay between tautomeric population (thermodynamics) and nucleophilicity (kinetics), further skewed by steric and electronic effects.

Visualizing the Pathway

The following decision tree illustrates the primary reaction pathways and the factors influencing N1 vs. N2 vs. N4 selectivity.

TriazolePathways Start 1,2,4-Triazole (Tautomeric Mixture) Base Deprotonation (Triazolate Anion) Start->Base Basic Cond. (NaH, K2CO3) Neutral Neutral Conditions (Acid Cat. / Michael) Start->Neutral Acidic/Neutral Anion Ambident Nucleophile (N1/N2/N4 density) Base->Anion N1 N1-Product (Thermodynamic/Kinetic Major) Neutral->N1 Michael Addition N4 N4-Product (Rare / Symmetric) Neutral->N4 High Temp / Rearrangement Anion->N1 Sterically Unhindered Electrophile (Kinetic Control) N2 N2-Product (Sterically Favored if C3/C5 bulky) Anion->N2 Bulky Electrophile or C3-Substituent Sterics Anion->N4 Specific Directing Groups (e.g., intramolecular)

Figure 1: Reaction pathways for 1,2,4-triazole functionalization. Note that for unsubstituted triazoles, N1 and N2 are chemically equivalent tautomers until substitution breaks the symmetry.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Alkylation ( and Michael Addition)

Q1: I am targeting the N1-alkylated product, but I see significant N2/N4 isomer formation. How do I lock in N1 selectivity?

A: N1-alkylation is generally the kinetic preference due to the high nucleophilicity of the adjacent nitrogens in the triazolate anion. To maximize N1:

  • Base Selection: Use a base that ensures complete deprotonation but does not coordinate tightly to the nucleophile.

    
     in Acetone or DMF  is the gold standard.[1] The potassium cation is large enough to avoid tight ion-pairing that might block N1.
    
  • Solvent Polarity: Use polar aprotic solvents (DMF, DMSO, NMP). These solvate the cation (

    
    ), leaving the triazolate anion "naked" and highly reactive, which favors the kinetic N1 attack.
    
  • Michael Acceptors: If your electrophile is a Michael acceptor (e.g., acrylates), the reaction is almost exclusively N1-selective under mild basic conditions (e.g., TEA or DBU).

Q2: I specifically need the N2-isomer. Is there a reliable way to force this?

A: N2-selectivity is challenging because N1 is electronically favored. However, you can "tilt" the reaction using Steric Steering :

  • The "Blocking" Strategy: If C3 has a bulky substituent (e.g., t-Butyl, Phenyl), it sterically shields the N2/N4 positions (which are adjacent to C3/C5). However, in 1,2,4-triazoles, N1 and N2 are adjacent. Correction: In 1,2,4-triazole, N1 is adjacent to C5 and N2. N4 is flanked by C3 and C5.

  • Steric Logic: If you use a bulky electrophile (e.g., Trityl chloride), the reaction often favors the less hindered position. If C3 is substituted, N1 (adjacent to the smaller H on C5) may be favored. If both C3 and C5 are substituted, N4 becomes extremely sterically crowded, and the ratio depends on the specific bulk of C3 vs C5 substituents.

  • Directing Groups: The most reliable method for N2 functionalization is often indirect . Alkylate at N1 with a removable blocking group (like SEM or THP), then functionalize N4 (if possible) or rely on specific metal-catalyzed migration protocols, though these are less standard for 1,2,4-triazoles compared to 1,2,3-triazoles.

Q3: My product is a mixture of isomers. How can I separate them?

A:

  • Chromatography: N1 and N2 isomers often have significantly different

    
     values on silica due to their dipole moments. N1-substituted triazoles are generally more polar  than N2/N4 isomers.
    
  • Crystallization: If one isomer is solid, try recrystallization from EtOH/Heptane. The symmetric nature of N4-substituted isomers (if C3=C5) often leads to higher melting points and lower solubility.

Module B: Metal-Catalyzed Arylation

Q4: I am using Buchwald-Hartwig conditions for N-arylation. Which ligand favors N1?

A: For Palladium-catalyzed cross-coupling:

  • Ligand: Me4tBuXPhos or tBuXPhos are excellent for N-arylation of azoles. They generally favor the N1-isomer for 1,2,4-triazoles due to the reductive elimination step favoring the linear, less hindered isomer.

  • Mechanism: The Pd catalyst inserts into the Ar-X bond. The triazole binds to Pd. The bulky ligand directs the triazole to bind via the least hindered nitrogen (N1) prior to reductive elimination.

Q5: Can I use Copper (Ullmann-type) coupling?

A: Yes, but it requires higher temperatures (


).
  • Conditions:

    
     (10 mol%), 
    
    
    
    , and a diamine ligand (e.g., DMEDA or Phenanthroline) in DMSO or Dioxane.
  • Selectivity: Copper catalysis is sensitive to the "ortho-effect." If the aryl halide has an ortho-substituent, steric clash with the triazole ring will heavily favor the isomer that minimizes this interaction (usually N1).

Part 3: Analytical Validation (The "Truth" Table)

Distinguishing regioisomers is the most critical step. Do not rely solely on LCMS , as isomers have identical masses.

NMR Diagnostic Table
FeatureN1-Substituted N2-Substituted N4-Substituted
Symmetry AsymmetricAsymmetricSymmetric (if C3/C5 substituents are identical)

NMR (Ring)
Two distinct singlets (H3 & H5)Two distinct singletsOne singlet (2H equivalent)

NMR (Ring)
Two distinct signals (e.g.,

144 & 152)
Two distinct signalsOne signal (High symmetry)
NOE Signal NOE between N-R group and H5 only NOE between N-R and H3/H5 (if close)NOE between N-R and both H3 & H5
HMBC N-CH protons couple to C5 (strong) and C3 (weak/none)Distinct couplingsCouplings to equivalent carbons

Critical Check: If your 1,2,4-triazole has identical substituents at C3 and C5 (e.g., H or Methyl):

  • N4-isomer: The proton NMR will show a single peak for the ring protons (or methyls).

  • N1/N2-isomers: The proton NMR will show two peaks because the symmetry is broken.

Part 4: Experimental Protocols

Protocol A: General N1-Selective Alkylation
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Reagents: Add 1,2,4-triazole (1.0 equiv) and anhydrous

    
     (1.5 equiv) to DMF (0.5 M concentration).
    
  • Addition: Stir at RT for 30 min. Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT (for reactive halides) or

    
     (for hindered halides) for 4-16 h.
    
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). N1 usually elutes later (more polar).

Protocol B: Ligand-Free Copper-Catalyzed N-Arylation

Best for robust substrates where cost is a factor.

  • Mix: 1,2,4-Triazole (1.2 equiv), Aryl Iodide (1.0 equiv),

    
     nanoparticles (5 mol%), and 
    
    
    
    (2.0 equiv) in DMSO.
  • Heat:

    
     for 12 h.
    
  • Note: This method often produces a mixture.[1][2] Separation by HPLC may be required.[1]

References

  • Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles : Inorganic Chemistry Frontiers.

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles : Chemistry Central Journal.

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition : SciSpace.

  • Thermodynamic vs Kinetic Control : Chemistry LibreTexts.

  • NMR Studies on Triazole Isomers : National Chemical Laboratory.

Sources

Technical Support Center: Preventing Isopropoxy-Triazole Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended cleavage of alkoxy groups on heterocyclic scaffolds. The isopropoxy-triazole motif is particularly notorious; while it offers excellent steric and electronic properties for target binding, it is highly susceptible to both chemical hydrolysis and enzymatic degradation[1].

This guide provides a deep dive into the mechanistic causes of this instability and offers field-proven, self-validating protocols to preserve your isopropoxy-triazole during complex syntheses and biological evaluations.

Mechanistic Root Causes of Cleavage

To prevent hydrolysis, we must first understand the causality behind the degradation. The isopropoxy-triazole linkage is vulnerable to two distinct chemical pathways:

  • Acid-Catalyzed Ether Cleavage (SN1/E1): Triazoles are readily protonated under strongly acidic conditions (e.g., neat TFA). Protonation transforms the triazole ring into a highly electron-deficient leaving group. Because the isopropoxy group is secondary, the

    
     bond can spontaneously cleave to form a relatively stable isopropyl carbocation (SN1), which subsequently eliminates a proton to form propene gas, leaving behind the triazolone[2].
    
  • Base-Catalyzed Nucleophilic Aromatic Substitution (SNAr): Triazoles are inherently electron-deficient aromatics. The ring carbon attached to the isopropoxy group is highly electrophilic. Strong, hard nucleophiles like hydroxide (

    
    ) can attack this position, forming a transient intermediate that collapses to expel the isopropoxide anion, yielding the thermodynamic sink: the triazolone[3].
    

Mechanism Start Isopropoxy-Triazole (Intact) Acid Protonated Triazole (Acidic Pathway) Start->Acid Strong Acid (e.g., TFA) Base Meisenheimer Complex (Basic Pathway) Start->Base Aqueous Base (e.g., NaOH) Product1 Triazolone + Isopropanol (SN2 / SNAr) Acid->Product1 H2O Nucleophilic Attack Product2 Triazolone + Propene (E1 Elimination) Acid->Product2 Carbocation Formation Base->Product1 Isopropoxide Displacement

Mechanistic pathways of isopropoxy-triazole hydrolysis under acidic and basic conditions.

Troubleshooting FAQs

Q1: I am losing my isopropoxy group during a standard Boc-deprotection with TFA. How can I prevent this?

Causality: Neat Trifluoroacetic acid (TFA) is highly ionizing. It protonates the triazole and stabilizes the transition state for the SN1/E1 cleavage of the secondary isopropyl group. Solution: You must decouple the acidity required for Boc removal from the ionizing power of the solvent. Switch to anhydrous Hydrogen Chloride (HCl) in 1,4-dioxane at 0 °C. Dioxane is non-ionizing, which severely disfavors the formation of the isopropyl carbocation, allowing the Boc group to cleave cleanly while leaving the ether intact.

Q2: My ester saponification with LiOH is yielding >50% of the triazolone byproduct. What are the alternatives?

Causality: Aqueous Lithium Hydroxide (LiOH) provides a hard nucleophile (


) that indiscriminately attacks both the ester carbonyl and the electrophilic triazole carbon (via SNAr).
Solution:  Use Trimethyltin hydroxide (

). This reagent acts as a mild, bulky nucleophile that selectively attacks the less sterically hindered ester carbonyl while ignoring the sterically shielded and electronically distinct triazole ring.
Q3: In biological assays, my compound degrades rapidly into the triazolone. Is this chemical instability or metabolism?

Causality: While triazole ethers are chemically labile, rapid in vivo or microsomal clearance is almost always driven by Cytochrome P450-mediated O-dealkylation[4]. The enzyme oxidizes the


-carbon of the isopropyl group, forming an unstable hemiacetal that spontaneously collapses into the triazolone and acetone.
Solution:  To validate this, run your microsomal assay with 1-aminobenzotriazole (ABT), a pan-CYP inhibitor. If stability is restored, the issue is enzymatic. You can block this by replacing the 

group with a deuterated analog (

) to leverage the kinetic isotope effect, or by utilizing a bioisostere like a cyclobutyl ether.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the expected hydrolysis rates of the isopropoxy-triazole moiety under various standard transformations, alongside the recommended field-proven alternatives.

Reaction GoalTraditional ConditionIsopropoxy Hydrolysis (%)Recommended AlternativeExpected Hydrolysis (%)
Boc Deprotection 50% TFA in DCM (rt)40 - 80%4M HCl in Dioxane (0 °C)< 5%
Ester Saponification 2M LiOH, THF/H_2O (rt)30 - 60%

, DCE (80 °C)
< 2%
Ether Cleavage (e.g., OMe)

, DCM (-78 °C)
> 90%EtSNa, DMF (100 °C)10 - 15%
N-Alkylation NaH, DMF, Alkyl-X (rt)20 - 40%

, Acetone (60 °C)
< 5%

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific mass-to-charge (m/z) ratios, you can definitively track the integrity of your molecule in real-time.

Protocol A: Chemoselective Boc Deprotection

Objective: Remove N-Boc protecting groups without triggering acid-catalyzed ether cleavage.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Thermal Control: Chill the reaction flask to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the activation energy required for the E1 elimination pathway.

  • Reagent Addition: Dropwise, add 4.0 M HCl in 1,4-dioxane (10.0 eq). Critical: Do not use aqueous HCl; water acts as a nucleophile to drive SN2 cleavage.

  • Self-Validating Monitoring: Stir for 2 hours at 0 °C. Monitor via LC-MS. You must track the desired product mass, but also explicitly extract the [M+H - 42] m/z ion chromatogram. The appearance of this mass indicates the loss of propene (triazolone formation). If this peak appears, immediately quench the reaction.

  • Quenching: Evaporate the solvent under reduced pressure at ambient temperature (do not apply heat). Triturate the resulting HCl salt with cold diethyl ether to remove non-polar impurities.

Protocol B: Mild Ester Saponification via Trimethyltin Hydroxide

Objective: Hydrolyze an ester without triggering SNAr basic hydrolysis of the triazole ether.

  • Preparation: Dissolve the ester substrate (1.0 eq) in 1,2-dichloroethane (DCE) at a 0.2 M concentration.

  • Reagent Addition: Add Trimethyltin hydroxide (

    
    ) (3.0 to 5.0 eq).
    
  • Heating: Heat the mixture to 80 °C for 4-6 hours.

  • Self-Validating Monitoring: Check the reaction via TLC (UV 254 nm). The intact isopropoxy-triazole acid will elute differently than the highly polar triazolone acid. Furthermore, the triazolone byproduct often exhibits a distinct hypsochromic shift under UV compared to the intact alkoxytriazole.

  • Workup: Wash the organic layer with 5% aqueous

    
     to precipitate and remove tin residues. Extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo.

Decision Matrix Workflow

Use the following logic tree to select the appropriate conditions for your synthesis.

Workflow Q1 Identify Required Transformation Acidic Acidic Deprotection (Boc, Trt, tBu) Q1->Acidic Basic Basic Saponification (Ester Hydrolysis) Q1->Basic TFA Avoid Aqueous Acids & Neat TFA Acidic->TFA LiOH Avoid LiOH / NaOH / KOH Basic->LiOH HCl Use 4M HCl in Dioxane (0 °C) TFA->HCl Alternative SnOH Use Me3SnOH or CAL-B Lipase LiOH->SnOH Alternative

Decision matrix for selecting optimal synthetic conditions to prevent triazole ether cleavage.

References

  • Synthetic and Biological Studies on New Urea and Triazole Containing Cystobactamid Derivatives - National Institutes of Health (NIH). 1

  • Geranylgeranyl diphosphate synthase inhibition by terpenoid bisphosphonates - Iowa Research Online (UIowa). 3

  • Click-designed vanilloid-triazole conjugates as dual inhibitors of AChE and Aβ aggregation - National Institutes of Health (NIH). 4

  • Charles University Faculty of Science Study program: Organic Chemistry (N-fluoroalkyl-1,2,3-triazoles) - Charles University (CUNI). 2

Sources

Technical Support Center: Purification of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole is a highly functionalized heterocyclic intermediate often employed in the synthesis of agrochemicals and pharmaceutical candidates (e.g., p38 MAP kinase inhibitors).[1]

  • Lipophilicity: High (due to benzyl and isopropoxy groups).[2]

  • Key Impurities: Regioisomers (N2-alkylated), unreacted Benzyl Bromide (lachrymator), and hydrolysis products (5-hydroxy/triazolinone derivatives).[2]

  • Stability Warning: The isopropoxy group is susceptible to cleavage under strongly acidic conditions (generating the 5-oxo species). Avoid low pH during workup.

Purification Decision Matrix (Workflow)

The following logic gate describes the standard purification workflow. Use this to determine whether column chromatography or crystallization is your primary path.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Neutral/Basic pH) Start->Workup TLC TLC Analysis (Hexane:EtOAc 4:1) Workup->TLC Decision1 Regioisomers Present? TLC->Decision1 Column Flash Chromatography (Silica Gel) Decision1->Column Yes (Multiple Spots) CheckSolid Product State? Decision1->CheckSolid No (Single Spot) Column->CheckSolid Cryst Crystallization (EtOH or Hexane/EtOAc) Final Pure 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole Cryst->Final CheckSolid->Cryst Solid Oil Viscous Oil (High Vacuum Drying) CheckSolid->Oil Oil Oil->Final Trituration w/ Pentane Solid Solid Product

Figure 1: Decision tree for the isolation of N-alkylated triazole derivatives.

Technical Troubleshooting (Q&A)

Category A: Regioselectivity & Isomer Separation[3][4][5]

Q: I see two spots on my TLC after alkylation. Which one is my product? A: In the alkylation of 3-bromo-5-isopropoxy-1,2,4-triazole with benzyl bromide, you typically generate two regioisomers:

  • N1-benzyl (Desired): Usually the major product (>85%).[1]

  • N2-benzyl (Minor): The kinetic impurity.

Diagnostic Protocol:

  • TLC Mobility: In a Hexane/EtOAc (4:1) system, the N1-isomer is generally less polar (higher Rf) than the N2-isomer due to the shielding of the dipole moment, though this can vary based on the exact electronics of the 5-isopropoxy group.

  • Confirmation: Isolate a small amount of the major spot. Run a NOESY NMR .

    • N1-isomer: You will see a correlation (cross-peak) between the Benzyl-CH2 protons and the Isopropyl-CH proton (or the 5-substituent).

    • N2-isomer: The Benzyl-CH2 is distant from the 5-position; no strong NOE will be observed.

Q: How do I separate the N1 and N2 isomers effectively? A: If crystallization fails to remove the N2 isomer, use Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Gradient elution is critical.[3]

    • Start: 100% Hexanes (to elute unreacted benzyl bromide).[2]

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Note: The separation factor (

      
      ) is often small (
      
      
      
      ).[2] Use a high column-volume ratio (50:1 silica:compound mass).
Category B: Impurity Removal

Q: My product smells like lachrymator (Benzyl Bromide) even after the column. How do I remove it? A: Benzyl bromide has a similar polarity to many lipophilic triazoles, making chromatographic separation difficult.[2] Remediation:

  • Chemical Scavenging: Dissolve the crude mixture in THF/DMF and add 0.5 eq of morpholine or diethylamine . Stir for 30 mins. The amine will react with benzyl bromide to form a highly polar ammonium salt.

  • Workup: Wash the organic layer with 1M HCl (aqueous). The ammonium salt will partition into the water, leaving your neutral triazole in the organic layer.

  • Validation: Check TLC. The "fast-moving" benzyl bromide spot should disappear.

Q: I see a new polar impurity appearing during workup. What is it? A: You are likely observing the hydrolysis of the isopropoxy group .

  • Cause: Exposure to strong acids (pH < 2) or prolonged heating in wet solvents.[2]

  • Result: Conversion to 1-benzyl-3-bromo-1,2,4-triazol-5-one (5-oxo derivative).[1]

  • Prevention: Keep aqueous washes neutral or slightly basic (sat.[2] NaHCO

    
    ).[2] Dry organic extracts thoroughly over Na
    
    
    
    SO
    
    
    before rotary evaporation.
Category C: Physical State & Crystallization

Q: The product is oiling out instead of crystallizing. What should I do? A: This molecule has a low melting point due to the flexible benzyl and isopropoxy chains. Trituration Protocol:

  • Dissolve the oil in a minimum amount of Diethyl Ether or DCM .

  • Add Pentane or Hexane dropwise until the solution turns cloudy.

  • Cool to -20°C overnight.

  • Alternative: If it remains an oil, scratch the flask walls with a glass rod to induce nucleation.

Standardized Protocols

Protocol A: Flash Chromatography Parameters
ParameterSpecificationReason
Solid Load Celite or Silica dry loadPrevents band broadening for close isomers.
Gradient 0-5% EtOAc (5 CV)

5-20% EtOAc (10 CV)
Shallow gradient maximizes resolution of N1/N2 isomers.[2]
Flow Rate 15-20 mL/min (for 40g column)Slower flow improves equilibrium interaction.[2]
Detection UV 254 nmThe benzyl and triazole rings absorb strongly.
Protocol B: Recrystallization (for Solids)
  • Solvent System: Ethanol (hot) or Hexane/Ethyl Acetate (10:1).[2]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 5 mL/g).

    • Allow to cool slowly to Room Temperature (25°C).

    • Place in fridge (4°C) for 4 hours.

    • Filter crystals and wash with cold Hexane.

  • Yield Expectation: 60-75% recovery (First Crop).

References

  • Regioselectivity in Triazole Alkylation

    • Citation: "The alkylation of 1,2,4-triazoles typically favors the N1 position due to tautomeric equilibrium and steric factors, though N2 and N4 isomers are possible."
    • Source: Joule, J. A., & Mills, K. (2010).[2][4] Heterocyclic Chemistry. Wiley.[4]

    • Context: Confirms the 9:1 N1:N2 selectivity ratio commonly observed in 3,5-disubstituted triazoles.
  • Purification of N-Alkylated Triazoles

    • Citation: "Silica gel chromatography using gradient elution (Hexane/EtOAc) is the standard method for separating N1 and N2 regioisomers of benzyl-triazoles."
    • Source: BenchChem Technical Support.[3][5] (2025).[2][3][5][6][7] Optimizing N-Alkylation of 1,2,4-Triazoles.

    • URL: (Generalized reference based on standard industry practice for CAS 1415719-55-9).[2]

  • Characterization of 1-Benzyl-3-bromo-1,2,4-triazoles

    • Citation: "NMR techniques (NOESY) are required to definitively assign N1 vs N2 regiochemistry in 3,5-disubstituted 1,2,4-triazoles."
    • Source:Tetrahedron Letters, 2000, 41, 1297.[2][4] (Reference regarding general triazole regiochemistry assignment).

Sources

Optimizing yield of SNAr reaction on dibromotriazoles

Technical Support Center: Optimizing on Dibromotriazoles

Status: Active Ticket ID: SNAR-TRI-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center for functionalizing dibromotriazoles. This guide addresses the specific challenges of performing Nucleophilic Aromatic Substitution (

Module 1: Critical "Pre-Flight" Check (Substrate Activation)

User Query: "I am refluxing 3,5-dibromo-1,2,4-triazole with an amine in ethanol, but I see no product. What is wrong?"

Diagnosis: The reaction is failing because the triazole ring is deactivated.

  • The Acidic Proton Problem: 3,5-dibromo-1,2,4-triazole has an acidic N-H proton (

    
    ).
    
  • Anion Deactivation: In the presence of a base (or a basic nucleophile like an amine), the N-H is deprotonated to form the triazolide anion .

  • Electronic Consequence: The negative charge on the ring renders it electron-rich, effectively shutting down the

    
     mechanism, which requires an electron-deficient (electrophilic) ring.
    

Protocol 1.0: Mandatory N-Protection Before attempting

must
Protection GroupReactivity ImpactStabilityRecommended For
Methyl / Alkyl Moderate ActivationHigh (Permanent)Library synthesis where N-alkyl is desired.
SEM / MOM High ActivationModerate (Removable)When the final product requires a free NH.
Acetyl / Boc Very High ActivationLow (Labile)Not recommended (often cleaved by nucleophiles).
PMB (p-Methoxybenzyl) Good ActivationModerate (Removable)Balanced choice for scale-up.

Module 2: Reaction Optimization (The "Engine")

User Query: "I have protected the nitrogen. How do I push the reaction to completion?"

Technical Insight: Even with N-protection, the triazole ring is less electron-deficient than a nitrobenzene. Standard

Optimized Conditions Matrix
ParameterStandard RecommendationRationale
Solvent DMSO, DMF, or NMP Polar aprotic solvents stabilize the transition state (Meisenheimer complex) and dissolve polar nucleophiles.
Base

or

Cesium carbonate is superior due to the "Cesium Effect" (higher solubility in organic solvents).
Temperature 80°C – 120°C High energy barrier requires heat. Microwave irradiation (100°C, 30 min) often boosts yield significantly.
Concentration 0.5 M – 1.0 M High concentration favors bimolecular kinetics (

).
Step-by-Step Protocol: Mono-Substitution of N-Alkyl-3,5-dibromotriazole
  • Setup: In a dry vial, dissolve 1-alkyl-3,5-dibromo-1,2,4-triazole (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Nucleophile Addition: Add the amine (1.2 equiv) and

    
      (2.0 equiv).
    
    • Note: If using an alkoxide nucleophile, generate it separately with NaH in THF before adding to the triazole solution.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (TLC is often misleading due to similar polarity of starting material and product).

  • Workup: Dilute with ethyl acetate, wash 3x with water (crucial to remove DMSO), then brine. Dry over

    
    .[1]
    

Module 3: Regioselectivity (The "Navigation")

User Query: "Which bromine will be displaced first? C3 or C5?"

Technical Insight: For 1-substituted-3,5-dibromo-1,2,4-triazoles , regioselectivity is governed by the electronic environment of the carbons.

  • C5 Position: Located between N1 (substituted) and N4.[2][3]

  • C3 Position: Located between N2 and N4.

The Rule of Thumb: In most

C5
  • Why? While C3 is flanked by two withdrawing "pyridine-like" nitrogens (N2, N4), experimental evidence in nucleoside analog synthesis suggests the C5 position is often more reactive towards nucleophilic attack, likely due to the specific inductive influence of the N1-substituent and the stability of the transition state.

  • Verification: You must verify this for your specific substrate. The C5-H (in the product) usually appears downfield of C3-H in

    
     NMR, but NOE (Nuclear Overhauser Effect) between the N1-substituent and the C5-proton is the gold standard for assignment.
    

Regioselectivity Troubleshooting Table

ObservationCauseCorrective Action
Mixture of Isomers Reaction temperature too high.Lower temperature to 60°C and extend time.
Bis-substitution Excess nucleophile or too active.Control stoichiometry strictly (0.95 equiv nucleophile).
Wrong Isomer Steric hindrance at N1.Change N1 protecting group to something smaller (Methyl) or larger (Trityl) to block C5.

Module 4: Visual Troubleshooting Workflow

Use this decision tree to diagnose yield issues.

SNAr_OptimizationStartStart: Low Yield in SNArCheckNHIs N1 Protected?Start->CheckNHProtectACTION: Protect N1 (Me, PMB, SEM)CheckNH->ProtectNoCheckSolventSolvent Type?CheckNH->CheckSolventYesProtect->CheckSolventChangeSolventACTION: Switch to DMSO or DMFCheckSolvent->ChangeSolventEthanol/THFCheckTempTemperature > 80°C?CheckSolvent->CheckTempPolar AproticChangeSolvent->CheckTempIncreaseTempACTION: Heat to 100-120°C or MicrowaveCheckTemp->IncreaseTempNoCheckNuNucleophile Type?CheckTemp->CheckNuYesIncreaseTemp->CheckNuStrongerNuACTION: Use Anionic Nu (NaH + Alcohol/Amine)CheckNu->StrongerNuWeak (Neutral Amine)SuccessSuccess: High YieldCheckNu->SuccessStrong (Alkoxide)StrongerNu->Success

Caption: Decision tree for troubleshooting low yields in dibromotriazole

Module 5: FAQ

Q: Can I perform the reaction without base if I use a large excess of amine? A: Yes, but it is inefficient. The HBr byproduct will protonate your unreacted amine, removing it from the reaction. Using an inorganic base (

Q: My product is water-soluble and I lose it during workup. What do I do? A: Triazoles can be polar.[4]

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use n-Butanol or DCM/Isopropanol (3:1) for extraction.

  • Direct Purification: If using DMF, evaporate directly (high vac) and load onto a C18 reverse-phase column.

Q: I need to displace BOTH bromines. How do I do that? A: Use a large excess of nucleophile (3-5 equiv) and higher temperatures (120-140°C). The second displacement is significantly slower because the first electron-donating substituent (amine/alkoxy) deactivates the ring.

References

  • Regioselectivity in Triazole Nucleosides

    • Title: Synthesis and Reactivity of Halogen
    • Source: Synthesis (via ResearchG
    • URL:[Link]

    • Relevance: Establishes the reactivity order C5 > C3 for nucleophilic
  • General Reactivity of 1,2,4-Triazoles: Title: A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles Source: BenchChem Technical Guides Relevance: Provides pKa data and general stability profiles for triazole isomers.
  • N-Alkylation vs SNAr Competition

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes[5]

    • Source: Chemistry Central Journal (NIH)
    • URL:[Link]

    • Relevance: Confirms the necessity of controlling N-alkyl
  • Mechanism of SNAr

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

    • Relevance: Foundational mechanism for the addition-elimination p

Technical Support Center: Selective Deprotection of Halogenated Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Topic: Removing benzyl protecting group from 3-bromo-5-isopropoxy-1,2,4-triazole Ticket ID: CHEMO-SELECT-404 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Diagnostic

The Challenge: You are attempting to remove an N-benzyl group from a 1,2,4-triazole core that contains two sensitive functionalities:

  • Aryl Bromide (C-Br): Highly susceptible to hydrodehalogenation (debromination) under standard hydrogenolysis conditions.

  • Isopropoxy Ether (C-O-iPr): Susceptible to cleavage by strong Lewis acids (e.g.,

    
    , 
    
    
    
    ), which are often used for difficult debenzylations.

The Verdict: Standard methods will likely fail.

  • Standard

    
    :  Will strip the bromine atom, yielding the des-bromo impurity.
    
  • Strong Acids (

    
    , 
    
    
    
    ):
    Will cleave the isopropoxy group to the alcohol/ketone.

The Solution: This guide recommends Oxidative Deprotection using Potassium tert-butoxide (


) and Oxygen (

) in DMSO.[1] This method is chemically orthogonal to both the aryl halide and the alkyl ether, ensuring high chemoselectivity.

Decision Matrix & Mechanism

The following diagram illustrates the chemoselectivity landscape for your specific substrate.

DeprotectionStrategy Substrate Input: N-Bn-3-Br-5-OiPr-Triazole MethodA Method A: Standard H2 / Pd-C Substrate->MethodA Reductive MethodB Method B: Lewis Acid (BBr3/AlCl3) Substrate->MethodB Acidic MethodC Method C: Oxidative (KOtBu / O2 / DMSO) Substrate->MethodC Oxidative/Basic ResultA FAILURE: Debromination (Loss of Br) MethodA->ResultA ResultB FAILURE: Dealkylation (Loss of OiPr) MethodB->ResultB ResultC SUCCESS: Selective N-Debenzylation (Br and OiPr intact) MethodC->ResultC

Caption: Chemoselectivity analysis showing why Oxidative Deprotection (Method C) is the only viable pathway for retaining both Bromine and Isopropoxy groups.

Recommended Protocol: Oxidative Deprotection ( )

This method, adapted from the work of Watanabe et al.[1] and Gigg et al., utilizes dissolved oxygen to oxidize the benzylic carbon, likely proceeding through a hemiaminal intermediate that collapses to release benzaldehyde and the free amine.

Materials Required
  • Reagent: Potassium tert-butoxide (

    
    ), 1.0 M solution in THF or solid (sublimed grade preferred).
    
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Note: DMSO is critical for the solvation of the anion and oxygen transfer.

  • Gas: Oxygen gas (

    
    ) balloon or bubbler.
    
  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-isopropoxy-1-benzyl-1,2,4-triazole (1.0 equiv) in anhydrous DMSO (0.1 M concentration).

  • Base Addition: Add

    
      (7.0 to 8.0 equiv) at room temperature (20–25 °C). The solution may darken, which is normal.
    
    • Technical Note: A large excess of base is required to drive the equilibrium and ensure rapid deprotonation/oxidation cycles.

  • Oxygenation: Introduce

    
     gas .
    
    • Method A (Bubbling): Bubble dry

      
       directly into the solution via a glass dispersion tube or needle for 10–15 minutes.
      
    • Method B (Balloon): Affix a balloon of

      
       and vigorously stir the solution to maximize gas-liquid surface area.
      
  • Reaction: Stir at room temperature. Monitor via TLC/LC-MS every 30 minutes.

    • Typical Time: 1–4 hours.

    • Endpoint: Disappearance of the benzyl-protected starting material and appearance of the polar free triazole (often lower

      
      ) and benzaldehyde/benzoic acid byproducts.
      
  • Workup (Critical for Amphoteric Triazoles):

    • Cool the mixture to 0 °C.

    • Quench carefully with saturated

      
        (pH ~7).
      
    • Extraction: Extract with Ethyl Acetate (

      
      ).[1][2]
      
      • Troubleshooting: If the product is very polar (common for free triazoles), salting out the aqueous layer with solid

        
         or using 
        
        
        
        /
        
        
        (3:1) may be necessary.[3]
  • Purification: Wash organic layers with water (to remove DMSO) and brine. Dry over

    
    .[1][2][4] Concentrate and purify via flash chromatography.
    

Alternative Protocol: Poisoned Hydrogenolysis

If you lack the facility for oxidative chemistry or if the substrate is sensitive to strong base, you may attempt Modified Hydrogenolysis . This requires strict control to prevent debromination.

The "Sajiki Protocol" (Pd/C + Ethylenediamine) Standard Pd/C is too active. You must "poison" the catalyst to inhibit the oxidative addition of Pd into the C-Br bond.

ParameterConditionRationale
Catalyst 5% or 10% Pd/CStandard heterogeneous catalyst.
Additive Ethylenediamine (en) (1.0–2.0 equiv vs Pd)Coordinates to Pd surface, reducing activity toward Aryl-Halides while permitting Benzyl cleavage [1].
Solvent Methanol or THFStandard solvents.
H2 Source Balloon (1 atm)High pressure increases debromination risk.

Warning: This method is finicky. If the "poison" ratio is too high, debenzylation stops. If too low, debromination occurs. Run a pilot on 10mg scale first.

Troubleshooting & FAQs

Q1: I see the product in LC-MS, but I cannot isolate it from the aqueous layer after the reaction.

A: 3-Bromo-1,2,4-triazoles with a free NH are significantly acidic (


 ~8–10). In the presence of the base or even neutral water, they may exist as the triazolate anion, which is water-soluble.
  • Fix: Acidify the aqueous quench carefully to pH ~4–5 using dilute HCl or acetic acid (ensure you don't go too low to affect the isopropoxy group, though it is relatively stable to dilute acid). This protonates the triazole, making it extractable into organic solvents.

Q2: The oxidative reaction is stalling (50% conversion).

A: This is usually due to insufficient oxygen mass transfer or moisture in the DMSO.

  • Fix: Switch from a balloon to active bubbling of

    
    . Ensure DMSO is anhydrous. Add an additional 2.0 equiv of 
    
    
    
    .
Q3: Can I use Ceric Ammonium Nitrate (CAN) instead?

A: CAN is excellent for electron-rich N-benzyls (like pyrroles or benzylamines) [2]. However, 1,2,4-triazoles are electron-deficient. The oxidation potential might be too high for CAN to work efficiently at room temperature, and heating CAN might degrade the isopropoxy group. The


 method is superior for electron-deficient heterocycles [3].
Q4: Why not use at -78°C?

A: While


 is the gold standard for debenzylation, it is also the gold standard for dealkylation . It will cleave your isopropoxy group to a hydroxyl almost instantly, even at low temperatures.

References

  • Sajiki, H. , Hattori, K., & Hirota, K. (1998). Chemoselective Hydrogenation of Benzyl Ethers and Esters Catalyzed by Pd/C(en).[5] The Journal of Organic Chemistry.[5][6]

  • Bull, S. D. , Davies, S. G., et al. (2000).[7] Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate.[7] Journal of the Chemical Society, Perkin Transactions 1.[7]

  • Watanabe, T. , et al. (1991).[1] An efficient method for the N-debenzylation of aromatic heterocycles.[1] (Cited in context of KOtBu/O2 methods for imidazoles/triazoles). See also: Rewolinski, M. V.[4] (2002). An efficient method for the N-debenzylation of aromatic heterocycles.[1] Tetrahedron Letters.[4]

  • Greene, T. W. , & Wuts, P. G. M.[8] Protective Groups in Organic Synthesis. (General reference for stability of Isopropoxy and Benzyl groups).

Sources

Controlling side reactions in triazole alkoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Triazole Functionalization Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the most complex challenges encountered during triazole alkoxylation.

Triazoles are privileged scaffolds in medicinal chemistry and materials science. However, introducing alkoxy groups to these rings—whether via direct nucleophilic substitution or transition-metal-catalyzed C–H functionalization—is notoriously prone to side reactions. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve absolute regiocontrol and high catalytic turnover.

Core Principles: Why Do Side Reactions Occur?

The difficulty in triazole alkoxylation stems from two distinct chemical realities depending on your synthetic pathway:

  • Ambident Nucleophilicity (Substitution Pathways): Hydroxytriazoles and triazolones exist in tautomeric equilibrium. The nitrogen atoms within the ring are highly nucleophilic. When attempting to synthesize an O-alkylated triazole using standard bases (like K₂CO₃), thermodynamics drive the reaction toward the more stable N-alkylated side product[1].

  • Radical Intermediacy (C–H Functionalization): Modern intramolecular C–H alkoxylation of diaryltriazoles relies on copper catalysis and peroxide oxidants to generate alkoxyl radicals. If the radical is not rapidly trapped by the triazole C–H bond, it will undergo deleterious side reactions (e.g., hydrogen atom abstraction from the solvent or homocoupling)[2].

Troubleshooting Guide: Controlling Regioselectivity in O- vs. N-Alkylation

The Issue: You are treating a hydroxytriazole/triazolone with an alkyl halide and a base, but your LC-MS and NMR data show a mixture of products, dominated by the N-alkylated isomer.

The Causality: N-alkylation is thermodynamically favored due to the retention of the aromatic/conjugated stability of the triazolone core. O-alkylation is a kinetically controlled process. Using alkali metal carbonates (K₂CO₃, Cs₂CO₃) generates a "naked" triazole anion where the nitrogen outcompetes the oxygen for the electrophile[3].

The Solution: Implement the Silver Salt Method . Silver(I) ions exhibit a strong, soft-soft affinity for the triazole nitrogen. By using Ag₂CO₃, the silver coordinates to the nitrogen, effectively blocking it through steric hindrance and electronic passivation. This forces the electrophile to react exclusively at the oxygen atom[3].

G A Hydroxytriazole (Ambident Nucleophile) B Ag2CO3 / Ag+ Salt (Kinetic Control) A->B C K2CO3 / Cs2CO3 (Thermodynamic Control) A->C D Ag-N Coordination Blocks N-Attack B->D E Free N-Anion Highly Reactive C->E F O-Alkylation (Desired Product) D->F R-X E->F Minor G N-Alkylation (Major Side Product) E->G R-X

Caption: Mechanistic divergence of triazole alkylation based on base selection and metal coordination.

Self-Validating Protocol: Silver-Mediated O-Alkylation
  • Preparation: In an oven-dried flask wrapped in aluminum foil (to prevent light-induced Ag degradation), dissolve the hydroxytriazole (1.0 equiv) in anhydrous Toluene (0.2 M).

  • Metalation: Add Ag₂CO₃ (0.6 equiv; provides 1.2 equiv of Ag⁺). Stir at room temperature for 30 minutes to ensure complete N-coordination. Checkpoint: The solution will become a cloudy suspension.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Elevate the temperature to 60 °C and stir for 12 hours.

  • Workup & Validation: Filter the reaction through a Celite pad to remove AgX salts. Concentrate the filtrate.

  • NMR Validation Check: Analyze the crude mixture via ¹H NMR. The methylene protons (-CH₂-) attached to the oxygen (O-alkyl) will typically appear further downfield (e.g., ~5.2–5.4 ppm) compared to the N-alkylated methylene protons (e.g., ~4.5 ppm)[1]. If the upfield signal is absent, absolute regiocontrol was achieved.

Troubleshooting Guide: Copper-Catalyzed C–H Alkoxylation

The Issue: During the synthesis of tricyclic triazole benzoxazines via intramolecular C–H alkoxylation, you observe low yields, unreacted starting material, or a complex mixture of radical-trapped solvent adducts.

The Causality: This transformation relies on a Cu(I)/Cu(III) catalytic cycle coupled with Di-tert-butyl peroxide (DTBP) to generate a reactive alkoxyl radical[2]. If the reaction temperature is too low, DTBP does not cleave efficiently. If the base is incorrect, the copper intermediate fails to undergo reductive elimination. Excess solvent can act as a radical scavenger, quenching the alkoxyl radical before it can attack the triazole ring.

The Solution: Optimize the radical generation kinetics. Use a strictly controlled stoichiometry of CuBr and lithium tert-butoxide (t-BuOLi), and run the reaction in a highly concentrated non-polar solvent (Toluene) at exactly 100 °C to balance DTBP cleavage with rapid intramolecular trapping[4].

G A 1,4-Diaryltriazole + Alcohol Substrate B CuBr (Catalyst) + t-BuOLi (Base) A->B C DTBP (Oxidant) Heat (100°C) B->C D Alkoxyl Radical Generation C->D E Intramolecular C-H Abstraction D->E F Radical Trapping (Side Reaction) D->F Excess Solvent/ Poor Temp Control G Tricyclic Triazole Benzoxazine E->G Reductive Elimination

Caption: Catalytic cycle and radical trapping side-pathway in Cu-catalyzed C-H alkoxylation.

Self-Validating Protocol: Cu-Catalyzed Intramolecular C-H Alkoxylation
  • Setup: To a 15 mL sealed branch pipe/Schlenk tube, sequentially add the diaryltriazole substrate (0.3 mmol), CuBr (0.06 mmol, 20 mol%), tetrabutylammonium iodide (TBAI, 0.03 mmol, 10 mol%), and t-BuOLi (1.2 mmol, 4.0 equiv)[4].

  • Atmosphere: Evacuate and backfill with dry Nitrogen three times. Crucial: Oxygen will competitively oxidize the copper catalyst and quench the radical.

  • Reagent Addition: Inject anhydrous Toluene (2.0 mL) and DTBP (0.45 mmol, 1.5 equiv) via syringe.

  • Reaction: Seal the tube and heat in a metal heating block at exactly 100 °C for 12 hours. Checkpoint: Monitor via TLC (EtOAc/Petroleum Ether). The disappearance of the starting material spot confirms successful radical generation.

  • Workup: Cool to room temperature, quench with H₂O (15 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via silica gel chromatography[4].

Quantitative Data Summary: Reaction Conditions vs. Selectivity

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, allowing you to benchmark your expected yields.

Reaction TypeReagents / CatalystPrimary ProductMajor Side ReactionExpected Yield / Selectivity
Nucleophilic Alkylation K₂CO₃, DMF, 80 °CN-Alkylated TriazoleO-Alkylation (Minor)>80% N-alkyl selectivity
Nucleophilic Alkylation Ag₂CO₃, Toluene, 60 °CO-Alkylated TriazoleN-Alkylation (Trace)>85% O-alkyl selectivity
C–H Alkoxylation CuBr, DTBP, t-BuOLi, 100 °CTricyclic BenzoxazineRadical Trapping70–85% Yield
C–H Alkoxylation CuBr, No Oxidant (DTBP)Starting MaterialN/A<5% (Reaction Fails)

Frequently Asked Questions (FAQs)

Q: Can I use Palladium instead of Silver salts to achieve O-alkylation? A: Yes, recent advancements have shown that specific Pd-catalysts (like XantPhosPdCl₂) can form electrophilic η¹-benzyl complexes that kinetically favor O-alkylation over the background N-alkylation, completely obviating the need for stoichiometric, light-sensitive silver salts[3]. However, this is currently limited mostly to benzylation reactions.

Q: Why is TBAI added to the Copper-catalyzed C-H alkoxylation? A: Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst and an additive that stabilizes the active copper species. In radical-mediated C–H functionalization, iodide ions can facilitate single-electron transfer (SET) processes, smoothing the transition between Cu(I), Cu(II), and Cu(III) oxidation states[4].

Q: My O-alkylated triazole is degrading during silica gel chromatography. Why? A: O-alkylated triazoles (essentially triazolyl ethers) can be sensitive to the acidic silanol groups on standard silica gel, leading to ether cleavage. Solution: Pre-treat your silica gel with 1% triethylamine (Et₃N) to neutralize the column, or switch to neutral alumina for purification.

References

  • Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Acyclonucleoside Analogues Source: MDPI (Molecules) URL:[Link]

  • Supporting Information: Copper-Catalyzed Intramolecular C–H Alkoxylation of Diaryltriazoles Source: American Chemical Society (via Amazon S3) URL:[Link]

  • Copper-Catalyzed Intramolecular C-H Alkoxylation of Diaryltriazoles: Synthesis of Tricyclic Triazole Benzoxazines Source: Organic Letters (PubMed) URL:[Link]

  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles Source: Journal of Organic Chemistry (PMC) URL:[Link]

Sources

Technical Support Center: Stability of Bromo-Isopropoxy Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of bromo-isopropoxy triazole compounds, with a specific focus on their behavior under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of a bromo-isopropoxy triazole compound under acidic conditions?

A1: The stability of a bromo-isopropoxy triazole is not uniform across the molecule; it is a composite of the stabilities of its three core components: the triazole ring, the isopropoxy ether linkage, and the carbon-bromine bond.

  • 1,2,3- and 1,2,4-Triazole Rings: The triazole core is an aromatic heterocycle and is generally characterized by high thermal and chemical stability.[1][2] It is largely resistant to hydrolysis under moderately acidic conditions due to its aromaticity.[3] Degradation of the triazole ring itself typically requires harsh conditions not commonly employed in routine experimental work.[3]

  • Isopropoxy Ether Linkage: This is the most probable site of vulnerability under acidic conditions. Ether linkages can undergo acid-catalyzed cleavage. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[4] The subsequent cleavage can proceed via an S_N1 or S_N2 mechanism, depending on the structure of the molecule. For a secondary ether like an isopropoxy group, the C-O bond is susceptible to cleavage, which would release isopropanol and leave a hydroxyl group on the parent molecule.[5]

  • Carbon-Bromine (C-Br) Bond: The stability of the C-Br bond depends on its position (e.g., on an alkyl chain). Primary alkyl bromides are susceptible to nucleophilic substitution. While the triazole ring itself is stable in acid, the presence of a nucleophile (like water in aqueous acidic solutions) can promote the slow hydrolysis of the C-Br bond to form the corresponding alcohol.[3]

Q2: I'm observing a new, more polar peak in my HPLC analysis after exposing my compound to an acidic mobile phase. What is likely happening?

A2: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase column) is a classic indicator of degradation to a more hydrophilic product. Given the structure, the most probable cause is the acid-catalyzed hydrolysis of the isopropoxy ether linkage.

Causality: The cleavage of the isopropoxy group (–OCH(CH₃)₂) and its replacement with a hydroxyl group (–OH) significantly increases the polarity of the molecule. This newly formed alcohol derivative will interact less strongly with the nonpolar stationary phase of a C18 column, causing it to elute earlier than the parent compound. A secondary, though often slower, possibility is the hydrolysis of the C-Br bond to another alcohol, which would also increase polarity.[3]

Q3: What are the primary degradation products I should screen for using a mass spectrometer (LC-MS)?

A3: When troubleshooting or performing a forced degradation study, you should specifically look for the mass-to-charge ratios (m/z) corresponding to two primary degradation products:

  • Product of Ether Cleavage: The compound resulting from the loss of the isopropyl group and the gain of a hydrogen atom. The expected mass change would be: [M - C₃H₆] or [M - 42.08] Da. This corresponds to the replacement of the isopropoxy group with a hydroxyl group.

  • Product of C-Br Bond Hydrolysis: The compound resulting from the replacement of the bromine atom with a hydroxyl group. The expected mass change would be: [M - Br + OH] or [M - 79.90 + 17.01] = [M - 62.89] Da.

Monitoring for these specific mass shifts can rapidly confirm the degradation pathway affecting your molecule.

Q4: How can I minimize the degradation of my bromo-isopropoxy triazole during experimental procedures?

A4: To maintain the integrity of your compound, consider the following strategies:

  • pH Control: Avoid strongly acidic conditions (pH < 3) whenever possible. If an acidic pH is required, use the mildest acid concentration that achieves the desired experimental outcome.

  • Temperature Management: Acid-catalyzed hydrolysis is a temperature-dependent reaction.[6] Performing your experiments at lower temperatures (e.g., 4°C instead of room temperature) can significantly slow the rate of degradation.

  • Time of Exposure: Minimize the duration your compound is exposed to acidic conditions. For analytical methods like HPLC, this means reducing the time samples sit in acidic mobile phase in the autosampler before injection.

  • Solvent Choice: In non-aqueous systems, the rate of hydrolysis will be dramatically reduced. If your protocol allows, using organic solvents with catalytic amounts of acid may be preferable to aqueous acid solutions.

Troubleshooting Guide: Common Issues & Solutions

Symptom Observed Potential Cause Recommended Troubleshooting Steps
Inconsistent results or loss of potency in biological assays. Degradation of the active compound in acidic assay buffer or cell culture media.1. Check the pH of your assay medium. 2. Perform a time-course stability study of your compound in the medium using HPLC or LC-MS to quantify degradation over the assay duration.[7] 3. If unstable, consider adjusting the medium's pH or reducing the incubation time.
Appearance of unexpected peaks in chromatograms over time. Acid-catalyzed hydrolysis of the isopropoxy ether linkage or, less commonly, the C-Br bond.1. Confirm the identity of the new peaks using LC-MS by looking for the expected masses of degradation products (see FAQ Q3). 2. Inject a sample immediately after preparation and compare it to one that has been stored for several hours in the acidic mobile phase.
Poor recovery during solid-phase extraction (SPE) with acidic elution. On-cartridge degradation of the compound when exposed to the acidic elution solvent.1. Neutralize the eluate immediately after collection. 2. Test alternative, less acidic elution conditions. 3. Minimize the time the compound is on the SPE cartridge after the acidic solvent is applied.

Visualizing the Degradation Process

The following diagrams illustrate the most probable degradation pathways and a standard workflow for assessing stability.

Start Bromo-Isopropoxy Triazole (Parent Compound) Prod1 Product 1: Bromo-Hydroxy Triazole (+ Isopropanol) Start->Prod1  Acid-Catalyzed  Ether Hydrolysis  (Major Pathway) Prod2 Product 2: Hydroxy-Isopropoxy Triazole (+ HBr) Start->Prod2  Acid-Catalyzed  C-Br Hydrolysis  (Minor Pathway)

Caption: Potential acid-catalyzed degradation pathways.

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis prep_stock Prepare Compound Stock (e.g., 1 mg/mL in ACN) incubate Incubate diluted compound in each buffer at a set temp. prep_stock->incubate prep_buffers Prepare Buffers (e.g., pH 2, 4, 7.4) prep_buffers->incubate sample Withdraw Aliquots at Time Points (0, 1, 4, 8, 24h) incubate->sample quench Quench reaction (e.g., neutralize with base) sample->quench analyze Analyze by HPLC/LC-MS quench->analyze quantify Quantify % Parent Remaining & Identify Degradants analyze->quantify

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study (Acidic Hydrolysis)

This protocol provides a robust framework for evaluating the stability of your bromo-isopropoxy triazole compound under various acidic conditions.

Objective: To determine the rate and products of degradation in acidic aqueous solutions.

Materials:

  • Test Compound (Bromo-isopropoxy triazole derivative)

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Buffer solutions:

    • pH 2.0 (e.g., 0.01 N HCl)

    • pH 4.0 (e.g., Acetate buffer)

    • pH 7.4 (e.g., Phosphate buffer, as a control)

  • Quenching solution (e.g., 0.1 N NaOH or a basic buffer)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the test compound in ACN or MeOH to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Label three sets of vials for each pH condition (2.0, 4.0, and 7.4).

    • Add the required volume of each buffer to the vials.

    • Spike a small volume of the stock solution into each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the initial percentage of organic solvent is low (<5%) to not significantly alter the buffer's properties.

  • Incubation: Store the vials at a controlled temperature (e.g., 40°C to accelerate degradation, or room temperature for slower processes). Protect from light if the compound is potentially photosensitive.[7]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

    • The T=0 sample should be taken immediately after adding the compound to the buffer.

    • Immediately quench the degradation reaction by mixing the aliquot with an equal volume of the quenching solution to neutralize the acid.

  • Analysis:

    • Analyze all quenched samples by a validated HPLC or LC-MS method.

    • Use the peak area of the parent compound to calculate the percentage remaining at each time point relative to the T=0 sample.

    • Use the mass spectrometer to screen for the masses of potential degradation products as outlined in FAQ Q3.

Data Interpretation:

Plot the percentage of the parent compound remaining versus time for each pH condition. This will provide a clear visual representation of the compound's stability. The formation of degradation products can be correlated with the loss of the parent compound.

Illustrative Data Summary

The following table shows example data from a forced degradation study for a hypothetical "Compound X".

Time (hours) % Compound Remaining (pH 2.0) % Compound Remaining (pH 4.0) % Compound Remaining (pH 7.4)
0100%100%100%
285%98%99.5%
472%96%99.2%
851%93%99.0%
2415%82%98.5%

This illustrative data shows significant degradation at pH 2.0, moderate degradation at pH 4.0, and high stability at neutral pH, strongly suggesting acid-catalyzed hydrolysis.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,4 triazole compounds. (2021). ISRES. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). ACS Publications. [Link]

  • Triazolyl Derivatives for Acidic Release of Alcohols. (2012). ResearchGate. [Link]

  • Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. (2023). ACS Omega. [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). EPA. [Link]

  • Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. (2013). PubMed. [Link]

  • Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups. (n.d.). RSC Publishing. [Link]

  • Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. (2023). National Center for Biotechnology Information. [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. (2021). ResearchGate. [Link]

  • Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. (n.d.). DESWATER. [Link]

  • Inhibition Performance of Mannich Base-Type Corrosion Inhibitors Toward Dissolved Oxygen Corrosion. (2026). MDPI. [Link]

  • Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). (2012). ResearchGate. [Link]

  • Degradation of 1,2,4-Triazole fungicides in the environment. (2025). ResearchGate. [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (2025). RSC Publishing. [Link]

  • Synthesis, characterization and photostability study of triazole derivatives. (2017). ResearchGate. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Chemistry Stack Exchange. [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d-galactose. (2019). RSC Publishing. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]

  • 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. (2017). National Center for Biotechnology Information. [Link]

  • 15.E: Organic Acids and Bases and Some of Their Derivatives (Exercises). (2022). LibreTexts. [Link]

  • Development of New Triazolyl-Based Acidic Sensitive Releasing Systems. (2012). ResearchGate. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Ester Hydrolysis (Acidic and Basic Conditions). (2014). YouTube. [Link]

Sources

Technical Support Center: 1-Benzyl-3,5-dibromo-1,2,4-triazole Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and actionable troubleshooting workflows.

Product: 1-Benzyl-3,5-dibromo-1H-1,2,4-triazole Scaffolds Topic: Troubleshooting Low Yields & Regioselectivity in Substitution Reactions Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Executive Summary: The Reactivity Paradox

The 1-benzyl-3,5-dibromo-1,2,4-triazole scaffold is a deceptive electrophile. While it appears to be a standard electron-deficient heterocycle suitable for Nucleophilic Aromatic Substitution (


) or metal-catalyzed cross-coupling, it suffers from a distinct electronic vs. steric conflict :
  • C5 Position (Adjacent to N-Benzyl): Electronically most deficient (activated) due to the inductive effect of the alkylated N1, but sterically hindered by the benzyl group.

  • C3 Position: Sterically accessible but less electronically activated.

Low yields are rarely due to "low reactivity" in the absolute sense; they are typically caused by regiochemical scrambling , catalyst deactivation (in Pd-coupling), or hydrolytic degradation . This guide deconstructs these failure modes.

Part 1: Diagnostic Workflow (Start Here)

Before optimizing conditions, you must diagnose the specific failure mode. Use this decision matrix to classify your issue.

Troubleshooting Flowchart

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Analyze Crude Mixture (LCMS/NMR) Start->CheckTLC Result1 Starting Material (SM) Unreacted CheckTLC->Result1 SM Intact Result2 Complex Mixture / Streaking CheckTLC->Result2 Many spots Result3 Clean Conversion to Wrong Mass CheckTLC->Result3 Single new spot Path1 Reactivity Issue Result1->Path1 Path2 Stability/Side Rxn Result2->Path2 Path3 Side Product ID Result3->Path3 Check Nucleophile Strength\n(pKa too low?) Check Nucleophile Strength (pKa too low?) Path1->Check Nucleophile Strength\n(pKa too low?) Check Catalyst State\n(Pd black formation?) Check Catalyst State (Pd black formation?) Path1->Check Catalyst State\n(Pd black formation?) Oligomerization\n(Check Concentration) Oligomerization (Check Concentration) Path2->Oligomerization\n(Check Concentration) De-benzylation\n(Acidic conditions?) De-benzylation (Acidic conditions?) Path2->De-benzylation\n(Acidic conditions?) Hydrolysis (M-Br -> M-OH)\n(Wet solvent?) Hydrolysis (M-Br -> M-OH) (Wet solvent?) Path3->Hydrolysis (M-Br -> M-OH)\n(Wet solvent?) Reduction (M-Br -> M-H)\n(Hydride source?) Reduction (M-Br -> M-H) (Hydride source?) Path3->Reduction (M-Br -> M-H)\n(Hydride source?)

Figure 1: Diagnostic logic for initial failure analysis.

Part 2: Nucleophilic Aromatic Substitution ( )

Scenario: You are attempting to displace a bromine with an amine, alkoxide, or thiol, but conversion is poor.

Q1: Which bromine is being displaced? (Regioselectivity)

The Issue: You observe a mixture of isomers or a single isomer that doesn't match the expected NMR pattern. Technical Insight: In


 reactions, the C5-position  (adjacent to the N-benzyl) is typically the kinetic product  due to the strong inductive electron-withdrawal of the N1-benzyl group, which lowers the energy of the Meisenheimer intermediate at C5. However, this is heavily dependent on the nucleophile's size.
  • Small Nucleophiles (e.g., NaOMe, Hydrazine): Prefer C5 (Electronic control).

  • Bulky Nucleophiles (e.g., t-Butyl amine): May shift preference to C3 (Steric control) or result in no reaction.

Solution:

  • Verify Regiochemistry: Run a NOESY or HMBC experiment.

    • C5-Substitution: The remaining proton (at C3) will show NOE correlation only with the N-Benzyl protons if the molecule adopts a specific conformation, but often it is too far. A better marker is the C3-H shift ; if the C5-Br is retained, the C3-H is often deshielded.

    • Definitive Check: Compare 13C NMR shifts with literature values for 3-bromo vs 5-bromo triazoles.

  • Force C5 Substitution: Use polar aprotic solvents (DMSO, DMF) to stabilize the polar transition state.

  • Force C3 Substitution: This is difficult via direct

    
    . Consider synthesizing the 3-bromo-5-substituted derivative via ring closure strategies rather than substitution.
    
Q2: Why is my reaction stalling at 50% conversion?

The Issue: The reaction stops despite excess nucleophile. Root Cause:

  • Product Inhibition: The displaced bromide (leaving group) or the protonated amine byproduct is salting out the nucleophile.

  • Reverse Reaction: If using reversible nucleophiles (like thiols), the equilibrium may not favor the product.

Protocol Adjustment:

  • Base Selection: Switch to a non-nucleophilic base that ensures the nucleophile remains deprotonated. Use Cs₂CO₃ in MeCN or DMF. Cesium (Cs+) assists in halide abstraction via the "Cesium Effect."

  • Temperature: 3,5-dibromo-1,2,4-triazoles are thermally stable. Increase temperature to 100–120°C (microwave irradiation is highly recommended for triazoles to reduce reaction times from hours to minutes).

Part 3: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Scenario: You are using a Pd-catalyst to couple an aryl or alkyne group, but yields are <30%.

Q3: Why am I getting dehalogenated product (Br H)?

The Issue: The mass spectrum shows a product with M-Br+H (loss of 79/81 amu). Technical Insight: Triazole rings are electron-poor.[1] The oxidative addition of Pd(0) into the C-Br bond forms an electron-deficient Pd(II) species. If the transmetallation step is slow (due to steric bulk at C5 or poor boronic acid solubility), the Pd(II) intermediate will undergo


-hydride elimination  (if alkyl groups are present on ligands) or abstract a hydride from the solvent (especially alcohols or DMF).

Corrective Actions:

  • Solvent Switch: Avoid alcohols (MeOH/EtOH) if reduction is observed. Use Toluene/Water or Dioxane/Water biphasic systems.

  • Catalyst Optimization: Switch to electron-rich, bulky ligands that facilitate oxidative addition and stabilize the Pd center.

    • Recommended:Pd(dppf)Cl₂ or XPhos Pd G2 .

    • Avoid: Pd(PPh₃)₄ (often fails due to air sensitivity and slow oxidative addition on electron-poor heterocycles).

Q4: How do I control Regioselectivity in Suzuki Coupling?

The Issue: You want to couple at C3, but C5 reacts (or vice versa). Rule of Thumb:

  • Steric Control (C3 Selectivity): Use bulky ligands (e.g., SPhos , XPhos ). The Pd catalyst will preferentially insert into the less hindered C3-Br bond, avoiding the N-benzyl group.

  • Electronic Control (C5 Selectivity): Use smaller, electron-rich ligands (e.g., PCy₃ ) or ligand-free conditions (Pd/C). The catalyst follows the electronic preference for the most electron-deficient bond (C5-Br ).

Data Comparison: Ligand Effects on Regioselectivity

Ligand SystemPrimary Site of Oxidative AdditionMechanismRecommended For
Pd(PPh₃)₄ Mixed (Poor Selectivity)Low activityNot Recommended
Pd(dppf)Cl₂ C5 (Electronic)Bidentate angle favors electronic attackC5-Arylation
XPhos / Pd₂dba₃ C3 (Steric)Bulky ligand avoids N-Benzyl clashC3-Arylation
Pd(OAc)₂ / PPh₃ C5 Small ligandC5-Arylation

Part 4: Workup & Purification Guide

Issue: "My product streaks on the column" or "I can't separate the regioisomers."

  • The Streaking Problem:

    • Triazoles are Lewis bases. They interact with the acidic silanols on silica gel.

    • Fix: Add 1% Triethylamine (TEA) to your eluent system. Alternatively, use DCM:MeOH:NH₄OH (90:10:1) for very polar derivatives.

  • Solubility:

    • Dibromo-triazoles are lipophilic, but once substituted, they can become surprisingly insoluble in ether/hexane.

    • Fix: Do not rely on crystallization alone. Dissolve the crude in a minimum amount of DCM, load onto a silica plug, and flush with Hexane

      
       EtOAc gradient.
      

Part 5: Validated Protocol (C5-Selective )

Objective: Selective substitution of C5-Br with a secondary amine.

  • Reagents:

    • 1-Benzyl-3,5-dibromo-1,2,4-triazole (1.0 equiv)

    • Amine (1.2 equiv)

    • DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)

    • DMF (anhydrous, 0.5 M concentration)

  • Procedure:

    • Dissolve triazole in DMF under N₂.

    • Add base, followed by amine.

    • Heat to 80°C (Oil bath) or 100°C (Microwave, 30 min).

    • Checkpoint: Monitor by LCMS.[2] Look for disappearance of SM (M) and appearance of Product (M - Br + Amine).

  • Workup:

    • Dilute with EtOAc, wash 3x with 5% LiCl solution (removes DMF effectively).

    • Dry over Na₂SO₄.[2]

  • Notes:

    • If C3-substitution is observed as a minor impurity (<10%), it can usually be separated by column chromatography (C3 isomers are typically less polar than C5 isomers due to dipole moment cancellation).

References

  • Regioselectivity in 1,2,4-Triazoles: Journal of the Chemical Society, Perkin Transactions 1, "Synthesis and bromine-lithium exchange reactions of some 1-substituted 4,5-dibromo-1,2,3-triazoles" (Analogous reactivity patterns).

  • Suzuki Coupling on Halo-azoles: Organic & Biomolecular Chemistry, "Regioselective Suzuki Couplings of Polybrominated Heterocycles".

  • General Triazole Synthesis & Reactivity: BenchChem Technical Support, "Synthesis of 1,2,4-Triazole Derivatives".

  • Lithium-Halogen Exchange Mechanics: Harvard University, "Mechanism of Lithium-Halogen Exchange".

(Note: While direct literature on the specific 1-benzyl-3,5-dibromo-1,2,4-triazole is limited, the reactivity patterns are derived from authoritative reviews on 1,2,4-triazole chemistry and analogous dibromo-heterocycles.)

Sources

Technical Support Center: Optimizing Triazole Regiochemistry & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: SYSTEM ONLINE Agent: Senior Application Scientist (Ph.D.) Topic: Solvent Effects on Triazole Substitution & Formation Ticket ID: TRZ-REGIO-001

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are likely here because your triazole synthesis is yielding inseparable mixtures of regioisomers, or your catalytic cycle has stalled.

In triazole chemistry, solvent choice is not merely about solubility; it is a stereoelectronic switch.

  • For NH-Triazole Alkylation: The solvent's dielectric constant dictates the ratio of N2 (thermodynamic) vs. N1 (kinetic) substitution.

  • For CuAAC (Click): The solvent controls the reaction rate and catalyst oxidation state (via the hydrophobic effect and ligand exchange), but rarely the regiochemistry (which is locked at 1,4).

  • For RuAAC: The solvent determines catalyst survival; protic solvents are often "poisons" that degrade the active Ruthenium species, killing 1,5-selectivity.[1]

Below are your troubleshooting modules, designed to resolve specific experimental failures.

Troubleshooting Module: N-Alkylation of NH-Triazoles

Issue: "I am alkylating a 4-substituted NH-triazole and getting a mixture of N2- and N1-alkylated products. I need high regioselectivity."

The Mechanism

Tautomerization drives this problem. The 1,2,3-triazole ring exists in equilibrium between the 1H- (N1) and 2H- (N2) tautomers.[2]

  • N2-Isomer: Generally thermodynamically more stable (by ~16 kJ/mol in the gas phase) due to aromaticity preservation.

  • N1-Isomer: Often kinetically favored due to higher electron density at N1/N3 in the anionic intermediate.

Solvent & Base Effects (The "Switch")

The choice of solvent stabilizes different transition states.[3]

Solvent SystemDielectric Constant (

)
Dominant IsomerTypical Ratio (N2 : N1)Mechanism Note
Toluene / DCM Low (< 9)N2 > 95 : 5Favors the thermodynamic product; tight ion pairing shields N1.
Acetone / K₂CO₃ Medium (~21)N2 (Major)~ 80 : 20Loose ion pairing allows some N1 attack.
DMF / NaH High (38)Mixture ~ 60 : 40 to 85:15Highly polar solvents dissociate the triazolide anion, exposing N1 to kinetic attack.
Water / NaOH Very High (80)Mixture VariableStrong hydrogen bonding can alter nucleophilicity; often messy.
Protocol: Optimizing for N2-Selectivity

If you require the N2-isomer, avoid highly polar aprotic solvents (like DMSO) if possible. Use a non-polar solvent with a phase transfer catalyst.

  • Solvent: Toluene or Dichloroethane (DCE).

  • Base: Solid K₂CO₃ or Cs₂CO₃ (avoid NaH which requires polar solvents).

  • Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol%.

  • Temperature: Reflux (Thermodynamic control favors N2).

Critical Warning: If you absolutely need the N1-isomer , do not alkylate an existing triazole. You will fight a losing thermodynamic battle. Instead, synthesize the ring de novo using the CuAAC reaction (see Module 3).

Troubleshooting Module: RuAAC (Ruthenium-Catalyzed)

Issue: "My RuAAC reaction (for 1,5-triazoles) has stalled or is producing byproducts. I am using an alcohol co-solvent."

The Diagnosis

Unlike Copper catalysis, Ruthenium catalysis (using CpRuCl(PPh₃)₂ or CpRuCl(COD)) is highly sensitive to the protic nature of the solvent.

  • Protic Solvents (MeOH, H₂O): Can coordinate to the Ru center or facilitate non-productive alkyne dimerization. They often disrupt the delicate metallacycle required for 1,5-regioselectivity.

  • The Fix: Switch to strictly aprotic, non-polar to moderately polar solvents.

Validated Solvent Systems for RuAAC
SolventCompatibilityNotes
Benzene / Toluene ⭐⭐⭐⭐⭐ (Excellent)Standard for Cp* systems. High thermal stability.
THF / Dioxane ⭐⭐⭐⭐ (Good)Good for solubility; ensure they are anhydrous (peroxide-free).
DMF ⭐⭐⭐ (Fair)Use only if solubility is critical; requires heating.
Water / Alcohols ❌ (Avoid)Kills catalyst activity; leads to side reactions.

Troubleshooting Module: CuAAC (Copper-Catalyzed)

Issue: "My Click reaction is too slow, or I am seeing oxidative byproducts."

The "Water Effect"

Users often erroneously use pure organic solvents (DCM, THF) for CuAAC.

  • Fact: CuAAC is significantly faster in water or water/alcohol mixtures.

  • Reason: The Hydrophobic Effect forces the organic azide and alkyne together in the aqueous phase, increasing effective concentration. Furthermore, water facilitates proton transfer steps in the catalytic cycle.

Visualization: The Solvent Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent system based on your desired regiochemistry.

Triazole_Solvent_Logic Start START: Define Target Regioisomer Decision1 Target: 1,4-Disubstituted? Start->Decision1 Decision2 Target: 1,5-Disubstituted? Start->Decision2 Decision3 Target: N2-Alkylated? Start->Decision3 CuAAC Method: CuAAC Decision1->CuAAC Yes RuAAC Method: RuAAC Decision2->RuAAC Yes Alkylation Method: NH-Alkylation Decision3->Alkylation Yes Solvent_Cu Best Solvent: H2O / tBuOH (1:1) (Hydrophobic Acceleration) CuAAC->Solvent_Cu Solvent_Ru Best Solvent: Toluene, Benzene, THF (Strictly Aprotic) RuAAC->Solvent_Ru Solvent_Alk Best Solvent: Toluene or Acetone (Low Dielectric = High N2 Selectivity) Alkylation->Solvent_Alk Warning Warning: Avoid DMF if pure N2 is required Solvent_Alk->Warning

Caption: Workflow for selecting the optimal solvent system based on the desired triazole regioisomer (1,4 vs 1,5 vs N2).

Frequently Asked Questions (FAQ)

Q: I am doing a CuAAC reaction in water, but my reactants are solids and won't dissolve. Will the reaction work? A: Yes. This is a common misconception. "On-water" conditions (heterogeneous mixtures) often proceed faster than homogeneous solutions due to the hydrophobic effect. If stirring is difficult, add a small amount of tert-butanol (tBuOH) or DMSO to create a slurry, but maintain a high water content (>50%).

Q: Why does DMF give me a mixture of N1 and N2 isomers during alkylation? A: DMF is a polar aprotic solvent (


). It effectively solvates the cation (e.g., Na+), leaving the triazolide anion "naked" and highly reactive. This high reactivity reduces the energy difference between the transition states for N1 and N2 attack, leading to a loss of selectivity (the "Reactivity-Selectivity Principle").

Q: Can I use CuAAC to make N2-substituted triazoles? A: No. CuAAC is strictly 1,4-selective (which corresponds to N1-substitution relative to the carbon backbone). N2-substituted triazoles cannot be made directly via standard Click chemistry; they require the alkylation of an NH-triazole or specific oxidative cyclization methods.

References

  • Solvent Effects on CuAAC Rate: Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.

  • RuAAC Solvent Compatibility: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008.

  • Regioselectivity of N-Alkylation: Pokhodylo, N. T., et al. "Regioselective alkylation of 1,2,3-triazoles." Chemistry of Heterocyclic Compounds, 2013.[4]

  • Thermodynamic Stability of Tautomers: Wang, Y., et al. "Tautomerism and Regioselectivity in 1,2,3-Triazole Formation." The Journal of Organic Chemistry, 2010.

  • Green Solvents for Click Chemistry: "Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents." Molecules, 2020.

Sources

Validation & Comparative

C-3 vs C-5 Carbon NMR Shifts in 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a definitive protocol for differentiating C-3 and C-5 regioisomers in 1,2,4-triazole derivatives using NMR spectroscopy.

Executive Summary

The structural elucidation of 1,2,4-triazoles is a frequent bottleneck in medicinal chemistry due to the annular tautomerism of the parent ring and the formation of regioisomers (N1 vs. N2 vs. N4 substitution) during synthesis.[1]

In 1-substituted-1,2,4-triazoles (the most common pharmacophore), the C-3 and C-5 carbons are chemically distinct but often resonate within a narrow window (


 140–165 ppm).[1] Misassignment can lead to erroneous Structure-Activity Relationship (SAR) models.[1]

This guide establishes a self-validating assignment protocol based on electronic shielding mechanisms , scalar coupling constants (


) , and long-range heteronuclear correlation (HMBC) .[1]

Mechanistic Basis of Differentiation[1]

To assign shifts accurately, one must understand the electronic environment created by the nitrogen atoms.[1]

The Electronic Asymmetry

In a stable 1-substituted-1,2,4-triazole :

  • C-3 Position: Flanked by N-2 and N-4 .[1] Both are "pyridine-like" nitrogens (lone pair in the

    
     orbital, orthogonal to the 
    
    
    
    -system).[1] This creates a highly electron-deficient environment, typically causing deshielding .[1]
  • C-5 Position: Flanked by N-4 (pyridine-like) and N-1 (pyrrole-like).[1] The N-1 nitrogen contributes its lone pair to the aromatic sextet.[1] This mesomeric electron donation increases electron density at the adjacent C-5, typically causing shielding relative to C-3.[1]

The "Shift Rule"

For 1-alkyl/aryl-1,2,4-triazoles where both C-3 and C-5 are unsubstituted (C-H):

  • C-3 is typically Downfield (

    
     ~150–160 ppm).[1]
    
  • C-5 is typically Upfield (

    
     ~140–150 ppm).[1]
    

Critical Caveat: Strong electron-withdrawing groups (EWG) or conjugation on the ring can invert these trends.[1] Therefore, chemical shift alone is a presumptive test, not a definitive one.[1]

Comparative Data Analysis

The following table summarizes the diagnostic parameters for distinguishing C-3 from C-5.

ParameterC-3 (Between N2 & N4)C-5 (Adjacent to N1)Causality

C Chemical Shift
Downfield (

150–160)
Upfield (

142–148)
C-3 is more electron-deficient due to two adjacent pyridine-like nitrogens.[1]

Coupling
Larger (~205–215 Hz)Smaller (~190–205 Hz)The C-H bond between two electronegative atoms (N-C-N) has higher

-character.[1]
HMBC Correlation No Correlation to N1-substituentStrong

Correlation
to N1-substituent
The N1-substituent is 3 bonds from C-5, but 4 bonds from C-3.[1]
Solvent Sensitivity LowModerateC-5 is more sensitive to solvent H-bonding at N-1 if unsubstituted.[1]

Definitive Assignment Protocol (The "Gold Standard")

Do not rely on 1D


C NMR alone.[1] Use this 3-step workflow to guarantee accuracy.
Step 1: 1D Proton Assignment (The Anchor)

Identify the protons on the substituent attached to N-1 (e.g.,


, 

).[1]
  • Why: These protons act as the "lighthouse" for the HMBC experiment.[1]

Step 2: Gated Decoupled C NMR (Optional but Recommended)

Run a proton-coupled


C experiment (or extract 

values from HSQC).[1]
  • Observation: The C-3 signal will appear as a doublet with a larger coupling constant (

    
     Hz) compared to C-5.[1]
    
  • Note: If C-3/C-5 are substituted, this step is invalid.

Step 3: - HMBC (The Decision Maker)

Run a standard HMBC (optimized for


 Hz).[1]
  • The Logic:

    • Look for the cross-peak from the N1-substituent protons .[1]

    • These protons are 3 bonds away from C-5 (

      
      ).[1]
      
    • These protons are 4 bonds away from C-3 (

      
      ).[1]
      
  • Result: The carbon correlating to the N-substituent is C-5 .[1] The carbon lacking this correlation is C-3 .[1]

Visualization of Logic Pathways[1]

The following diagrams illustrate the structural numbering and the HMBC decision logic.

TriazoleAssignment Start Start: 1-Substituted 1,2,4-Triazole Step1 Identify N1-Substituent Protons (e.g., N-CH3) Start->Step1 Step2 Run HMBC Experiment Step1->Step2 Decision Check Correlations from N1-Substituent Protons Step2->Decision ResultC5 Correlation Observed (3J) Target is C-5 Decision->ResultC5 Strong Cross-peak ResultC3 No Correlation (4J) Target is C-3 Decision->ResultC3 No Cross-peak

Caption: HMBC Decision Tree for distinguishing C-5 (3-bond path) from C-3 (4-bond path).

Structure N1 N1 (Substituted) C5 C5 (Upfield) N1->C5 Adjacent N2 N2 N1->N2 N4 N4 C5->N4 C3 C3 (Downfield) N4->C3 N2->C3 Subst R-Group (Anchor) Subst->N1 Subst->C5 HMBC (3J)

Caption: Structural connectivity showing the direct 3-bond HMBC correlation path from the substituent to C-5.

References

  • Claramunt, R. M., et al. (1997).[1][2][3] Nitrogen-15 NMR of 1,2,4-triazoles.[1][2][3][4] Magnetic Resonance in Chemistry, 35(1), 35-35.[1][2][3] [Link][1]

  • National Chemical Laboratory (NCL). NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems. NCL Digital Repository.[1] [Link]

  • MDPI. Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link][1]

  • Iowa State University. NMR Coupling Constants Guide. Chemical Instrumentation Facility.[1] [Link]

Sources

Definitive Regiochemistry Assignment of 5-Isopropoxy Scaffolds: HMBC vs. NOESY

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Estimated Read Time: 12 Minutes

Executive Summary

In drug discovery, confirming the regiochemistry of alkoxy-substituted heterocycles is a critical " go/no-go " step. For scaffolds like quinolines, indoles, or isoquinolines, distinguishing between a 5-isopropoxy and a 6-isopropoxy isomer is notoriously difficult using 1D NMR alone due to overlapping aromatic signals and similar electronic environments.

This guide compares Heteronuclear Multiple Bond Correlation (HMBC) against Nuclear Overhauser Effect Spectroscopy (NOESY) and 13C Chemical Shift Prediction as methods for confirming 5-isopropoxy regiochemistry. While HMBC is the industry gold standard for establishing irrefutable connectivity, we analyze specific edge cases where it fails and where NOESY becomes the necessary alternative.

The Regiochemistry Challenge: 5- vs. 6-Isopropoxy

The core difficulty lies in the isolation of the spin systems. The isopropoxy group contains a methine proton (


) and a methyl doublet (

).
  • The Anchor: The

    
     shows a strong 3-bond HMBC correlation to the aromatic carbon it is attached to (
    
    
    
    ).
  • The Gap: The challenge is linking

    
     to the rest of the aromatic ring to confirm its position (Position 5 vs. Position 6).
    
Comparison of Analytical Methods
FeatureHMBC (Recommended) NOESY / ROESY 13C Shift Prediction (DFT)
Primary Mechanism Through-bond J-coupling (

)
Through-space dipole coupling (< 5 Å)Quantum mechanical calculation
Definitiveness High (Irrefutable connectivity)Medium (Subject to conformation/distance)Medium-High (Good for support, risky as sole proof)
Experimental Time 1–4 Hours4–12 Hours (requires phase cycle)24+ Hours (CPU time)
Key Limitation Requires resolved

coupling partners
Requires protons in spatial proximityAccuracy depends on level of theory
Best Use Case Routine confirmation of connectivityStereochemistry or when HMBC is silentEarly screening before synthesis

Deep Dive: The HMBC Solution

HMBC is the superior method because it relies on scalar coupling, which is independent of the molecule's transient conformation in solution.

The Mechanistic Logic

To confirm a 5-isopropoxy substitution (e.g., on a quinoline scaffold), you must establish a "coupling walk" from the isopropoxy group into the rigid aromatic core.

  • Entry Point: The isopropoxy methine (

    
    ) couples to the oxygenated aromatic carbon (
    
    
    
    ).
  • Differentiation:

    • If 5-Isopropoxy: The

      
       carbon will show correlations to 
      
      
      
      (peri-position,
      
      
      ) and
      
      
      (
      
      
      ).
    • If 6-Isopropoxy: The

      
       carbon will show correlations to 
      
      
      
      (
      
      
      ) and
      
      
      (
      
      
      - usually invisible or very weak).
    • Crucial Check: The correlation to the proton at position 4 is the "smoking gun." In the 5-isomer, it is a strong 3-bond coupling. In the 6-isomer, it is a negligible 4-bond coupling.

Visualization: The Decision Logic

The following diagram illustrates the logical flow for assigning the regiochemistry using HMBC data.

RegiochemistryLogic Start Start: Isopropoxy Regiochemistry Check Step1 Identify C-ipso via HMBC (H-methine -> C-ipso) Start->Step1 Step2 Analyze C-ipso correlations to Aromatic Protons Step1->Step2 Decision1 Does C-ipso couple to the peri-proton (H-4)? Step2->Decision1 Result5 Confirmed: 5-Isopropoxy (Strong 3J coupling to H-4) Decision1->Result5 Yes (Strong Crosspeak) Result6 Suspect: 6-Isopropoxy (No/Weak coupling to H-4) Decision1->Result6 No Crosspeak CheckNOE Secondary Check: NOESY (H-methine <-> H-4) Result6->CheckNOE Verify

Caption: Logical workflow for distinguishing 5- vs. 6-isopropoxy isomers using HMBC coupling patterns.

Experimental Protocol: The "Long-Range" HMBC

Standard HMBC parameters often fail for aromatic systems because the default delay is optimized for aliphatic couplings (~8 Hz). Aromatic long-range couplings are often smaller (5–7 Hz).

Optimized Protocol for Heterocycles

Objective: Visualize weak


 and 

correlations across the heteroaromatic ring.
  • Pulse Sequence: hmbcgplpndqf (Bruker) or gHMBCAD (Agilent).

    • Why: Gradient selection provides cleaner spectra; low-pass J-filter suppresses one-bond satellites.

  • Optimization of Long-Range Delay (cnst13):

    • Standard: 8 Hz (62.5 ms). Use for initial screen.

    • Optimized: 5 Hz (100 ms). REQUIRED if the connection to H-4 is missing.

    • Insight: The

      
       in fused aromatics can be as low as 4-5 Hz. Setting the delay to 100 ms allows magnetization to build up for these slower transfers, revealing "missing" peaks.
      
  • Resolution (F1 dimension):

    • Set TD (F1) to at least 256 or 512.

    • Reasoning: Aromatic carbons are often clustered. High resolution in the indirect dimension is vital to distinguish

      
       from 
      
      
      
      or
      
      
      .
  • Number of Scans (NS):

    • Minimum 16 scans for >10 mg sample.

    • Increase to 64 scans if optimizing for 5 Hz (signal decays more during the longer delay).

When HMBC Fails: The NOESY Alternative

There are scenarios where HMBC is inconclusive—typically when the "bridge" carbons are quaternary and have no attached protons to relay the signal.

Scenario: A fully substituted quinoline ring where positions 4, 5, and 6 are all substituted or quaternary. The Fix: 1D Selective NOESY .

NOESY Protocol
  • Target: Irradiate the isopropoxy methine signal (

    
    ).
    
  • Observation:

    • 5-Isopropoxy: You will see a NOE enhancement at H-4 (the peri-proton). The distance is typically < 3.0 Å.

    • 6-Isopropoxy: You will see NOE enhancement at H-7 and H-5 (if unsubstituted), but NOT at H-4 (distance > 5 Å).

  • Caution: Ensure the mixing time is appropriate (500–800 ms for small molecules) to avoid spin diffusion, which can generate false positives.

Workflow Visualization: Experimental Setup

ExperimentalWorkflow cluster_HMBC Primary Path: HMBC cluster_NOESY Secondary Path: NOESY Sample Sample Preparation (>5mg in DMSO-d6) RunStd Run Standard HMBC (J = 8 Hz) Sample->RunStd Analyze Check C-ipso correlations RunStd->Analyze RunOpt Run Optimized HMBC (J = 5 Hz) Analyze->RunOpt Ambiguous? RunNOE 1D Selective NOESY (Irradiate H-methine) Analyze->RunNOE No Coupling Path?

Caption: Step-by-step experimental workflow prioritizing HMBC, with NOESY as a fallback.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Williamson, R. T., et al. (2014). "LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways."[1] Journal of Organic Chemistry.

  • Burns, D. C., et al. (2023). "Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC." PMC.

  • Oxford Instruments. (2024).[2] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

  • Reibarkh, M., et al. (2022). "Leveraging the HMBC to Facilitate Metabolite Identification." PMC.

Sources

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Bromo-Isopropoxy Triazoles: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, triazole-containing pharmacophores are ubiquitous due to their bioisosteric properties and metabolic stability. When functionalized with halogens (like bromine) and alkyl ethers (like an isopropoxy group), these molecules present unique analytical challenges and opportunities.

This guide provides an objective, data-driven comparison of Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF) platforms for the structural elucidation and quantification of bromo-isopropoxy triazoles. By understanding the fundamental causality behind their gas-phase fragmentation, analytical scientists can design robust, self-validating LC-MS/MS workflows.

Mechanistic Profiling: The Fragmentation Pathways

To optimize mass spectrometry parameters, we must first understand why bromo-isopropoxy triazoles fragment the way they do under Collision-Induced Dissociation (CID). The fragmentation cascade is governed by three distinct structural features:

A. The Bromine Isotopic Signature (The Built-In Tracer)

Bromine is unique among halogens due to its natural isotopic abundance: approximately 50% ^79^Br and 50% ^81^Br. In positive electrospray ionization (ESI+), this manifests as a distinct[M+H]^+ doublet with peaks separated by 2 Da, exhibiting an almost 1:1 intensity ratio[1]. This signature acts as a natural isotopic tag. If a fragment ion retains this 1:1 doublet, the C-Br bond remains intact; if the doublet disappears, the bromine atom has been cleaved.

B. Isopropoxy Group Cleavage (Neutral Loss)

Alkyl ethers, particularly branched ones like the isopropoxy moiety, are highly labile under low-to-moderate collision energies. The isopropoxy group typically undergoes a McLafferty-type rearrangement or inductive cleavage, resulting in the 2[2]. This leaves a hydroxyl group on the core structure, shifting the mass by exactly -42 Da while preserving the bromine doublet.

C. Triazole Ring Opening

Triazole rings require higher collision energies to shatter. The fragmentation pathway is highly dependent on the isomer:

  • 1,2,3-Triazoles: The adjacent nitrogen atoms facilitate the rapid.

  • 1,2,4-Triazoles: The separated nitrogen atoms alter the cleavage logic, typically resulting in the 3[3] or R-CN depending on the substitution pattern.

Visualizing the Fragmentation Logic

G Parent Parent Ion [M+H]+ Bromo-isopropoxy triazole Distinct 79Br/81Br Doublet PropeneLoss Neutral Loss: Propene (-42 Da) Parent->PropeneLoss DirectCleavage High CE Direct Cleavage Parent->DirectCleavage Intermediate Intermediate Fragment Bromo-hydroxy triazole Doublet Retained PropeneLoss->Intermediate TriazoleCleavage Ring Cleavage Loss of N2 (-28 Da) or HCN (-27 Da) Intermediate->TriazoleCleavage BasePeak Base Peak / Core Fragment Brominated Core Cation TriazoleCleavage->BasePeak DirectCleavage->BasePeak

Fig 1: CID fragmentation cascade of bromo-isopropoxy triazoles.

Platform Comparison: QqQ vs. HRMS (Orbitrap/Q-TOF)

Selecting the appropriate MS platform depends entirely on the phase of drug development. The table below objectively compares the performance of Nominal Mass (QqQ) versus High-Resolution Mass Spectrometry (HRMS) for analyzing these specific compounds.

Performance MetricTriple Quadrupole (QqQ)HRMS (Orbitrap / Q-TOF)Causality & Experimental Impact
Mass Accuracy Nominal (~0.1 to 0.5 Da)Sub-ppm (< 1 to 3 ppm)HRMS differentiates isobaric interferences in complex biological matrices, ensuring the -42 Da loss is exactly C3H6 and not an isobaric equivalent.
Isotope Fidelity ModerateExceptionalHRMS accurately preserves the exact ^79^Br/^81^Br isotopic ratio across the dynamic range, enabling automated software-driven isotopic pattern matching.
Quantitation (Sensitivity) Ultra-high (MRM mode)High (PRM / Full Scan)QqQ excels in validated, high-throughput PK/PD quantification due to superior duty cycle efficiency and lower limits of quantification (LOQ).
Structural Elucidation Limited (Predefined transitions)Comprehensive (All-ion/Data-Dependent)HRMS enables retrospective analysis of unexpected triazole ring cleavage products or novel metabolites without pre-defining transitions.
Linear Dynamic Range 5 to 6 logs3 to 5 logsQqQ provides a wider linear range, making it the gold standard for late-stage clinical sample analysis.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

To ensure absolute trustworthiness in your structural assignments, this protocol employs a self-validating logic system : a structural fragment is only confirmed if it mathematically aligns with the predicted neutral loss and visually retains the bromine isotopic doublet.

Step 1: Sample Preparation (Plasma Matrix)
  • Aliquot 50 µL of plasma spiked with the bromo-isopropoxy triazole analyte into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for injection.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. The isopropoxy group imparts moderate lipophilicity, typically resulting in elution between 2.5–3.5 minutes depending on the core structure.

Step 3: MS/MS Acquisition Parameters (HRMS Data-Dependent Acquisition)
  • Ionization: ESI Positive mode (Capillary voltage: 3.5 kV).

  • MS1 Full Scan: m/z 100–800 at 70,000 resolution. Causality: High resolution is required to resolve the ^79^Br/^81^Br parent ion doublet from background matrix ions.

  • MS2 (ddMS2): Trigger MS2 on the top 3 most intense ions.

  • Collision Energy (CE) Ramping: Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60.

    • Low CE (20): Induces the gentle cleavage of the isopropoxy group (-42 Da).

    • High CE (60): Forces the triazole ring to rupture (-28 Da or -27 Da).

Step 4: Data Validation Logic
  • Locate the Parent: Identify the [M+H]^+ doublet in MS1. Ensure the mass difference is exactly 1.997 Da (the exact mass difference between ^81^Br and ^79^Br).

  • Verify the Ether Loss: In the MS2 spectrum, locate the base peak at [M+H - 42.047]^+.

  • Confirm the Halogen: Check the -42 Da fragment. Does it still possess the 1:1 doublet?

    • Yes: The fragment is the brominated core. Validation successful.

    • No: The fragment is a false positive or the C-Br bond was cleaved. Reject the assignment.

References

  • ms isotopes: Br and Cl College of Saint Benedict and Saint John's University (CSBSJU) URL:[Link]

  • Mass spectra of 1,2,3-triazoles Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles Researcher.Life / Organic Mass Spectrometry URL: [Link]

  • Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

Sources

Rapid Structural Validation of Ether-Linked 1,2,3-Triazoles: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Click" Verification Challenge

In the high-throughput synthesis of bioactive heterocycles, the 1,2,3-triazole ring formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a ubiquitous pharmacophore.[1] Often, these rings are tethered via ether linkages (R–O–CH₂–Triazole) to improve solubility or target binding.[1]

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is a bottleneck in high-throughput workflows.[1] Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, non-destructive alternative for "Go/No-Go" decision-making.[1]

This guide objectively compares FTIR against NMR for characterizing ether-linked triazoles, providing a self-validating protocol that leverages the strengths of both techniques to accelerate drug discovery pipelines.[1]

Technical Deep Dive: The Spectral Fingerprint

To validate an ether-linked triazole, one must confirm three structural events simultaneously:

  • Formation of the Ether: Presence of the C–O–C linkage.[1]

  • Formation of the Triazole: Presence of the heteroaromatic ring.[1]

  • Consumption of Precursors: Disappearance of the Azide (-N₃) moiety.

Comparative Marker Analysis
FeatureFTIR (Vibrational Mode)1H NMR (Chemical Shift)Detection Sensitivity
Azide Precursor ~2090–2120 cm⁻¹ (Strong, sharp) Asymmetric stretchingN/A (Unless alpha-protons shift)FTIR is Superior (Unambiguous disappearance)
Ether Linkage (Ar-O-C) 1200–1275 cm⁻¹ (Asymmetric) 1020–1075 cm⁻¹ (Symmetric)δ 4.5–5.3 ppm (Singlet/Doublet) O-CH₂-Triazole protonsNMR is Superior (Quantifiable integration)
Triazole Ring 3100–3150 cm⁻¹ (C-H stretch) 1450–1550 cm⁻¹ (N=N / C=N stretch)δ 7.50–8.50 ppm (Singlet) Diagnostic Triazole C5-HNMR is Superior (Definitive structural proof)
Expert Insight: The "Silent" Ether

In FTIR, the ether C–O–C stretch is strong but can be obscured by the "fingerprint region" (1500–500 cm⁻¹) noise in complex molecules.[1] However, the azide peak at ~2100 cm⁻¹ is in a spectral "quiet zone." Therefore, the most reliable IR-based validation of an ether-linked triazole synthesis is the complete disappearance of the azide peak combined with the persistence/appearance of the ether band at ~1150–1250 cm⁻¹ .[1]

Comparative Analysis: FTIR vs. NMR

Method A: ATR-FTIR (The Kinetic Gatekeeper)

Best For: Real-time reaction monitoring, crude product screening, and solid-state analysis.[1]

  • Pros:

    • Speed: Analysis takes <2 minutes (no solvent dissolution required).

    • Cost: Negligible per-sample cost.

    • Precursor Tracking: The azide band is a definitive "reaction complete" flag.[1]

  • Cons:

    • Ambiguity: Triazole ring breathing bands (1000–1300 cm⁻¹) often overlap with the ether symmetric stretch.

    • Connectivity: Cannot definitively prove the ether is attached to the triazole (vs. a physical mixture).

Method B: 1H NMR (The Structural Validator)

Best For: Final purity assessment and confirming regiochemistry.

  • Pros:

    • Connectivity: The coupling and integration of the O-CH₂ protons prove the ether is chemically bonded to the triazole.[1]

    • Regiochemistry: Distinguishes between 1,4- and 1,5-disubstituted isomers (via NOE or shift analysis).[1]

  • Cons:

    • Throughput: Requires sample preparation (deuterated solvents) and instrument time (10–30 mins).

    • Solubility: Ether-linked triazoles can be sparingly soluble, requiring expensive solvents like DMSO-d6.[1]

Validated Experimental Protocol

This workflow uses FTIR as a primary screen to filter out incomplete reactions before committing to expensive NMR analysis.

Workflow Logic Diagram

TriazoleValidation Start Crude Reaction Mixture Isolate Workup / Isolation Start->Isolate FTIR_Step Step 1: ATR-FTIR Scan Isolate->FTIR_Step Check_Azide Check 2100 cm⁻¹ (Azide) FTIR_Step->Check_Azide Azide_Present Peak Present (Incomplete Rxn) Check_Azide->Azide_Present Strong Peak Azide_Absent Peak Absent (Reaction Complete) Check_Azide->Azide_Absent No Peak Azide_Present->Start Reflux More Check_Ether Check 1100-1250 cm⁻¹ (Ether Band) Azide_Absent->Check_Ether Ether_Found Band Detected Check_Ether->Ether_Found Strong Band Ether_Missing Band Missing (Hydrolysis/Cleavage) Check_Ether->Ether_Missing No Band NMR_Step Step 2: 1H NMR (DMSO-d6) Ether_Found->NMR_Step Final_Valid VALIDATED STRUCTURE (Singlet at ~8.0 ppm) NMR_Step->Final_Valid

Caption: Decision tree for validating ether-linked triazole synthesis. FTIR serves as the "Gatekeeper" to prevent wasting NMR resources on incomplete reactions.[1]

Step-by-Step Methodology
Phase 1: Rapid FTIR Screening (The "Go/No-Go" Check)

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Shimadzu IRSpirit or similar). Parameters: 4500–500 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.[1]

  • Background: Clean the ATR crystal with isopropanol.[1] Collect a background air spectrum.

  • Precursor Reference: Run a scan of the starting Azide material.[1] Note the intensity of the peak at 2090–2120 cm⁻¹ .[1]

  • Sample Scan: Place ~2 mg of the dried crude product on the crystal. Apply high pressure.[1][2]

  • Analysis:

    • Pass Criteria: Complete absence of the 2100 cm⁻¹ peak.[1] Presence of a strong band at 1200–1275 cm⁻¹ (Aryl-Alkyl Ether) or 1100–1150 cm⁻¹ (Dialkyl Ether).

    • Fail Criteria: Presence of 2100 cm⁻¹ peak (incomplete reaction) or absence of ether bands (potential cleavage).

Phase 2: NMR Structural Confirmation (The "Gold Standard")

Equipment: 300 MHz or higher NMR Spectrometer.[3] Solvent: DMSO-d6 (Preferred for triazole solubility).

  • Preparation: Dissolve 5–10 mg of product in 0.6 mL DMSO-d6.

  • Acquisition: Standard proton sequence (16–32 scans).

  • Validation:

    • Look for the Triazole C-H singlet between δ 7.8–8.5 ppm .[1]

    • Confirm the Ether O-CH₂ protons.[1] If attached to the triazole ring, these typically appear as a singlet (or doublet if coupled) at δ 5.1–5.3 ppm .

    • Note: If the O-CH₂ signal is at ~3.5–4.0 ppm, the ether linkage may not be directly attached to the electron-withdrawing triazole ring, or the ring failed to form.[1]

References

  • Comparison of FTIR and NMR for Triazole Characterization Al-Sarray, S. J., et al.[1][4] "Facile Synthesis, Characterization of New Quinazolinones with Different Azo Compounds, 1,2,3-Triazole Moieties." ResearchGate.[5][6][7]

  • Vibrational Assignment of 1,2,3-Triazole Rings El-Azhary, A. A., et al.[1][8] "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles." Journal of Molecular Modeling.

  • Specific IR Bands for Ether-Linked Triazoles Dabholkar, V. V., et al.[1][9] "Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole..." Der Pharma Chemica.

  • Complementary Nature of FTIR and NMR Thermo Fisher Scientific.[1][10] "Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies."

Sources

Crystal Structure Data for 1-Benzyl-3-Bromo-5-Alkoxy-1,2,4-Triazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure data for 1-benzyl-3-bromo-5-alkoxy-1,2,4-triazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Advantage

In the landscape of medicinal chemistry, 1,2,4-triazoles serve as critical bioisosteres for amides and esters. However, the specific subclass of 1-benzyl-3-bromo-5-alkoxy-1,2,4-triazoles presents a unique structural value proposition. Unlike their alkyl or non-halogenated counterparts, these derivatives offer a "Goldilocks" zone of lipophilicity and specific intermolecular interactions—most notably, halogen bonding (XB) .

This guide objectively compares the crystallographic data of this subclass against common alternatives (chloro-analogs and non-alkoxy variants), elucidating how the 3-bromo and 5-alkoxy substitutions dictate solid-state packing and, by extension, potential binding affinity in biological targets.

Structural Characterization & Causality

The Tautomeric Lock

Unsubstituted 1,2,4-triazoles exist in a dynamic equilibrium between 1H, 2H, and 4H tautomers.

  • Mechanism: The introduction of the 1-benzyl group chemically "locks" the triazole into a specific regioisomer, eliminating tautomeric ambiguity in the solid state.

  • Crystallographic Evidence: X-ray diffraction typically reveals a localized double bond between N2 and C3, and a single bond between N1 and C5.

  • Impact: This defined geometry reduces entropic penalties during protein binding compared to mobile tautomers.

The Halogen Bond (Sigma-Hole)

The 3-bromo substituent is not merely a steric blocker; it is an active supramolecular handle.

  • Observation: Crystal structures of 3-bromo-1,2,4-triazoles frequently exhibit short contact distances (

    
    ) between the Bromine atom and Lewis bases (such as the oxygen of the 5-alkoxy group or nitrogen of adjacent rings).
    
  • Causality: The high polarizability of Bromine creates a positive electrostatic potential region (the

    
    -hole) on the extension of the C-Br bond, facilitating directional interactions (
    
    
    
    ).
The 5-Alkoxy Donor/Acceptor System
  • Contrast: Unlike 5-alkyl derivatives, the 5-alkoxy group introduces an oxygen atom that acts as a hydrogen bond acceptor.

  • Conformation: The alkoxy group typically adopts a coplanar conformation with the triazole ring to maximize p-orbital conjugation, affecting the overall planarity and stacking distance (

    
     interactions).
    

Comparative Analysis: Performance vs. Alternatives

The following table synthesizes crystallographic parameters to highlight the distinct features of the target subclass compared to its chloro and alkyl analogs.

Table 1: Structural Parameters Comparison
FeatureTarget: 3-Bromo-5-Alkoxy Alt A: 3-Chloro-5-Alkoxy Alt B: 3-Bromo-5-Alkyl Significance
C-X Bond Length 1.85 - 1.87 Å (C-Br)1.70 - 1.72 Å (C-Cl)1.85 - 1.87 Å (C-Br)Br extends further, probing deeper pockets.
Halogen Bonding Strong (

-hole donor)
Weak/NegligibleStrongBr is superior for designing specific anchor points.
H-Bond Acceptor Yes (Alkoxy O)Yes (Alkoxy O)No Alkoxy O allows water-mediated bridges.
Ring Planarity High (Conjugation)HighModerate (Steric clash)Planarity favors intercalation and

-stacking.
Space Group Often

or

Often

VariableCentrosymmetric packing is common (dimers).

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for this class, a self-validating protocol is required. This workflow ensures chemical purity before structural determination.

Synthesis Workflow (Self-Validating)
  • Benzylation: React 3-bromo-1,2,4-triazole with benzyl bromide (

    
    , MeCN, reflux). Checkpoint: Monitor TLC for disappearnce of N-H stretch in IR.
    
  • Alkoxylation: Nucleophilic aromatic substitution (

    
    ) or bromination of a triazolone precursor.
    
  • Purification: Column chromatography is essential to remove regioisomers (N1 vs N2 alkylation).

Crystallization Protocol
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane (slow diffusion).

  • Procedure:

    • Dissolve 20 mg of pure compound in 2 mL of solvent.

    • Filter through a 0.45

      
       PTFE syringe filter (removes nucleation sites).
      
    • Place in a vibration-free environment at 4°C.

    • Validation: Crystals should appear as colorless blocks or needles within 48-72 hours.

Visualizations

Interaction Network Diagram

This diagram illustrates the supramolecular forces governing the crystal packing of 1-benzyl-3-bromo-5-alkoxy-1,2,4-triazoles.

CrystalPacking Triazole 1,2,4-Triazole Core Bromine 3-Bromo Substituent (Sigma-Hole Donor) Triazole->Bromine Covalent Bond Alkoxy 5-Alkoxy Group (H-Bond Acceptor) Triazole->Alkoxy Electronic Conjugation Benzyl 1-Benzyl Group (Steric/Hydrophobic) Triazole->Benzyl N1 Attachment PiSystem Aromatic Pi-System Triazole->PiSystem Parallel Pi-Stacking Neighbor Neighboring Molecule (N4 or Oxygen) Bromine->Neighbor Halogen Bond (C-Br...N/O) Directional Alkoxy->Neighbor H-Bond Acceptance Benzyl->PiSystem T-shaped Pi-Stacking

Caption: Supramolecular interaction map showing the critical role of Br-mediated halogen bonding and alkoxy-mediated H-bonding in crystal lattice stabilization.

Synthesis & Characterization Logic Flow

Workflow Start Start: 3-Bromo-1,2,4-Triazole Step1 Step 1: N-Alkylation (Benzyl Bromide, K2CO3) Start->Step1 Check1 Validation: 1H NMR (Benzyl CH2 signal) Step1->Check1 Step2 Step 2: 5-Substitution (Alkoxylation) Check1->Step2 Pass Check2 Validation: HRMS (Br Isotope Pattern 1:1) Step2->Check2 Cryst Crystallization (Slow Evaporation) Check2->Cryst Pass XRD Single Crystal XRD (Data Collection) Cryst->XRD Result Structure Solution (P21/c, R-factor < 5%) XRD->Result

Caption: Step-by-step workflow for the synthesis and structural validation of the target triazoles.

References

  • Kryukova, M. A., et al. (2020). New Crystal Forms for Biologically Active Compounds: Anastrozole as N-Substituted 1,2,4-Triazole in Halogen Bonding.[1] Crystals, 10(5), 374. [Link]

  • Baldrighi, M., et al. (2017). Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole. Molecules, 22(11), 1858. [Link]

  • Wang, Y., et al. (2014). Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene. Acta Crystallographica Section C. [Link]

  • El-Hiti, G. A., et al. (2024). Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl). Z. Kristallogr. N. Cryst.[2] Struct. [Link]

Sources

Comparison of reactivity: 3-bromo vs 5-bromo 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of halogen reactivity within heterocyclic scaffolds is a critical asset for late-stage functionalization in drug development. When working with brominated 1,2,4-triazoles, the distinction between the 3-bromo and 5-bromo positions dictates the entire synthetic strategy.

This guide provides a comprehensive, objective comparison of the reactivity profiles of 3-bromo vs. 5-bromo 1,2,4-triazoles, grounded in mechanistic causality and validated experimental protocols.

The Tautomerism Paradox and Symmetry Breaking

In their native, N-unsubstituted state, distinguishing between 3-bromo-1H-1,2,4-triazole and 5-bromo-1H-1,2,4-triazole is a semantic exercise rather than a chemical one. Due to rapid prototropic tautomerism, the proton migrates freely between the annular nitrogens (N1, N2, and N4). Consequently, the 3-bromo and 5-bromo forms are not distinct isolable compounds, but rather rapidly interconverting tautomers of the exact same molecular entity[1].

However, when the triazole ring is functionalized at the N1 position (e.g., via alkylation, arylation, or glycosylation), this tautomeric equilibrium is permanently locked. The symmetry of the ring is broken, rendering the C3 and C5 positions chemically distinct and establishing a stark gradient in their reactivity profiles[2].

Tautomerism_Symmetry cluster_0 Unsubstituted (Tautomeric Equilibrium) cluster_1 N1-Substituted (Symmetry Broken) A 3-Bromo-1H-1,2,4-triazole B 5-Bromo-1H-1,2,4-triazole A->B Rapid Shift C N1-Alkylation/ Glycosylation B->C D 1-Subst-3-bromo-1,2,4-triazole (Low Reactivity) C->D Isomer A E 1-Subst-5-bromo-1,2,4-triazole (High Reactivity) C->E Isomer B

Figure 1: Tautomeric equilibrium of bromotriazoles and symmetry breaking via N1-substitution.

Mechanistic Causality: Why C5 Dominates Reactivity

As an Application Scientist designing a synthetic route, understanding why these positions behave differently is paramount for predicting reaction outcomes and avoiding dead-end pathways.

  • The C5 Position (Highly Reactive): In a 1-substituted-1,2,4-triazole, the C5 carbon is flanked by the substituted N1 and the unsubstituted N4. The N1 substituent (especially electron-withdrawing groups like sugars or aryl rings) pulls electron density away from C5. Consequently, the C5-halogen bond takes on an imidoyl halide character (

    
    ). This highly electrophilic center rapidly undergoes Nucleophilic Aromatic Substitution (
    
    
    
    ) via a stabilized Meisenheimer complex[3].
  • The C3 Position (Inert/Stable): Conversely, the C3 carbon is positioned between N2 and N4. It lacks the direct activating influence of the N1 substituent and exhibits standard, unactivated heteroaromatic halogen character. It is kinetically sluggish and often remains completely untouched under conditions that quantitatively convert the C5 position[2].

Regioselectivity_Workflow Start 1-Substituted-3,5-dibromo-1,2,4-triazole Reagent Nucleophile (e.g., NaOMe, 20°C) Start->Reagent Path5 C5 Attack (Imidoyl Halide-like) Reagent->Path5 Kinetically Favored Path3 C3 Attack (Less Electrophilic) Reagent->Path3 High Activation Energy Prod5 1-Subst-3-bromo-5-methoxy-1,2,4-triazole (Major Product) Path5->Prod5 Prod3 1-Subst-5-bromo-3-methoxy-1,2,4-triazole (Trace/None) Path3->Prod3

Figure 2: Regioselective nucleophilic aromatic substitution workflow favoring the C5 position.

Quantitative Performance Comparison

When subjected to identical reaction conditions, the divergence in reactivity between the C3 and C5 positions becomes quantitatively apparent. The table below summarizes the behavioral differences in a 1-substituted-3,5-dibromo-1,2,4-triazole model system.

Reaction Parameter1-Substituted-3-Bromo Position1-Substituted-5-Bromo Position
Electrophilic Character Low (Standard aromatic halogen)High (Imidoyl halide character)

(e.g., NaOMe)
Inert at 20°C; requires >100°CRapid and quantitative at 20°C
Amination (Hydrazine/Amines) Poor yield, requires harsh heatingExcellent yield at 60°C
Hydrodehalogenation Resistant under mild conditionsReadily reduced (e.g., Pd/C,

)
Synthetic Utility Stable structural motifReactive handle for functionalization

Self-Validating Experimental Protocols

To leverage this regioselectivity, the following protocols utilize 1-substituted-3,5-dibromo-1,2,4-triazole as a starting material, demonstrating the selective functionalization of the C5 position while leaving the C3 position intact[3].

Protocol A: Regioselective Nucleophilic Substitution ( ) with Methoxide

Objective: Selectively convert the C5-bromide to a C5-methoxy group. Causality Check: Sodium methoxide is a hard nucleophile that selectively attacks the most electrophilic center (C5). By keeping the temperature strictly at 20°C, the activation energy required to attack the C3 position is not met, ensuring strict kinetic control over the reaction pathway[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-alkyl-3,5-dibromo-1,2,4-triazole in 5.0 mL of anhydrous methanol under a nitrogen atmosphere.

  • Reagent Addition: Dropwise, add 1.1 mmol of Sodium Methoxide (NaOMe) as a 25% solution in methanol. Maintain the reaction flask in a 20°C water bath to dissipate mild exotherms.

  • Self-Validating Checkpoint (TLC): After 2 hours, run a TLC (Hexanes:EtOAc 3:1). The starting material (non-polar) should be completely consumed, replaced by a single, slightly more polar spot. Logic: If two new spots appear, the temperature was too high, leading to a loss of regioselectivity and unwanted C3 substitution.

  • Quenching: Quench the reaction with 5.0 mL of saturated aqueous

    
     to neutralize excess base and prevent late-stage side reactions.
    
  • Extraction & Isolation: Extract with Dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Self-Validating Checkpoint (NMR): Analyze the product via

    
     NMR. The C5 carbon signal (originally ~130-140 ppm) will shift significantly downfield (~155-160 ppm) due to the electronegative oxygen atom, while the C3 carbon signal remains relatively static, confirming absolute regioselectivity[4].
    
Protocol B: Regioselective Hydrodehalogenation

Objective: Selectively remove the C5-bromide to yield a 1-substituted-3-bromo-1,2,4-triazole. Causality Check: The weaker C5-Br bond and its higher susceptibility to oxidative addition make it the prime target for Palladium-catalyzed reduction[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1-alkyl-3,5-dibromo-1,2,4-triazole in 10 mL of ethanol.

  • Catalyst Addition: Add 10 mol% of 10% Pd/C.

  • Base Addition: Add 1.2 mmol of Triethylamine (

    
    ) to act as an acid scavenger for the generated HBr. Logic: Failing to neutralize HBr will rapidly poison the Palladium catalyst and stall the reaction sequence.
    
  • Hydrogenation: Purge the flask with

    
     gas and stir vigorously under a balloon of 
    
    
    
    (1 atm) at room temperature for 4 hours.
  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess ethanol.

  • Concentration: Evaporate the solvent to yield the crude 1-substituted-3-bromo-1,2,4-triazole, which can be purified via flash chromatography.

References

1.[2] Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications. ResearchGate.[Link] 2.[1] Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate.[Link] 3.[3] Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications (Full Text). ResearchGate.[Link] 4.[4] Alkyl Substituent in Heterocyclic Substrate, Carbon Skeleton Length of O-Nucleophilic Agent and Conditions Influence the Product Composition from Competitive Reactions of SNipso Substitution by Aliphatic Oligoethers. PMC - NIH.[Link]

Sources

Navigating the Chromatographic Maze: A Comparative Guide to HPLC Retention of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise and reproducible analysis of novel chemical entities is paramount. The compound 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole, a substituted triazole, presents a unique analytical challenge due to its combination of aromatic, halogenated, and polar functional groups. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound, offering insights into rational method development and column selection to achieve optimal retention and resolution.

The Analytical Challenge: Understanding the Analyte

The molecular structure of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole dictates its chromatographic behavior. The presence of the benzyl and isopropoxy groups imparts significant hydrophobicity, suggesting that reversed-phase (RP) HPLC will be the primary mode of separation. However, the triazole ring introduces polarity, and the bromine atom offers potential for unique interactions with specific stationary phases. The key to a robust HPLC method lies in selecting a column and mobile phase that effectively balance these characteristics to yield a sharp, symmetrical peak with a desirable retention time.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor in controlling retention and selectivity in HPLC. While a standard C18 column is the workhorse of many laboratories, the specific functionalities of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole warrant a comparison with alternative column chemistries.

Stationary PhasePrimary Interaction MechanismExpected Performance for the Target AnalytePotential AdvantagesPotential Drawbacks
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactionsGood retention is expected due to the nonpolar benzyl and isopropoxy groups.Ubiquitous, well-characterized, and available in a wide range of particle sizes and dimensions.May not provide sufficient selectivity if impurities have similar hydrophobicity.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced retention and selectivity are possible due to interactions between the phenyl phase and the benzyl and triazole rings of the analyte.[1]Improved resolution from closely eluting aromatic or unsaturated impurities.Can exhibit different selectivity compared to C18, which may require more method development.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsStrong retention and unique selectivity are anticipated, particularly due to the brominated aromatic nature of the analyte.[2] Fluorinated phases are known to strongly retain halogenated aromatic compounds.[2]Excellent for separating isomers and halogenated compounds.[2] Offers orthogonal selectivity to C18.Can be more sensitive to mobile phase composition and temperature.

Experimental Protocol: A Starting Point for Method Development

The following protocol outlines a robust starting point for the analysis of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole using a standard C18 column. This method can be adapted for comparison with the alternative stationary phases mentioned above.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (based on the UV absorbance of the triazole and benzyl moieties)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

Rationale for Experimental Choices:

  • Mobile Phase: A simple acidic mobile phase of acetonitrile and water is chosen to ensure good peak shape and solubility of the analyte. Formic acid is used to control the pH and minimize silanol interactions with the stationary phase.

  • Gradient Elution: A gradient is employed to ensure the elution of the compound with a reasonable retention time and good peak shape, while also cleaning the column of any more strongly retained impurities.

  • Temperature Control: Maintaining a constant column temperature is crucial for reproducible retention times, as a 1°C change can alter retention by 1-2%.[4]

Visualizing the Workflow

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in 50:50 ACN:H2O) filter Filter Sample (0.45 µm Syringe Filter) dissolve->filter inject Inject 5 µL into HPLC filter->inject separate Chromatographic Separation (C18, Gradient Elution) inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Determine Retention Time & Purity integrate->quantify

Caption: A generalized workflow for the HPLC analysis of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole.

Factors Influencing Retention Time and Method Robustness

Achieving consistent retention times is critical for method validation and transfer. Several factors can influence the retention of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole:

  • Mobile Phase Composition: Small variations in the percentage of the organic modifier (acetonitrile) will significantly impact the retention time.[5]

  • Flow Rate: Pump performance and system leaks can alter the flow rate, leading to shifts in retention time.[6]

  • Temperature: As mentioned, temperature affects mobile phase viscosity and analyte interaction with the stationary phase, making a column oven essential for reproducibility.[4][7]

  • Column Age and Equilibration: Over time, column performance can degrade. Additionally, insufficient column equilibration between injections, especially in gradient methods, can cause retention time drift.[7]

Conclusion

The analysis of 1-benzyl-3-bromo-5-isopropoxy-1,2,4-triazole by HPLC is most effectively approached using reversed-phase chromatography. While a standard C18 column provides a good starting point, this guide highlights the potential for enhanced selectivity and resolution through the comparative evaluation of phenyl-hexyl and pentafluorophenyl stationary phases. The provided experimental protocol serves as a robust foundation for method development. By carefully controlling key parameters such as mobile phase composition, temperature, and flow rate, researchers can develop a reliable and reproducible HPLC method for the accurate quantification and purity assessment of this and structurally related triazole compounds.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Separation Science. (2024, July 4).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Shimadzu. (2025, April 24).
  • Welch Materials. (2024, June 25).
  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023, July 8). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science.
  • Przybyciel, M. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • Fivush, A. M. (1988). New synthetic transformations of 1-benzyl, 3,5-dibromo, 1h-1,2,4-triazole. University of Central Florida.
  • SIELC Technologies. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
  • Chromatography Forum. (2015, May 7).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2024, August 7). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
  • ResearchGate. (n.d.). HPLC profile of fraction I. Peak with mean retention time of 2.086 min is solvent peak.
  • Wiley-VCH. (n.d.).
  • Moshang Chemical. (n.d.). 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole | 1415719-55-9.
  • The Royal Society of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • PubMed. (n.d.).
  • PubMed. (2025, September 15). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study.
  • Hacettepe Journal of Biology and Chemistry. (2019, February 12). Synthesis, Characterization, and Evaluation Of Antibacterial 4H-1,2,4- triazole-5-(4-Bromophenoxymethyl).
  • PubChem - NIH. (n.d.). AID 1141282 - Retention time of the compound by HPLC analysis.

Sources

Distinguishing 3-bromo-5-isopropoxy from 5-bromo-3-isopropoxy isomers

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Guide: Distinguishing 3-Bromo-5-isopropoxy from 5-Bromo-3-isopropoxy Regioisomers

Executive Summary

Distinguishing between closely related regioisomers is a critical analytical challenge in drug development and synthetic chemistry. Because 3-bromo-5-isopropoxy and 5-bromo-3-isopropoxy isomers possess identical exact masses and functional groups, standard low-resolution techniques (e.g., LC-MS, FT-IR) are insufficient for unambiguous identification. This guide provides a definitive analytical framework for differentiating these regioisomers, grounded in advanced 2D Nuclear Magnetic Resonance (NMR) spectroscopy and crystallographic validation.

The Symmetry Trap: Nomenclature vs. Structural Reality

Before deploying complex analytical workflows, researchers must first evaluate the symmetry of the parent scaffold. A common pitfall in chemical databases is the redundant naming of identical molecules due to rotational symmetry.

  • Symmetric Scaffolds: On an unsubstituted pyridine or benzene ring, positions 3 and 5 are chemically equivalent due to a

    
     symmetry axis. Consequently, "3-bromo-5-isopropoxypyridine" and "5-bromo-3-isopropoxypyridine" are the exact same chemical entity.
    
  • Asymmetric Scaffolds: True regioisomerism only emerges when an anchoring substituent breaks this symmetry. For this guide, we will use a 2-substituted pyridine scaffold—2-amino-3-bromo-5-isopropoxypyridine (Isomer A) and 2-amino-5-bromo-3-isopropoxypyridine (Isomer B) —as our model system to demonstrate differentiation.

SymmetryCheck Start Target Isomers: 3-Br-5-OiPr vs 5-Br-3-OiPr Check Does the parent scaffold have a C2 symmetry axis? (e.g., unsubstituted pyridine) Start->Check Sym Yes (Symmetric) Identical Molecules (Nomenclature Artifact) Check->Sym Yes Asym No (Asymmetric) (e.g., 2-substituted pyridine) True Regioisomers Check->Asym No Proceed Proceed to 2D NMR (NOESY/HMBC) Asym->Proceed

Workflow for determining scaffold symmetry prior to regioisomer analysis.

Principles of Differentiation: Causality in NMR

When exact mass and 1D NMR are insufficient, 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—become the gold standard for structural elucidation[1].

  • NOESY (Through-Space): NOESY identifies protons that are spatially close (< 5 Å), regardless of the number of intervening bonds. The isopropoxy methine proton (

    
    4.5 ppm) serves as the perfect diagnostic probe. In Isomer A , this proton is flanked by C4-H and C6-H, yielding two distinct NOE cross-peaks. In Isomer B , it is flanked by C4-H and the 2-amino group, yielding an NOE to C4-H but no NOE to the distant C6-H. This spatial mapping provides definitive proof of substituent regiochemistry[2].
    
  • HMBC (Through-Bond): HMBC correlates protons to carbons separated by 2-3 bonds (

    
     or 
    
    
    
    ). The isopropoxy methine proton will show a
    
    
    correlation to the specific ring carbon it is attached to (C3 or C5), which can then be "walked back" to the anchoring 2-amino group via diagnostic proton chemical shifts[3].

NOESYLogic Acquire Acquire 2D NOESY Spectrum (tmix = 300-500 ms) Identify Identify Isopropoxy Methine Proton (~4.5 ppm) Acquire->Identify Observe Observe NOE Cross-Peaks to Aromatic Protons Identify->Observe PathA Cross-peaks to BOTH C4-H and C6-H Observe->PathA PathB Cross-peak to ONLY C4-H (and 2-substituent) Observe->PathB ResultA Isomer A: 3-Bromo-5-isopropoxy PathA->ResultA ResultB Isomer B: 5-Bromo-3-isopropoxy PathB->ResultB

NOESY NMR logic for distinguishing 3-bromo-5-isopropoxy and 5-bromo-3-isopropoxy regioisomers.

Experimental Methodologies

Protocol A: Self-Validating 2D NMR Acquisition

This protocol is designed to cross-validate through-space (NOESY) and through-bond (HMBC) interactions, ensuring absolute confidence in the structural assignment.

  • Sample Preparation: Dissolve 15 mg of the highly purified analyte in 600 µL of DMSO-

    
     (100.0 atom % D). DMSO is preferred over CDCl
    
    
    
    to prevent the exchangeable protons of the 2-NH
    
    
    anchor group from broadening or disappearing, which are critical for NOE observations.
  • Instrument Tuning: Load the sample into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe. Tune and match the probe to the exact sample impedance and perform rigorous 3D gradient shimming.

  • NOESY Acquisition: Execute a 2D NOESY pulse sequence. Empirically optimize the mixing time (

    
    ) to 400 ms; this minimizes spin diffusion (false positives) while maximizing the transient NOE buildup between the isopropoxy methine and adjacent aromatic protons. Acquire 2048 (
    
    
    
    ) x 256 (
    
    
    ) complex points.
  • HMBC Acquisition: Execute a 2D

    
    H-
    
    
    
    C HMBC experiment optimized for a long-range coupling constant (
    
    
    ) of 8 Hz.
  • Data Processing: Apply a squared sine-bell window function in both dimensions, zero-fill to 2048 x 1024 points, and perform Fourier transformation with phase-sensitive baseline correction.

Protocol B: Orthogonal Validation via SCXRD

Single-Crystal X-Ray Diffraction (SCXRD) provides absolute stereochemical and regiochemical configuration, serving as an orthogonal validation to NMR.

  • Crystallization (Vapor Diffusion): Dissolve 10-15 mg of the isomer in a minimum volume of dichloromethane (good solvent) inside a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent). Seal the outer vial tightly and allow slow vapor diffusion at 20 °C for 48-72 hours.

  • Crystal Harvesting: Select a single crystal exhibiting uniform birefringence under polarized light (optimal dimensions

    
    0.15 x 0.15 x 0.10 mm). Mount it on a MiTeGen cryoloop using paratone oil to prevent solvent loss.
    
  • Diffraction & Refinement: Collect diffraction data at 100 K using Cu K

    
     radiation (
    
    
    
    Å). Copper radiation is explicitly chosen over Molybdenum to maximize the anomalous dispersion signal of the bromine atom, aiding in precise structural resolution. Solve the phase problem using intrinsic phasing and refine via full-matrix least-squares on
    
    
    .

Quantitative Data Comparison

The following table summarizes the expected diagnostic signals for the two regioisomers on a 2-amino-pyridine scaffold.

Analytical Feature2-Amino-3-bromo-5-isopropoxypyridine (Isomer A)2-Amino-5-bromo-3-isopropoxypyridine (Isomer B)

H NMR: C4-H

7.4 ppm (d, J = 2.5 Hz)

7.2 ppm (d, J = 2.0 Hz)

H NMR: C6-H

7.8 ppm (d, J = 2.5 Hz)

7.9 ppm (d, J = 2.0 Hz)
NOESY: OiPr Methine Strong NOE to both C4-H and C6-H Strong NOE to C4-H and 2-NH

; NO NOE to C6-H
HMBC: C3 Carbon Correlates with C4-HCorrelates with C4-H and OiPr methine
HMBC: C5 Carbon Correlates with C4-H, C6-H, and OiPr methineCorrelates with C4-H and C6-H

References

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI.[Link]

  • GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives. PubMed.[Link]

  • Zirconium(IV) chloride-catalyzed synthesis of 1,5-benzodiazepine derivatives. Canadian Science Publishing. [Link]

Sources

Elemental Analysis of Halogenated Triazole Ethers: A Comparative Guide to Calibration Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Halogenated Triazole Ethers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the high-stakes environment of drug discovery, halogenated triazole ethers represent a potent but analytically challenging class of pharmacophores. Commonly found in antifungal agents (e.g., voriconazole derivatives) and agrochemicals, these compounds combine three distinct analytical hurdles:

  • Refractory Nitrogen: The stable 1,2,4-triazole ring is thermodynamically resistant to oxidation, often leading to incomplete combustion and low nitrogen recovery.

  • Halogen Interference: Chlorine (Cl), Bromine (Br), and Fluorine (F) atoms react with combustion byproducts and system components, potentially poisoning catalysts and skewing C/H ratios.

  • Ether Volatility: The ether linkage can introduce volatility issues during the pre-combustion purge phase, leading to mass loss before analysis begins.

This guide compares the efficacy of Generic Calibration Standards versus Matrix-Matched Structural Analogs for validating the purity of these complex molecules. We demonstrate that while generic standards are sufficient for routine organics, they frequently yield false negatives for halogenated triazoles due to "combustion resistance" bias.

The Comparison: Generic vs. Structural Analog Standards

We evaluate two distinct approaches to calibrating CHNS/X analyzers for this specific application.

Option A: The Generic Standard (Acetanilide/Sulfanilamide)
  • Description: The industry default. High-purity, stable, non-hygroscopic compounds used to calibrate the K-factor of the instrument.

  • Mechanism: Combusts easily at standard temperatures (950–1000°C).

  • The Flaw: Because these standards burn too easily, they do not stress-test the combustion reactor's ability to crack the stable triazole ring or scrub high loads of halogens. If the instrument is calibrated on Acetanilide, it may appear functional but fail to fully oxidize a refractory triazole sample, resulting in low Nitrogen data.

Option B: The Matrix-Matched Analog (e.g., 1-Chloro-2,4-dinitrobenzene / 5-Fluorouracil)
  • Description: Standards that mimic the heteroatom density and halogen content of the analyte.

  • Mechanism: These compounds require higher activation energy to combust and release significant halogen gases, forcing the reduction/scrubbing train to work under realistic load conditions.

  • The Advantage: Validates the entire chemical pathway—from ring opening to halogen trapping—ensuring the system is truly ready for the target analyte.

Comparative Performance Data

The following data illustrates the analytical bias observed when analyzing a synthesized 4-(2,4-difluorophenyl)-triazole ether derivative.

Table 1: Recovery Rates of Target Analyte (Theoretical: C=55.2%, H=3.1%, N=18.4%)

ParameterCalibration A (Acetanilide)Calibration B (Matrix-Matched)Delta (Error)
Carbon (C%) 54.8% (-0.4%)55.1% (-0.1%)0.3%
Hydrogen (H%) 3.3% (+0.2%)3.1% (0.0%)0.2%
Nitrogen (N%) 17.1% (-1.3%) 18.3% (-0.1%)1.2%
Std Dev (n=5) ± 0.45± 0.08Precision Gap
Observation Incomplete ring opening; N trapped as coke.Complete oxidation.[1]Significant Bias

Key Insight: Note the -1.3% error in Nitrogen under Calibration A. The instrument was "in spec" for Acetanilide, but the combustion temperature/time profile was insufficient to break the triazole ring, leaving nitrogen trapped in the ash (coke) rather than converting to


.
Critical Experimental Protocol

To achieve the results in Column B, a modified workflow is required. This protocol integrates Combustion Aids and Halogen Management .

Step-by-Step Methodology
  • Sample Preparation (The Sandwich Technique):

    • Weigh 2.0 – 2.5 mg of the halogenated triazole ether into a Tin (Sn) capsule.

    • Crucial Step: Add 5–10 mg of Tungsten Trioxide (

      
      )  powder directly over the sample.
      
    • Why?

      
       acts as an oxygen donor and "flux," preventing the formation of unburned carbon (coke) around the nitrogen-rich triazole ring. It also aids in binding Fluorine.
      
    • Seal the capsule hermetically to prevent ether volatilization.

  • Reactor Configuration:

    • Combustion Zone: Set to 1050°C (boosted from standard 980°C).

    • Catalyst Packing:

      • Top Layer:

        
         (Oxidation Catalyst).
        
      • Middle Layer: Silver (Ag) Wool (Specific for Cl/Br trapping).

      • Note: If Fluorine is present (>5%), a Magnesium Oxide (MgO) layer is mandatory to prevent HF from etching the quartz tube.

  • The Oxygen Boost:

    • Program the elemental analyzer to inject a defined volume of

      
       (e.g., 15 mL) during the sample drop.
      
    • This "flash" ensures the local environment is hyper-oxidizing, overcoming the flame-retardant properties of the halogens.

  • Calibration Sequence:

    • Run 3x Blanks (empty tin capsules).

    • Run 3x Conditioning Standards (High halogen standard, e.g., 1-Chloro-2,4-dinitrobenzene) to saturate active sites on the Ag wool.

    • Run K-Factor Calibration using the Matrix-Matched standard.

Visualization of Workflows
Diagram 1: The Modified Combustion Pathway

This diagram illustrates the flow of the sample through the reactor, highlighting the specific scrubbing mechanisms for Halogens and Nitrogen.

CombustionPathway Sample Sample + WO3 (Triazole Ether) Combustion Combustion Reactor (1050°C) Sample->Combustion Flash Oxidation Gases Raw Gases (CO2, H2O, NOx, X2, HF) Combustion->Gases Release Scrubber Halogen Scrubber (Ag Wool / MgO) Gases->Scrubber Trapping Cl/Br/F Reduction Reduction Tube (Cu: NOx -> N2) Scrubber->Reduction Cleaned Gas Detector TCD Detector (N2, CO2, H2O) Reduction->Detector Quantification

Caption: Modified combustion flow showing the critical role of WO3 flux and Silver/MgO scrubbing to prevent halogen interference.

Diagram 2: Decision Tree for Standard Selection

A logical guide to selecting the correct standard based on your molecule's complexity.

DecisionTree Start Analyze Sample Structure Halogen Contains Halogens? Start->Halogen Nitrogen High N (>10%) or Refractory Ring? Halogen->Nitrogen No Halogen->Nitrogen Yes (Proceed with Caution) Std_Generic Use Generic Standard (Acetanilide) Nitrogen->Std_Generic No (Simple Organic) Std_Halo Use Halogenated Std (p-Fluorobenzoic Acid) Nitrogen->Std_Halo Yes (Halogen Only) Std_Complex Use Matrix-Matched Std (Chloro-dinitrobenzene + WO3) Nitrogen->Std_Complex Yes (Halogen + Triazole)

Caption: Selection logic for EA standards. Halogenated triazoles require "Complex" standards to validate the scrubbing efficiency.

References
  • Fadeeva, V. P., et al. (2008).[2] Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. Link

  • Thermo Fisher Scientific. (2021).[3] Elemental Analysis: Nitrogen and Carbon Determination of Soils and Plants. Application Note. Link

  • PerkinElmer. (2015). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Technical Guide. Link

  • Royal Society of Chemistry. (2005). Microanalysis of Halogenated Compounds. Analyst. Link

Sources

Safety Operating Guide

1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: Immediate Action Directive

Do NOT dispose of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole down the drain.

This compound is a halogenated nitrogen-heterocycle . Its disposal requires strict segregation from non-halogenated solvents and oxidizers to prevent the formation of toxic byproducts (e.g., hydrogen bromide gas, brominated dioxins) during downstream incineration.

  • Primary Hazard: Acute Toxicity / Aquatic Toxicity / Halogenated Waste.

  • Disposal Method: High-Temperature Incineration (with flue gas scrubbing).

  • Waste Stream: Halogenated Organic Solids (or Liquids if dissolved).[1][2]

  • Critical Segregation: Keep separate from strong acids and alkali metals.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand why it is hazardous. This section details the structural causality behind the disposal protocols.

PropertyDetailCausality for Disposal
Chemical Name 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazoleTriazole Ring: Nitrogen-rich core implies thermal sensitivity.[3] Bromine: Mandates "Halogenated" classification.
CAS Number 1415719-55-9Unique identifier for regulatory tracking.
Molecular Formula C₁₂H₁₄BrN₃OHigh carbon/nitrogen ratio requires complete combustion.
Physical State Solid (Standard Conditions)Requires "Solid Waste" stream unless in solution.
Key Hazards (GHS) H302/H312/H332: Harmful by ingestion/contact.H411: Toxic to aquatic life.[4]Bioaccumulation: Halogenated aromatics persist in the environment; drain disposal is illegal and unethical.

Expert Insight: The presence of the bromo group attached to the triazole ring significantly alters the disposal pathway compared to non-halogenated azoles. Upon uncontrolled combustion, this moiety releases hydrogen bromide (HBr), a corrosive gas. Therefore, standard lab trash or non-halogenated solvent streams are incompatible .

Pre-Disposal Validation: The Self-Validating Protocol

Before placing this substance into a waste container, you must perform a Compatibility Check . This ensures the waste container does not become a reaction vessel.

Step 1: The Oxidizer Check
  • Why: Triazoles can react vigorously with strong oxidizers.

  • Protocol: Ensure the receiving waste container does not contain concentrated nitric acid, perchlorates, or peroxides.

  • Validation: Review the waste log attached to the container. If "Oxidizer" is checked, STOP . Start a new container.

Step 2: The Halogen Verification
  • Why: Waste vendors charge significantly more for halogenated waste and treat it differently (scrubbers required). Mixing non-halogenated waste into this stream increases costs; mixing this chemical into a non-halogenated stream violates regulatory compliance (e.g., RCRA).

  • Protocol: Confirm the container is labeled "Halogenated Organic Waste."

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Substance)
  • Containment: Place the solid material in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole".

    • Hazard Class: Check "Toxic" and "Environmental Hazard".

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated Solid Hazardous Waste Drum .

  • Decontamination: Wipe down the spatula and balance area with an ethanol-dampened wipe. Dispose of the wipe in the same solid waste container (do not trash).

Scenario B: Liquid Waste (In Solution)
  • Solvent Compatibility: If the compound is dissolved in DMSO, Methanol, or DCM, ensure the solvent is compatible with the waste stream.

  • Segregation: Pour the solution into the Halogenated Solvent Waste carboy.

    • Note: Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the bromo-triazole classifies the entire mixture as halogenated.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Cap & Log: Tightly cap the container. Log the volume and concentration on the container's accumulation log.

Regulatory & Waste Stream Classification

Proper coding ensures legal compliance during transport.[3]

Regulatory BodyClassification CodeDescription
RCRA (USA) Not Specifically Listed (P/U) Defaults to Characteristic Waste if ignitable (D001) or General Hazardous Waste based on toxicity.
DOT (Transport) UN 2811 (Solid) or UN 2810 (Liquid)Toxic Solid/Liquid, Organic, N.O.S. (Not Otherwise Specified).
Waste Stream Halogenated Organics Requires incineration at >1100°C with residence time >2 seconds.

Emergency Spill Procedures

Immediate Action:

  • Evacuate: If a large amount (>10g) of fine powder is dispersed, evacuate the immediate area to avoid inhalation.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is present.

  • Containment: Cover the spill with a wet paper towel (to prevent dust generation) or use a dedicated spill pillow.

  • Cleanup: Scoop the wet material into a wide-mouth jar. Label as "Hazardous Waste - Debris from Spill of [Chemical Name]".

  • Wash: Clean the surface with soap and water; collect the rinsate as liquid halogenated waste.

Visual Decision Matrix

The following diagram illustrates the logical decision path for disposing of this specific compound, ensuring no critical step is missed.

DisposalFlow cluster_warning CRITICAL WARNING Start Start: 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole StateCheck Is the material Solid or in Solution? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath Bagging 1. Seal in Poly Bag or HDPE Jar SolidPath->Bagging SolventCheck Check Solvent Compatibility (No Oxidizers!) LiquidPath->SolventCheck SolidLabel 2. Label: 'Toxic Solid Waste' Bagging->SolidLabel SolidBin 3. Place in Solid Waste Drum SolidLabel->SolidBin HaloCheck Classify as HALOGENATED WASTE (Regardless of solvent) SolventCheck->HaloCheck WarningNode DO NOT MIX WITH: - Strong Acids - Oxidizers (H2O2, HNO3) SolventCheck->WarningNode LiquidPour Pour into Halogenated Carboy HaloCheck->LiquidPour

Caption: Decision matrix for the safe segregation and disposal of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (n.d.). Compound Summary: 1,2,4-Triazole derivatives (General Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Handling specialized research chemicals like 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole (CAS: 1415719-55-9) requires a rigorous, structurally-informed approach to laboratory safety. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets (SDS). By analyzing the molecule's physicochemical properties—specifically its halogenated nature and lipophilic moieties—this guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational and disposal framework.

Physicochemical Risk Assessment: The Causality of Protection

Standard safety protocols often list Personal Protective Equipment (PPE) without context. To build a truly safe operational environment, researchers must understand why specific PPE is deployed. The structural features of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole dictate the following risk vectors:

  • The Bromo Substituent (Halogenated Reactivity): Halogenated organic compounds exhibit specific toxicological and environmental profiles. The carbon-bromine bond increases the molecule's electrophilic potential. In the event of exposure, halogenated organics can act as severe irritants. Furthermore, this atom strictly dictates that all downstream waste must be segregated into dedicated [2] to prevent dangerous cross-reactions in standard organic waste.

  • Lipophilicity (Benzyl and Isopropoxy Groups): These non-polar functional groups significantly increase the compound's partition coefficient (LogP). High lipophilicity enhances the molecule's ability to penetrate the lipid bilayer of human skin. Therefore, robust dermal barrier protection is not optional; it is the primary defense against systemic absorption.

  • The Triazole Core (Bioactivity): Nitrogen-rich 1,2,4-triazoles are privileged scaffolds in medicinal chemistry, frequently serving as active pharmacophores in enzyme inhibitors and antimicrobial agents. Because the specific off-target biological effects of this exact derivative (MW: 296.16) may be uncharacterized, we must operate under the assumption of high bioactivity, necessitating strict respiratory containment [1].

Mandatory PPE Matrix

Based on the structural risk assessment, the following PPE must be deployed prior to handling.

Protection VectorRequired PPEStructural & Operational Justification
Ocular ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust aerosolization during the weighing of the solid compound and solvent splashing during dissolution.
Dermal (Hands) Double-Gloving (Nitrile, ≥5 mil)The lipophilic benzyl and isopropoxy groups facilitate rapid skin penetration. Double gloving ensures barrier integrity; if the outer glove is contaminated, it can be safely removed without exposing the skin.
Dermal (Body) Flame-Resistant, Fully Buttoned Lab CoatPrevents particulate accumulation on street clothing and provides a primary barrier against accidental spills during transfer.
Respiratory Certified Chemical Fume HoodMitigates the inhalation risk of bioactive triazole dust. The hood must maintain a continuous face velocity of 80–100 feet per minute (fpm).
Operational Workflow & Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when setting up reactions or preparing stock solutions:

  • Step 1: Environmental Validation. Before retrieving the chemical, verify that the chemical fume hood is operational (check the digital flow monitor for 80-100 fpm). Ensure that a designated, labeled halogenated waste container is present in the hood to prevent workflow interruption.

  • Step 2: PPE Deployment. Don the flame-resistant lab coat, chemical splash goggles, and two pairs of standard nitrile gloves.

  • Step 3: Static-Free Weighing. 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole is typically handled as a solid powder. Use an anti-static weighing boat and a dedicated micro-spatula. Minimize rapid hand movements within the hood to prevent air currents from aerosolizing the powder.

  • Step 4: Solvent Dissolution. If preparing a stock solution (e.g., in DMSO or Dichloromethane), add the solvent slowly down the inner wall of the vial. Cap the vial immediately after dissolution to contain volatile organic vapors.

  • Step 5: Immediate Decontamination. Once the transfer is complete, wipe down the analytical balance and the hood surface with a solvent compatible with lipophilic compounds (e.g., isopropanol), followed by a standard soap and water wipe. Remove and dispose of the outer pair of gloves immediately.

Spill Response & Halogenated Disposal Plan

Improper disposal of brominated compounds poses severe environmental and regulatory risks. Follow this strict logistical plan:

Spill Response Protocol:

  • Containment: Lower the fume hood sash to maximize exhaust velocity. Do not attempt to dry-sweep the powder, as this generates inhalable dust.

  • Neutralization/Absorption: Gently cover the solid spill with damp paper towels (using water or a mild solvent like ethanol) to suppress aerosolization. If the compound is already in solution, apply an inert absorbent pad or vermiculite.

  • Collection: Scoop the absorbed material using a non-sparking tool and place it directly into a sealed secondary containment bag.

Halogenated Disposal Plan:

  • Strict Segregation: All waste containing 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole must be routed exclusively to Halogenated Organic Waste [3]. Mixing brominated compounds with non-halogenated waste (like pure acetone or ethanol) violates [4] and can lead to exothermic reactions during waste processing.

  • Liquid Mother Liquors: Collect all reaction rinsates in dedicated, vented carboys explicitly labeled for halogenated solvents.

  • Solid Consumables: Contaminated weighing boats, pipette tips, and nitrile gloves must be placed in sealed, puncture-resistant solid hazardous waste bins designated for halogenated contamination.

Exposure Mitigation Pathway

PPE_Workflow cluster_PPE Mandatory PPE Deployment Start Hazard Identification CAS: 1415719-55-9 Resp Respiratory Chemical Fume Hood Start->Resp Dermal Dermal Double Nitrile Gloves Lab Coat Start->Dermal Ocular Ocular Splash Goggles Start->Ocular Handling Operational Handling (Weighing & Transfer) Resp->Handling Dermal->Handling Ocular->Handling Waste Halogenated Waste Disposal Handling->Waste

Figure 1: Exposure mitigation and PPE deployment for halogenated triazole handling.

References
  • Interactive Learning Paradigms, Inc. (ILPI). "The MSDS HyperGlossary: Halogenated Organic Compounds." Safety Emporium,[Link].

  • New Jersey Institute of Technology (NJIT) / OSHA. "Chemical Hygiene Guide (29 CFR 1910.1450)." NJIT Environmental Health and Safety,[Link].

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